Hexahydronaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H14 |
|---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,2,3,4,4a,8a-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6,9-10H,3-4,7-8H2 |
InChI Key |
YFCFOZJMGWBVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=CC=CC2C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Isomers and Stereochemistry of Hexahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of hexahydronaphthalene, commonly known as decalin, with a focus on their stereochemistry, conformational analysis, and practical experimental methodologies. Decalin serves as a fundamental bicyclic scaffold in many natural products, including steroids, and its stereochemical properties are crucial in the design and synthesis of new therapeutic agents.
Structural Isomers of this compound (Decalin)
This compound, with the chemical formula C₁₀H₁₈, is a saturated bicyclic hydrocarbon. The fusion of the two cyclohexane (B81311) rings can occur in two diastereomeric forms: cis-decalin and trans-decalin.[1][2] These isomers are configurational and cannot be interconverted without breaking and reforming chemical bonds.[3]
-
cis-Decalin: In this isomer, the two hydrogen atoms at the bridgehead carbons (C-4a and C-8a) are on the same side of the molecule. The rings are fused through one axial and one equatorial bond.
-
trans-Decalin: In this isomer, the bridgehead hydrogens are on opposite sides of the molecule. The ring fusion involves two equatorial bonds.
Stereochemistry and Conformational Analysis
The stereochemistry of decalin isomers dictates their three-dimensional shape and, consequently, their physical and chemical properties. Both six-membered rings in cis- and trans-decalin adopt chair conformations to minimize angle and torsional strain.[2][3]
trans-Decalin
trans-Decalin is a conformationally rigid molecule.[3] The two chair conformations are "locked" in a trans-fused arrangement, and ring flipping is not possible without introducing significant ring strain. This rigidity is a key feature in the structure of steroids and other natural products. The molecule possesses a center of symmetry, making it achiral.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Hexahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydronaphthalene and its derivatives represent a significant class of bicyclic hydrocarbons that are foundational in various fields, from industrial solvents to the structural core of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on its most stable and well-characterized form, decahydronaphthalene (B1670005) (decalin), and its partially saturated analogues. This document details the stereoisomerism, thermodynamic stability, and chemical reactivity of these compounds. Furthermore, it delves into the experimental methodologies for their synthesis and characterization and explores the biological significance of their derivatives in the context of drug development.
Physical and Chemical Properties
The term "this compound" can refer to various isomers with the chemical formula C₁₀H₁₄. However, the most commercially and academically significant related compound is decahydronaphthalene (C₁₀H₁₈), also known as decalin, which is the fully saturated analogue of naphthalene (B1677914).[1] Decalin is a colorless liquid with an aromatic odor and is primarily used as an industrial solvent.[2] It exists as two stable geometric isomers: cis-decalin and trans-decalin.[3]
Stereoisomerism and Conformational Analysis
The two six-membered rings in decalin are fused, and the stereochemistry at the ring junction determines whether the isomer is cis or trans.[4]
-
trans-Decalin: The two hydrogen atoms on the bridgehead carbons are on opposite sides of the ring system. This results in a relatively flat and rigid structure where both cyclohexane (B81311) rings are in a stable chair conformation.[3] Due to this rigidity, trans-decalin cannot undergo a ring flip.[4]
-
cis-Decalin: The bridgehead hydrogens are on the same side of the rings. This isomer is more flexible and can undergo a chair-chair interconversion, often referred to as a ring flip.[4]
The trans isomer is thermodynamically more stable than the cis isomer by approximately 2 kcal/mol, primarily due to unfavorable nonbonded interactions within the concave structure of cis-decalin.[3]
Quantitative Physical Properties
The physical properties of cis- and trans-decalin, as well as a common partially unsaturated isomer, are summarized in the table below.
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | 1,2,3,4,5,8-Hexahydronaphthalene |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₄ |
| Molar Mass | 138.25 g/mol | 138.25 g/mol | 134.22 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Density | 0.896 g/cm³ | 0.870 g/cm³ | 0.94 g/cm³ |
| Melting Point | -43 °C | -30.4 °C | N/A |
| Boiling Point | 196 °C | 187 °C | 209.6 °C at 760 mmHg |
| Refractive Index | 1.481 | 1.469 | 1.523 |
| Solubility in Water | Insoluble | Insoluble | N/A |
| Solubility in Organic Solvents | Soluble in non-polar solvents like hexane (B92381) and benzene.[5] | Soluble in non-polar solvents. | N/A |
Chemical Properties and Reactivity
Decahydronaphthalene is a saturated alicyclic hydrocarbon and exhibits relatively low reactivity. However, it can undergo certain chemical transformations.
-
Oxidation: The oxygenation of decalin can produce a tertiary hydroperoxide, which can then be rearranged to form cyclodecenone. This is a precursor in the synthesis of sebacic acid, a dicarboxylic acid used in the production of polymers and plasticizers.[6]
-
Dehydrogenation: Decalin can be dehydrogenated back to naphthalene in the presence of a suitable catalyst. This reversible process has been explored in the context of hydrogen storage technologies.
-
Hydrogenolysis: Under high temperature and pressure with a catalyst, the rings of decalin can be opened. For instance, on an iridium/silica catalyst, decalin undergoes hydrogenolytic ring-opening to form butylcyclohexane (B157738) and other products.[7]
Experimental Protocols
Synthesis of Decahydronaphthalene (Decalin)
Objective: To synthesize a mixture of cis- and trans-decalin via the catalytic hydrogenation of naphthalene.
Principle: Naphthalene is reduced by hydrogen gas in the presence of a metal catalyst. The reaction proceeds in two steps, first forming tetrahydronaphthalene (tetralin) and then decahydronaphthalene.[8] The ratio of cis to trans isomers can be influenced by the choice of catalyst and reaction conditions.[8]
Materials:
-
Naphthalene
-
Palladium on alumina (B75360) (Pd/Al₂O₃) or Nickel-Molybdenum (NiMo) catalyst[8][9]
-
High-pressure batch reactor (e.g., Anton Parr)[8]
-
Hydrogen gas
-
Solvent (if necessary, though often performed neat)
Procedure:
-
Charge the high-pressure reactor with naphthalene and the catalyst. A typical catalyst to reactant ratio is 0.12 g of catalyst to 0.18 g of naphthalene.[8]
-
Seal the reactor and purge with an inert gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to approximately 40 bar.[8]
-
Heat the reactor to the desired temperature, typically around 250 °C, while stirring at a high speed (e.g., 1000 rpm).[8]
-
Maintain these conditions for a sufficient duration to ensure complete hydrogenation. The reaction progress can be monitored by taking samples and analyzing them via gas chromatography.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Recover the product mixture by filtration to remove the catalyst.
Separation of cis and trans Decalin Isomers
Objective: To separate the mixture of cis- and trans-decalin isomers.
Principle: The boiling points of cis-decalin (196 °C) and trans-decalin (187 °C) are sufficiently different to allow for their separation by fractional distillation.[3]
Materials:
-
Mixture of decalin isomers
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)
-
Heating mantle
-
Condenser
-
Receiving flasks
Procedure:
-
Set up the fractional distillation apparatus. Ensure the fractionating column is well-insulated to maintain a proper temperature gradient.
-
Charge the distilling flask with the decalin isomer mixture.
-
Heat the flask gently. The lower-boiling trans-decalin will vaporize first, ascend the column, and condense in the condenser.
-
Collect the trans-decalin in the receiving flask.
-
As the distillation progresses, the temperature at the top of the column will rise. When the temperature approaches the boiling point of cis-decalin, change the receiving flask to collect the cis-decalin fraction.
-
The purity of the separated fractions can be assessed using gas chromatography.
Spectroscopic Characterization
Objective: To characterize and differentiate between cis- and trans-decalin using spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the rapid ring inversion of cis-decalin at room temperature, its proton NMR spectrum shows averaged signals. In contrast, the rigid structure of trans-decalin results in distinct signals for its axial and equatorial protons, leading to a more complex spectrum.[10]
-
¹³C NMR: Variable-temperature ¹³C NMR can be used to determine the energy barrier for the ring inversion of cis-decalin.[11] The spectra of the two isomers show different chemical shifts for the carbon atoms, allowing for their identification.[2]
2. Infrared (IR) Spectroscopy:
-
The IR spectra of cis- and trans-decalin are similar, showing characteristic C-H stretching and bending vibrations for saturated hydrocarbons. However, there are subtle differences in the fingerprint region (below 1500 cm⁻¹) that can be used to distinguish between the two isomers.[12]
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC can be used to separate the cis and trans isomers based on their different boiling points. The mass spectrometer will then provide the mass spectrum for each isomer. Both isomers will have the same molecular ion peak (m/z = 138), but their fragmentation patterns may show minor differences.[13]
Biological Activity and Relevance to Drug Development
While this compound and decalin themselves are not typically considered biologically active in a therapeutic sense, their rigid, bicyclic scaffold is a key structural motif in many biologically active molecules, including steroids like testosterone (B1683101) and cholesterol.[4]
More directly, derivatives of partially saturated naphthalene rings, such as hexahydroquinolines , have shown significant promise in drug development. These compounds, which incorporate a nitrogen atom into the ring system, have been investigated for a range of therapeutic applications.
-
Anticancer Activity: Certain hexahydroquinoline derivatives have been shown to exhibit potent anticancer activity.[14] Their mechanism of action can involve the inhibition of key signaling proteins like epidermal growth factor receptor (EGFR) and the anti-apoptotic protein Mcl-1.[9][14] By inhibiting these pathways, these compounds can induce apoptosis (programmed cell death) in cancer cells.[9]
-
Anti-inflammatory Effects: Naphthalene derivatives have also been explored as anti-inflammatory agents.[15] Some have been found to suppress inflammatory pathways such as the NF-κB and MAPK signaling pathways.
The development of these derivatives highlights the importance of the this compound core as a scaffold for presenting functional groups in a specific three-dimensional arrangement to interact with biological targets.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. aph-hsps.hu [aph-hsps.hu]
- 5. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Stability of Cis and Trans Isomers of Hexahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of the cis and trans isomers of hexahydronaphthalene, commonly known as decalin. A thorough understanding of the conformational and energetic properties of these fundamental bicyclic systems is crucial for professionals in drug development and organic chemistry, as the decalin framework is a core structural motif in many natural products and synthetic molecules, including steroids.
Executive Summary
Conformational Analysis and the Origin of Stability
The stability of decalin isomers is best understood by examining their three-dimensional structures. Both six-membered rings in each isomer adopt a chair conformation to minimize angle and torsional strain, similar to cyclohexane.[1][2] The key difference lies in how these two chair rings are fused.
-
trans-Decalin: The two rings are fused via two equatorial-type bonds.[1] This results in a relatively flat and rigid structure that is "conformationally locked," meaning it cannot undergo ring flipping.[1][2][3][4] This rigid conformation is free of significant steric strain.
-
cis-Decalin: The rings are fused through one axial and one equatorial bond.[1] This creates a bent, "tent-like" shape.[3] Unlike its trans counterpart, cis-decalin is flexible and can undergo a ring flip, with an energy barrier of approximately 12.6 to 14 kcal/mol.[1][3] However, this flexibility comes at an energetic cost. The concave face of the molecule introduces significant non-bonded interactions, specifically gauche-butane interactions , which are the primary source of its lower stability.[1][5][6] It is estimated that cis-decalin possesses three additional gauche-butane interactions compared to the trans isomer.[5][7]
The diagram below illustrates the fundamental structural difference between the two isomers.
Quantitative Thermodynamic Data
The stability difference between the isomers has been quantified by several experimental methods. The data consistently show that trans-decalin is more stable by approximately 2.1 to 2.7 kcal/mol.
| Thermodynamic Parameter | cis-Decalin Value | trans-Decalin Value | Difference (trans - cis) | Reference(s) |
| Heat of Combustion (ΔH°comb) | -1502.92 kcal/mol | -1500.22 kcal/mol | +2.70 kcal/mol | [5] |
| Heat of Formation (ΔH°f) | -52.45 kcal/mol | -55.14 kcal/mol | -2.69 kcal/mol | [5] |
| Heat of Isomerization (ΔH°isom) | - | - | -2.12 kcal/mol | [8] |
| Heat of Isomerization (ΔH°isom) | - | - | -2.69 kcal/mol | [8] |
| Heat of Isomerization (ΔH°isom, experimental) | - | - | -2.72 ± 0.20 kcal/mol | [8] |
| Energy Difference (calculated) | - | - | ~2 kcal/mol | [1] |
| Energy Difference (calculated) | - | - | 10.5 kJ/mol (~2.5 kcal/mol) | [9] |
Table 1: Summary of Quantitative Stability Data for Decalin Isomers.
Experimental Protocols for Stability Determination
The thermodynamic data presented above are primarily derived from two key experimental techniques: heat of combustion measurements and isomerization equilibration studies.
Heat of Combustion via Bomb Calorimetry
This method determines the standard enthalpy of formation (ΔH°f) by precisely measuring the heat released during the complete combustion of a sample. A more negative enthalpy of formation indicates a more stable compound.
Methodology:
-
Sample Preparation: A precisely weighed sample (to ±0.1 mg) of the purified decalin isomer is placed into a sample holder within a high-pressure vessel, known as a "bomb."[10]
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Immersion: The bomb is immersed in a known quantity of water in a well-insulated calorimeter. The initial temperature is recorded with high precision.
-
Ignition: The sample is ignited electrically. The complete combustion of the decalin to CO₂ and H₂O releases heat.
-
Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is meticulously recorded.
-
Calculation: The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter system. This value is then used to calculate the standard enthalpy of formation. The isomer that releases less heat upon combustion (trans-decalin) is the more stable one.[5]
Isomerization Equilibrium
This technique directly measures the thermodynamic equilibrium between the cis and trans isomers, allowing for the calculation of the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) of isomerization.
Methodology:
-
Reaction Setup: A mixture of decalin isomers (often starting with a sample enriched in one isomer) is placed in a high-pressure reaction vessel.[8]
-
Catalyst Addition: A catalyst, typically a noble metal such as palladium on a support, is added to facilitate the interconversion between the isomers. The mechanism involves a reversible hydrogenation-dehydrogenation process.[8]
-
Equilibration: The vessel is sealed, pressurized with hydrogen, and heated to a specific temperature (e.g., within a range of 531-641 K) for a sufficient period to allow the reaction to reach equilibrium.[8] This is repeated at several different temperatures.
-
Sampling and Analysis: After equilibration, the reaction is cooled, and the composition of the decalin mixture is analyzed. High-resolution gas chromatography (GC) is the modern method of choice for accurately determining the trans/cis ratio.[8]
-
Thermodynamic Calculation: The equilibrium constant (K = [trans]/[cis]) is calculated for each temperature. A plot of ln(K) versus 1/T (a van 't Hoff plot) yields a straight line. The slope of this line is equal to -ΔH°/R and the intercept is equal to ΔS°/R (where R is the gas constant). This allows for a precise determination of the enthalpy and entropy of isomerization.
The workflow for the isomerization experiment is visualized below.
Implications for Drug Development and Synthesis
The rigid, strain-free nature of the trans-decalin scaffold makes it a highly predictable and stable building block in medicinal chemistry. Its conformational rigidity can be exploited to hold pharmacophoric groups in a well-defined spatial orientation, potentially leading to higher binding affinity and selectivity for a biological target. Conversely, the inherent flexibility of the cis-decalin system, while energetically less favorable, might be desirable in cases where conformational adaptability is required for receptor binding. The lower stability of the cis isomer also has synthetic implications; reactions that can form either isomer will often favor the thermodynamically more stable trans product, especially under equilibrating conditions.
Conclusion
The thermodynamic stability of this compound isomers is unequivocally established, with the trans isomer being more stable than the cis isomer by approximately 2.7 kcal/mol. This stability difference is rooted in the conformational properties of the fused-ring systems, specifically the presence of steric strain in the form of gauche-butane interactions in the cis configuration. This fundamental principle of conformational analysis, quantified through rigorous experimental methods like bomb calorimetry and isomerization studies, provides essential knowledge for chemists and drug development professionals who utilize these core structures in molecular design and synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Decalins | PPT [slideshare.net]
- 5. decalins.html [ursula.chem.yale.edu]
- 6. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Hexahydronaphthalene from Naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hexahydronaphthalene, commonly known as decalin, from naphthalene (B1677914). The document details the catalytic hydrogenation processes, experimental protocols, and quantitative data derived from various research efforts. It is intended to serve as a valuable resource for professionals in chemistry and drug development who are engaged in or exploring the applications of saturated bicyclic hydrocarbons.
Introduction
This compound (decalin) is a saturated bicyclic hydrocarbon with significant applications as an industrial solvent for resins, fats, and waxes, and as a fuel additive.[1][2] Its synthesis from naphthalene, a readily available polycyclic aromatic hydrocarbon, is a process of significant industrial and academic interest. The primary route to decalin is through the catalytic hydrogenation of naphthalene, a reaction that can be controlled to selectively produce the partially hydrogenated intermediate, tetralin (1,2,3,4-tetrahydronaphthalene), or the fully saturated decalin.[3][4] The choice of catalyst, reaction conditions, and solvent system plays a crucial role in determining the product distribution and the stereochemistry of the resulting decalin (cis and trans isomers).[1][3]
Reaction Pathways
The hydrogenation of naphthalene to this compound (decalin) proceeds in a stepwise manner, with tetralin being a key intermediate. The overall reaction scheme can be visualized as follows:
Caption: Reaction pathway for the hydrogenation of naphthalene to decalin.
The selective synthesis of either tetralin or decalin is a key challenge and is highly dependent on the catalyst and reaction conditions employed. Tetralin itself is a valuable industrial solvent and a hydrogen donor in various chemical processes, including coal liquefaction.[4][5]
Catalytic Systems and Quantitative Data
A variety of catalysts have been investigated for the hydrogenation of naphthalene. The choice of metal, support, and reaction medium significantly influences the conversion, selectivity, and product distribution.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Selectivity (%) | Reference |
| 5 wt% Rh/C | Carbon | 60 | 2-6 (H₂) | Supercritical CO₂ | ~100 | Low | High | [6] |
| Ni/S950 | S950 Resin | 200 | 2 (H₂) | n-hexane | 100 | 95.6 | - | [5] |
| MoS₂/AC3 | Activated Carbon | 300 | 4 (H₂) | - | High | ~82 (Yield) | - | [7] |
| Ni-Mo/Al₂O₃ | Alumina | - | 6 (H₂) | - | - | >90 (Yield) | - | [7] |
| Pt | Alumina | 288-371 | 0.1-0.7 (H₂) | Vapor Phase | - | >57.9 | >55.7 | [8] |
| Pd₅%/Al₂O₃ | Alumina | 250 | 4 (H₂) | - | - | - | - | [9] |
| Ni/Al₂O₃ | Alumina | 80-160 | 2-4 (H₂) | Decane | - | - | - | [10] |
| Pt/HAP | Hyper-cross-linked Aromatic Polymer | 250 | 6 (Total) | Supercritical Hexane | ~100 | ~100 | - | [11] |
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and replication of experimental results. Below are protocols for key experiments cited in the literature.
Protocol 1: Selective Hydrogenation of Naphthalene to Decalin using Rh/C in Supercritical CO₂ [6]
-
Catalyst: 5 wt% Rhodium on carbon (Rh/C).
-
Apparatus: A high-pressure batch reactor equipped with a magnetic stirrer.
-
Procedure:
-
The catalyst (e.g., 50 mg) and naphthalene (e.g., 100 mg) are placed in the reactor.
-
The reactor is sealed and purged with CO₂ to remove air.
-
Liquid CO₂ is introduced into the reactor to the desired pressure.
-
The reactor is heated to the reaction temperature (e.g., 60°C).
-
Hydrogen is introduced to the desired partial pressure (e.g., 2-6 MPa).
-
The reaction mixture is stirred for a specified time.
-
After the reaction, the reactor is cooled, and the CO₂ is vented.
-
The product is extracted with a suitable solvent (e.g., acetone) and analyzed by gas chromatography (GC).
-
Protocol 2: Selective Hydrogenation of Naphthalene to Tetralin using Ni/S950 Catalyst [5]
-
Catalyst: Nickel supported on S950 resin (Ni/S950).
-
Apparatus: A stainless steel autoclave.
-
Procedure:
-
Naphthalene (100 mg), the Ni/S950 catalyst (50 mg), and n-hexane (20 mL) are added to the autoclave.
-
The autoclave is sealed and purged with H₂ several times.
-
The pressure of H₂ is adjusted to 2 MPa.
-
The autoclave is heated to 200°C and maintained for 2 hours with stirring.
-
After the reaction, the autoclave is cooled to room temperature.
-
The catalyst is separated by filtration.
-
The liquid product is analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Protocol 3: Vapor-Phase Hydrogenation of Naphthalene using Pt/Alumina [8]
-
Catalyst: 0.1 to 2 wt% Platinum on activated alumina.
-
Apparatus: A fixed-bed reactor system.
-
Procedure:
-
The catalyst is loaded into the reactor.
-
Naphthalene is vaporized and mixed with a hydrogen stream.
-
The vapor-phase mixture is passed through the catalyst bed at a controlled temperature (e.g., 288-371°C), pressure (e.g., 0.1-7 MPa), and weight hourly space velocity (WHSV) (e.g., 0.1-20).
-
The product stream is cooled and condensed.
-
The liquid product is collected and analyzed to determine the composition of tetralin and decalin.
-
Logical Workflow for Catalyst Selection and Process Optimization
The selection of an appropriate catalytic system and the optimization of reaction parameters are crucial for achieving the desired product with high yield and selectivity. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for catalyst selection and process optimization.
Conclusion
The synthesis of this compound from naphthalene is a well-established yet continuously evolving field of study. The choice of catalyst and reaction conditions allows for the selective production of either the partially hydrogenated tetralin or the fully saturated decalin. Noble metal catalysts such as Rh and Pt, as well as more cost-effective options like Ni, have demonstrated high efficacy. The use of advanced reaction media, such as supercritical fluids, can offer benefits in terms of reaction rates and product separation.[6][11] This guide provides a foundational understanding of the key synthetic routes and experimental considerations, serving as a practical resource for researchers and professionals in the field. Further research into novel catalytic materials and process intensification will continue to enhance the efficiency and sustainability of this compound synthesis.
References
- 1. Decalin - Wikipedia [en.wikipedia.org]
- 2. Decalin | TargetMol [targetmol.com]
- 3. nbinno.com [nbinno.com]
- 4. Tetralin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 9. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 11. mdpi.com [mdpi.com]
Spectroscopic Characterization of Hexahydronaphthalene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isomers of partially hydrogenated naphthalenes, with a focus on octahydronaphthalene and decahydronaphthalene (B1670005) (decalin) as illustrative examples. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and development of molecules containing these structural motifs.
Introduction to Spectroscopic Analysis of Naphthalene Derivatives
The spectroscopic analysis of organic compounds is a cornerstone of modern chemistry, providing detailed insights into molecular structure and connectivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the three-dimensional arrangement of atoms and the nature of chemical bonds within a molecule. For complex structures like the isomers of hexahydronaphthalene, a combination of these techniques is essential for unambiguous characterization.
This guide will present a summary of the available spectroscopic data for key isomers, detail the experimental protocols for data acquisition, and provide a visual representation of the general analytical workflow.
Spectroscopic Data of Decahydronaphthalene (Decalin)
Due to the greater availability of complete datasets, we will first examine the spectroscopic data for the fully saturated cis- and trans-isomers of decahydronaphthalene (decalin). These compounds serve as excellent models for understanding the spectroscopic features of saturated bicyclic systems.
Table 1: ¹H NMR Spectroscopic Data of Decahydronaphthalene Isomers
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| cis-Decahydronaphthalene | 1.65 | m | 4H |
| 1.52 | m | 8H | |
| 1.31 | m | 6H | |
| trans-Decahydronaphthalene | 1.673 | m | - |
| 1.545 | m | - | |
| 1.231 | m | - | |
| 0.93 | m | - | |
| 0.87 | m | - |
Note: Assignments for trans-decahydronaphthalene were made by H-H and C-H COSY.[1] Specific proton assignments can be complex due to overlapping multiplets.
Table 2: ¹³C NMR Spectroscopic Data of cis-Decahydronaphthalene
| Chemical Shift (δ) ppm | Assignment |
| 35.1 | C-9, C-10 |
| 27.2 | C-1, C-4, C-5, C-8 |
| 24.8 | C-2, C-3, C-6, C-7 |
Table 3: Infrared (IR) Spectroscopy Data of Decahydronaphthalene Isomers
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| cis-Decahydronaphthalene | ~2920 | C-H stretch (alkane) |
| ~2850 | C-H stretch (alkane) | |
| ~1450 | C-H bend (alkane) | |
| trans-Decahydronaphthalene | ~2920 | C-H stretch (alkane) |
| ~2850 | C-H stretch (alkane) | |
| ~1450 | C-H bend (alkane) |
Note: The IR spectra of cis- and trans-decalin are very similar, primarily showing characteristic alkane C-H stretching and bending vibrations.
Table 4: Mass Spectrometry (MS) Data of Decahydronaphthalene Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| cis-Decahydronaphthalene | 138 | 96, 82, 67, 54 |
| trans-Decahydronaphthalene | 138 | 96, 82, 67, 54 |
Note: The electron ionization mass spectra of cis- and trans-decalin are very similar, showing a molecular ion at m/z 138 and characteristic fragmentation patterns corresponding to the loss of alkyl fragments.
Spectroscopic Data of Octahydronaphthalene Isomers
Data for specific octahydronaphthalene isomers is less complete in publicly available sources. However, some data for 1,2,3,4,5,6,7,8-octahydronaphthalene (B1594339) is available.
Table 5: ¹³C NMR Spectroscopic Data of 1,2,3,4,5,6,7,8-Octahydronaphthalene
Table 6: Infrared (IR) Spectroscopy Data of 1,2,3,4,5,6,7,8-Octahydronaphthalene
| Wavenumber (cm⁻¹) | Assignment |
| ~3020 | =C-H stretch (alkene) |
| ~2920 | C-H stretch (alkane) |
| ~2850 | C-H stretch (alkane) |
| ~1650 | C=C stretch (alkene) |
| ~1450 | C-H bend (alkane) |
Table 7: Mass Spectrometry (MS) Data of 1,2,3,4,5,6,7,8-Octahydronaphthalene
| Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 136 | 108, 93, 79, 67 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[3] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar compounds) in a clean vial.[3][4] Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[3]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[3]
-
Shimming : Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which maximizes resolution and minimizes peak broadening.[3]
-
Acquisition : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are then applied.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Liquid Samples : Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[5]
-
Solid Samples : Grind a small amount of the solid sample with KBr powder to create a fine powder, which is then pressed into a thin pellet. Alternatively, a mull can be prepared by grinding the sample with a few drops of a mulling agent (e.g., Nujol) and placing the paste between salt plates.[5]
-
-
Background Spectrum : Record a background spectrum of the empty sample holder (or with the pure solvent or KBr pellet) to subtract any atmospheric or solvent absorbances.
-
Sample Spectrum : Place the prepared sample in the IR beam and record the spectrum. The typical mid-IR region scanned is 4000-400 cm⁻¹.[6]
-
Data Analysis : Identify characteristic absorption bands in the spectrum and correlate them with specific functional groups present in the molecule.[7]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct injection.[8] Non-volatile samples can be introduced using techniques like direct insertion probes.[9]
-
Ionization : The sample molecules are ionized in the ion source. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample, leading to the formation of a molecular ion and fragment ions.[8][10]
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector).[10]
-
Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
-
Data Interpretation : The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.[8]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.
Caption: General workflow for the spectroscopic elucidation of an unknown organic compound.
References
- 1. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 1H NMR spectrum [chemicalbook.com]
- 2. Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | C10H16 | CID 79026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. web.mit.edu [web.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental Design [web.mit.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermodynamic Properties of Hexahydronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydronaphthalene, a bicyclic organic compound with the chemical formula C₁₀H₁₄, exists in several isomeric forms. However, the most extensively studied and thermodynamically significant isomers are the fully saturated decahydronaphthalenes (C₁₀H₁₈), commonly known as decalins. Decalin is a crucial structural motif in many natural products, including steroids, and serves as a solvent and fuel additive.[1] Its thermodynamic properties are fundamental to understanding the stability and reactivity of these complex molecules.
This technical guide provides a comprehensive overview of the thermodynamic properties of the two principal diastereomers of decalin: cis-decalin and trans-decalin. These isomers arise from the stereochemistry at the ring junction and exhibit distinct conformational and energetic characteristics.[2] We will present key quantitative thermodynamic data, detail the experimental and computational methodologies used for their determination, and visualize the core concepts of their structural relationship and analysis workflows.
Structural and Conformational Analysis
The core structural difference between cis- and trans-decalin lies in the fusion of their two cyclohexane (B81311) rings. Both isomers adopt chair conformations for the six-membered rings to minimize angle and torsional strain.[3]
-
trans-Decalin : The two rings are fused via equatorial-type bonds.[4] This arrangement results in a relatively rigid, flat structure that is "conformationally locked," meaning it cannot undergo the typical chair-flip inversion seen in cyclohexane.[3][5] The hydrogen atoms at the bridgehead carbons are on opposite sides of the molecule.[2]
-
cis-Decalin : The rings are joined through one axial and one equatorial bond.[4] This creates a concave, "tent-like" geometry.[3] Unlike its trans counterpart, cis-decalin is flexible and can undergo a concerted ring-flip of both rings, with an energy barrier of approximately 12.6 to 14 kcal/mol.[4][6] During this inversion, the bridgehead hydrogens remain on the same side of the molecule.[2]
The conformational rigidity of trans-decalin versus the flexibility of cis-decalin is a primary determinant of their differing thermodynamic properties.
References
- 1. scribd.com [scribd.com]
- 2. 4.9 Conformations of Polycyclic Molecules – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Decalin - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Hexahydronaphthalene Derivatives and their Functionalization
For Researchers, Scientists, and Drug Development Professionals
The hexahydronaphthalene core, a saturated bicyclic hydrocarbon scaffold, is a privileged structure in medicinal chemistry and natural product synthesis. Its conformational rigidity and three-dimensional arrangement of substituents provide an excellent framework for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, functionalization, and biological significance of this compound derivatives, with a focus on their applications in drug discovery and development.
Synthesis of the this compound Core
The construction of the this compound skeleton can be achieved through several synthetic strategies, with the Diels-Alder reaction and the catalytic hydrogenation of naphthalenes being the most prominent.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and atom-economical method for the stereocontrolled synthesis of substituted cyclohexene (B86901) rings, which are precursors to hexahydronaphthalenes. The reaction offers a high degree of control over the regio- and stereochemistry of the resulting adduct.[1][2] Subsequent hydrogenation of the double bond in the cycloadduct yields the saturated this compound core. The versatility of the Diels-Alder reaction allows for the introduction of various functional groups onto the core structure by using appropriately substituted dienes and dienophiles.[3][4]
Catalytic Hydrogenation of Naphthalene (B1677914) Derivatives
The catalytic hydrogenation of naphthalene and its substituted derivatives is a widely used industrial and laboratory-scale method for the synthesis of tetralin (tetrahydronaphthalene) and decalin (perhydronaphthalene), which includes various isomers of this compound.[5][6] The choice of catalyst, reaction temperature, and pressure are crucial parameters that control the extent of hydrogenation and the stereoselectivity of the process.[7][8] For instance, certain catalysts can selectively hydrogenate one of the aromatic rings, providing access to tetralin derivatives, which can be further functionalized. Complete hydrogenation leads to the formation of decalin isomers (cis and trans), with the stereochemical outcome being influenced by the catalyst and reaction conditions.[9]
Functionalization of the this compound Core
Once the this compound scaffold is synthesized, its functionalization is key to exploring its chemical space and developing derivatives with desired biological activities. C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into the saturated hydrocarbon framework.
C-H Functionalization
Direct C-H functionalization reactions provide a step-economical approach to introduce complexity into the this compound core without the need for pre-installed functional groups.[10][11] These methods often employ transition metal catalysts that can selectively activate specific C-H bonds, allowing for the introduction of aryl, alkyl, and other functional groups. The regioselectivity of these reactions can be controlled by directing groups or by the inherent reactivity of the C-H bonds within the this compound skeleton.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
Numerous this compound derivatives have been investigated for their anticancer properties. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression. For instance, certain synthetic hexahydrocannabinol (B1216694) analogs, which contain a this compound moiety, have been shown to inhibit tumor growth by targeting the Vascular Endothelial Growth Factor (VEGF) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12][13][14] Naphthalene derivatives have also been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key player in tumor cell proliferation, survival, and metastasis.[15][16][17]
Antimicrobial Activity
The this compound scaffold is also found in natural products with significant antimicrobial properties. The specific structural features and substitution patterns on the core determine the spectrum and potency of their antibacterial and antifungal activities.
Signaling Pathways Modulated by this compound Derivatives
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design. Several key signaling pathways have been identified as targets for these compounds.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some hexahydrocannabinol analogs have been shown to inhibit VEGF-induced proliferation, migration, and tube formation of endothelial cells.[12][13][14] This anti-angiogenic effect is mediated, at least in part, by the downregulation of VEGF expression.
Caption: Inhibition of the VEGF signaling pathway by hexahydrocannabinol analogs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival.[18] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain hexahydrocannabinol analogs have been found to inhibit NF-κB transcriptional activity, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.[12][13]
Caption: Inhibition of the NF-κB signaling pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide variety of human cancers.[15][16][17] It promotes tumor progression by regulating the expression of genes involved in proliferation, survival, invasion, and angiogenesis. Several naphthalene derivatives have been identified as potent STAT3 inhibitors, suggesting that the this compound scaffold could be a valuable starting point for the design of novel STAT3-targeting anticancer agents.
Caption: Inhibition of the STAT3 signaling pathway by naphthalene derivatives.
Quantitative Data on Bioactive this compound Derivatives
The following tables summarize the reported biological activities of selected this compound and related decalin derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [14] |
| Naphthalene derivative (Compound 6) | MCF-7 | 11.7 | [14] |
| Naphthalene derivative (Compound 6) | HepG2 | 0.21 | [14] |
| Naphthalene derivative (Compound 6) | A549 | 1.7 | [14] |
| 2-Naphthol derivatives (Compound 5d) | HepG2, A549, MDA-231, HeLa | 0.8 - 1.6 | [3] |
Table 2: Antimicrobial Activity of this compound and Decalin Derivatives (MIC values in µg/mL)
| Compound | S. aureus | MRSA | B. subtilis | E. coli | C. albicans | Reference |
| Compound 5 | 40 | - | - | - | 40 | [5] |
| Compound 3 | - | 20 | 20 | 40 | 10 | [5] |
| Marine Streptomyces sp.S2A extract | 15.62 | - | 15.62 | 15.62 | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Core via Diels-Alder Reaction
References
- 1. Diels–Alder Reaction [sigmaaldrich.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic study of naphthalene hydrogenation over Pt/Al{sub 2}O{sub 3} catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic chemistry - Why does the reduction of naphthalene with nickel/hydrogen lead to trans-decalin? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel hexahydrocannabinol analogs as potential anti-cancer agents inhibit cell proliferation and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel hexahydrocannabinol analogs as potential anti-cancer agents inhibit cell proliferation and tumor angiogenesis. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 15. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Theoretical Calculations of Hexahydronaphthalene Conformations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydronaphthalene, commonly known as decalin, is a fundamental bicyclic hydrocarbon that serves as a structural motif in a wide array of natural products and synthetic molecules of pharmaceutical importance. The conformational preferences of its cis and trans isomers significantly influence the three-dimensional structure and, consequently, the biological activity and pharmacokinetic properties of molecules containing this scaffold. This technical guide provides a comprehensive overview of the theoretical methods employed to elucidate the conformational landscape of this compound. It details the application of molecular mechanics, density functional theory, and ab initio methods for determining the geometric and energetic properties of its conformers. This document is intended to serve as a resource for researchers in computational chemistry and drug development, offering both theoretical background and practical guidance for the conformational analysis of this important structural unit.
Introduction to this compound (Decalin) Conformations
This compound, or bicyclo[4.4.0]decane, exists as two diastereomers: cis-decalin and trans-decalin. The fusion of the two cyclohexane (B81311) rings in these isomers dictates their overall shape and conformational flexibility. In their lowest energy states, both rings adopt a chair conformation to minimize angle and torsional strain.[1][2]
-
trans-Decalin: The two cyclohexane rings are fused via equatorial-equatorial bonds. This arrangement results in a relatively flat and rigid structure that is "conformationally locked," meaning it cannot undergo ring flipping without significant strain or bond breaking.[1][2]
-
cis-Decalin: In this isomer, the rings are fused through one axial and one equatorial bond, leading to a bent, tent-like geometry. Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring-flip, interconverting between two enantiomeric chair-chair conformations.[1][2]
The conformational rigidity or flexibility of the decalin scaffold is a critical determinant of the spatial orientation of substituents, which in turn governs molecular recognition and binding affinity in biological systems. Therefore, accurate theoretical calculation of the preferred conformations and the energy barriers between them is essential for the rational design of drug candidates incorporating this moiety.
The decalin scaffold is a core component of numerous biologically active compounds, including steroids like testosterone (B1683101) and cholesterol, as well as various natural products with antibiotic properties.[3][4] Understanding the conformational behavior of the decalin core is crucial for elucidating the structure-activity relationships of these molecules.
Theoretical Methods for Conformational Analysis
The conformational analysis of this compound isomers is primarily carried out using a range of computational chemistry techniques. The choice of method depends on the desired balance between accuracy and computational cost.
Molecular Mechanics (MM)
Molecular mechanics is an empirical method that utilizes classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. The total steric energy is computed as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).
Popular force fields for this purpose include:
-
MM2/MM3/MM4: Developed by Allinger and his group, these force fields are well-parameterized for hydrocarbons and provide reliable geometries and relative energies.
-
MMFF (Merck Molecular Force Field): A versatile force field suitable for a broad range of organic molecules.
Molecular mechanics is computationally inexpensive, making it ideal for initial conformational searches and for studying large systems.
Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. DFT offers a good compromise between accuracy and computational cost, making it a widely used tool for geometry optimization and energy calculations of medium-sized molecules.
Commonly used functionals for conformational analysis include:
-
B3LYP: A hybrid functional that often provides accurate geometries and relative energies for organic molecules.
-
ωB97X-D: A range-separated hybrid functional with dispersion corrections, which is particularly important for accurately modeling non-bonded interactions.
The choice of basis set (e.g., 6-31G*, cc-pVTZ) is also crucial for obtaining reliable results.
Ab Initio Methods
Ab initio (from first principles) methods are based on solving the Schrödinger equation without empirical parameters. These methods can be highly accurate but are also computationally demanding.
-
Hartree-Fock (HF): A fundamental ab initio method that provides a good starting point for more advanced calculations.
-
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, leading to more accurate energy predictions than HF.
Due to their computational cost, high-level ab initio methods are often used for single-point energy calculations on geometries optimized with less expensive methods like DFT.
Quantitative Data on this compound Conformations
The following tables summarize key quantitative data for the cis and trans isomers of this compound obtained from various computational and experimental methods.
Table 1: Relative Energies of cis- and trans-Decalin
| Method | Energy Difference (trans - cis) (kcal/mol) | Reference(s) |
| Experimental (Heat of Combustion) | -2.7 | [5] |
| Molecular Mechanics (MM2) | -3.6 | [5] |
| General Textbook Value | ~ -2.0 | [1] |
Note: A negative value indicates that the trans isomer is more stable.
Table 2: Energy Barrier for cis-Decalin Ring Inversion
| Method | Energy Barrier (kcal/mol) | Reference(s) |
| Experimental (Variable-Temp. NMR) | 12.6 | [2] |
| General Textbook Value | ~ 14.0 | [1] |
Table 3: Selected Geometric Parameters from Gas-Phase Electron Diffraction
Experimental and Computational Protocols
This section outlines the general workflows for performing conformational analysis of this compound using common computational chemistry software packages like Gaussian.
General Computational Workflow
The conformational analysis of this compound, particularly the flexible cis isomer, follows a multi-step process.
Protocol for trans-Decalin (Rigid)
Given its conformational rigidity, the protocol for trans-decalin is straightforward.
-
Structure Building: Construct the trans-decalin molecule in a molecular modeling program, ensuring both cyclohexane rings are in a chair conformation.
-
Geometry Optimization: Perform a geometry optimization using your chosen level of theory (e.g., DFT with B3LYP/6-31G*).
-
Frequency Calculation: Run a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Data Extraction: Extract the final energy and geometric parameters (bond lengths, angles, dihedral angles) from the output file.
Example Gaussian Input for trans-Decalin Optimization and Frequencies:
Protocol for cis-Decalin (Flexible)
The conformational analysis of cis-decalin is more involved due to its flexibility and the presence of a ring-flip transition state.
-
Conformational Search:
-
Build an initial structure of cis-decalin.
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) to identify all low-energy conformers. For cis-decalin, you would expect to find two enantiomeric chair-chair conformations.
-
-
Optimization of Minima:
-
Take the lowest energy conformer(s) from the MM search.
-
Perform a DFT geometry optimization and frequency calculation on each, as described for trans-decalin.
-
-
Transition State Search (for Ring Flip):
-
To calculate the energy barrier for the ring flip, a transition state search is required. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method in Gaussian.
-
Provide the optimized structures of the two interconverting cis-decalin conformers as input.
-
The calculation will find the saddle point on the potential energy surface that connects these two minima.
-
A frequency calculation on the transition state structure should yield exactly one imaginary frequency corresponding to the ring-flip motion.
-
-
Energy Barrier Calculation: The energy barrier for the ring flip is the difference in energy between the transition state and the ground-state conformer.
Relevance to Drug Development
The conformational preferences of the this compound scaffold have significant implications for drug design and development.
-
Pharmacophore Modeling: A clear understanding of the stable conformations of the decalin core allows for the precise positioning of pharmacophoric groups in three-dimensional space. This is crucial for designing molecules that fit optimally into a target's binding site.
-
Structure-Activity Relationships (SAR): By knowing the conformational constraints of the scaffold, chemists can better rationalize the observed SAR of a series of analogs. For example, the improved activity of a particular derivative might be explained by its ability to adopt a more favorable binding conformation.
-
ADME Properties: The shape and rigidity of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Conformational analysis can help in designing molecules with improved pharmacokinetic profiles.
Conclusion
Theoretical calculations are an indispensable tool for understanding the conformational behavior of this compound isomers. Molecular mechanics provides a rapid means of exploring the conformational space, while density functional theory and ab initio methods offer high accuracy for refining structures and energies. The data and protocols presented in this guide provide a solid foundation for researchers to conduct their own conformational analyses of molecules containing the decalin scaffold. A thorough understanding of the conformational preferences of this fundamental structural unit is critical for advancing the design and development of new therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. decalins.html [ursula.chem.yale.edu]
- 6. The molecular structure of cis- and ( trans-bicyclo [4.4.0] decane in the gas phase, studied by electron diffraction and molecular mechanics | Semantic Scholar [semanticscholar.org]
Unlocking the Therapeutic Potential of the Hexahydronaphthalene Core: A Technical Guide to Future Research Areas
For Researchers, Scientists, and Drug Development Professionals
The hexahydronaphthalene scaffold, a bicyclic system also known as decalin, is a privileged structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its rigid, three-dimensional architecture provides a versatile framework for the development of novel therapeutic agents. This technical guide explores the most promising research avenues for this compound derivatives, focusing on their potential as anticancer, antibacterial, and anti-inflammatory agents. We provide an in-depth analysis of the current landscape, including quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to guide future drug discovery and development efforts.
Anticancer Drug Discovery: Targeting Cell Proliferation and Survival
The this compound core is present in numerous natural products with potent cytotoxic and anticancer properties. These compounds often exert their effects through diverse mechanisms, including the inhibition of critical enzymes and interference with signaling pathways that are dysregulated in cancer.
Quantitative Data: Cytotoxicity of Naphthalene (B1677914) and Decalin Derivatives
The following table summarizes the in vitro anticancer activity of several naphthalene and decalin-based compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | |
| MCF-7 (Breast) | 5.21 | [1] | |
| Phenanthridine Derivative 8a | MCF-7 (Breast) | 0.28 | [2] |
| Naphthalimide Dithiocarbamate 4c | SKBR3 (Breast) | 10.54 | [3] |
| Indolyl Dihydropyrazole 4g | A-549 (Lung) | 2.32 | [4] |
| MCF-7 (Breast) | 43.59 | [4] | |
| Goniothalamin (a styryl-lactone) | Saos-2 (Osteosarcoma) | <5 µg/mL | [5] |
| A549 (Lung) | <5 µg/mL | [5] | |
| MCF-7 (Breast) | <5 µg/mL | [5] | |
| β-nitrostyrene derivative CYT-Rx20 | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | [6] |
| MDA-MB-231 (Breast) | 1.82 ± 0.05 µg/mL | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Cells in culture
-
Test compounds (this compound derivatives)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antibacterial Drug Development: Combating Resistant Pathogens
The emergence of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant global health threat.[12] The decalin core is found in several natural products with potent antibacterial activity, making it an attractive scaffold for the development of new antibiotics.[8][13]
Quantitative Data: Antibacterial Activity of Decalin and Naphthalene Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| MC21-A (C58) | MRSA (39 isolates) | MIC90: comparable to vancomycin | MBC90: comparable to daptomycin | [12] |
| C59 (chloro-analog of C58) | MRSA (39 isolates) | MIC90: comparable to vancomycin | MBC90: comparable to daptomycin | [12] |
| N-alkyl morpholine (B109124) M-8 | MRSA | 3.9 | 3.9 | [14] |
| Imidazothiazole-benzoxazepine 6l | MRSA | 3.125 - 6.25 | Not Reported | [15] |
| Imidazothiazole-benzoxazepine 6s | MRSA | 3.125 - 6.25 | Not Reported | [15] |
| Imidazothiazole-benzoxazepine 6t | MRSA | 3.125 - 6.25 | Not Reported | [15] |
| Phenylthiazole analog 5 | MRSA | 1.3 - 2.6 | Identical to or 2-fold higher than MIC | [16] |
| Phenylthiazole analog 25 | MRSA | 1.6 | Identical to or 2-fold higher than MIC | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17][18]
Materials:
-
Bacterial strains (e.g., MRSA)
-
Mueller-Hinton broth (MHB) or other suitable broth medium
-
Test compounds (this compound derivatives)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.[17]
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[19]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[19]
-
Observation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[17]
Anti-inflammatory Drug Discovery: Modulating Inflammatory Pathways
Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The this compound scaffold has been explored for its anti-inflammatory properties.[20] Some naphthalene derivatives have shown the ability to inhibit the activation of neutrophils, which are key players in the inflammatory response.[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[22][23]
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
Test compounds (this compound derivatives)
-
Reference anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac)
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Compound Administration: Administer the test compound or reference drug to the animals via an appropriate route (e.g., oral, intraperitoneal).
-
Carrageenan Injection: After a set period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several natural compounds are known to inhibit this pathway at various points.[9]
Conclusion and Future Directions
The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutics. The diverse biological activities exhibited by natural and synthetic compounds containing this motif underscore its potential in anticancer, antibacterial, and anti-inflammatory drug discovery. Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to identify the precise molecular targets and signaling pathways modulated by these compounds.
-
Development of Novel Synthetic Methodologies: Efficient and stereoselective synthetic routes to access a wider range of structurally diverse this compound derivatives.
-
Pharmacokinetic and Toxicological Profiling: Early-stage evaluation of the drug-like properties of lead compounds to ensure their suitability for further development.
By leveraging the information and protocols outlined in this guide, researchers can accelerate the exploration of the vast therapeutic potential encapsulated within the this compound nucleus.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and antimicrobial evaluation of TAN-1057A/B analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 10. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antiinflammatory activity of cis-4,5,6,7,8,8a,9-hexahydro-alpha-methyl-5H-fluorene-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Nomenclature and IUPAC Naming of Hexahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydronaphthalene, a bicyclic hydrocarbon with the chemical formula C₁₀H₁₄, represents a core structural motif in a variety of natural products and synthetic molecules of pharmaceutical interest. A thorough understanding of its nomenclature and stereochemistry is paramount for unambiguous communication in research and development. This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for this compound isomers, detailing the systematic approach to numbering, locating double bonds, and assigning stereochemical descriptors. This document also collates available physicochemical data and outlines general experimental protocols for the synthesis and characterization of these compounds, serving as a vital resource for professionals in organic synthesis and medicinal chemistry.
IUPAC Nomenclature of this compound
The systematic naming of this compound isomers follows the IUPAC rules for bicyclic alkanes, with specific considerations for the presence of unsaturation and stereoisomerism. The core structure is a decahydronaphthalene (B1670005) (decalin) skeleton, which is a bicyclo[4.4.0]decane system.
The Bicyclo[4.4.0]decane Framework
This compound is a partially saturated derivative of naphthalene (B1677914), meaning it is a bicyclo[4.4.0]decane system containing two double bonds. The IUPAC nomenclature for bicyclic compounds involves:
-
Identifying the Bridgehead Carbons: These are the two carbon atoms shared by both rings.
-
Counting the Carbons in Each Bridge: The number of carbon atoms in each of the three paths connecting the bridgehead carbons is counted. For a fused system like decalin, the bridges are the two six-membered rings and the direct bond between the bridgehead carbons.
-
Constructing the Bicyclo Name: The name is formatted as "bicyclo[x.y.z]alkane," where x, y, and z are the number of carbons in each bridge, listed in descending order. For decalin, this is bicyclo[4.4.0]decane, as there are four carbons in each of the two bridges forming the rings and zero carbons in the bridge directly connecting the bridgehead carbons.
Numbering the Bicyclic System
The numbering of the bicyclo[4.4.0]decane system begins at one of the bridgehead carbons and proceeds along the longest path to the second bridgehead carbon. The numbering then continues along the next longest path back to the first bridgehead carbon, and finally, any remaining atoms in the shortest bridge are numbered. For bicyclo[4.4.0]decane, the numbering is as follows:
Figure 1: Numbering of the bicyclo[4.4.0]decane skeleton.
Locating Double Bonds
To name a this compound isomer, the suffix "-ane" is replaced with "-diene," and the positions of the two double bonds are indicated by locants. The numbering of the ring system should be done to give the double bonds the lowest possible numbers.
Example:
-
1,2,3,4,5,8-Hexahydronaphthalene: The double bonds are between carbons 6 and 7, and 9 and 10. The IUPAC name would be bicyclo[4.4.0]deca-1(6),8-diene . However, the common name derived from naphthalene is more frequently used. The locants in "1,2,3,4,5,8-Hexahydronaphthalene" refer to the saturated positions in the naphthalene ring system. To avoid ambiguity, it is often clearer to use the systematic bicyclo name.
Stereochemistry: Cis and Trans Isomers
The fusion of the two rings in the bicyclo[4.4.0]decane system can result in two diastereomers: cis-decalin and trans-decalin. This stereochemistry is determined by the relative orientation of the hydrogen atoms at the bridgehead carbons (C1 and C6).
-
cis-isomer: The hydrogen atoms on the bridgehead carbons are on the same side of the ring system.
-
trans-isomer: The hydrogen atoms on the bridgehead carbons are on opposite sides of the ring system.
This stereochemical relationship is denoted by the prefixes cis- or trans- at the beginning of the name. For example, cis-bicyclo[4.4.0]decane.
The presence of double bonds can introduce additional stereoisomers (E/Z isomers) if the substitution pattern around the double bond allows for it. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z descriptors.[1][2]
Physicochemical Data of this compound Isomers
Quantitative data for specific this compound isomers is often sparse and spread across various sources. The following table summarizes available data for some representative isomers.
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Reference |
| 1,2,3,4,5,8-Hexahydronaphthalene | C₁₀H₁₄ | 134.22 | Not available | Not available | [3] |
| 1,2,3,4,4a,8a-Hexahydronaphthalene | C₁₀H₁₄ | 134.22 | Not available | Not available | |
| cis-Decahydronaphthalene (cis-Decalin) | C₁₀H₁₈ | 138.25 | 195.7 | -43.3 | |
| trans-Decahydronaphthalene (trans-Decalin) | C₁₀H₁₈ | 138.25 | 187.3 | -30.4 |
Experimental Protocols
The synthesis and characterization of this compound isomers involve standard organic chemistry techniques. Below are generalized protocols for common synthetic and analytical methods.
Synthesis of this compound Derivatives
3.1.1. Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for constructing the bicyclo[4.4.0]decane skeleton. A common approach involves the reaction of a cyclohexadiene with a dienophile.[4][5]
Figure 2: General workflow for a Diels-Alder synthesis.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the diene (e.g., 1,3-cyclohexadiene) in a high-boiling inert solvent such as toluene or xylene.
-
Addition of Dienophile: Add the dienophile (e.g., maleic anhydride, ethylene) to the solution. The molar ratio of diene to dienophile is typically 1:1, although a slight excess of one reactant may be used to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
3.1.2. Catalytic Hydrogenation
Partial hydrogenation of tetrahydronaphthalene (tetralin) or dihydronaphthalene derivatives can yield hexahydronaphthalenes. The choice of catalyst and reaction conditions is crucial to control the extent of hydrogenation.[6][7]
Figure 3: General workflow for catalytic hydrogenation.
Detailed Protocol:
-
Setup: To a hydrogenation vessel, add the starting material (e.g., tetralin) and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst (e.g., 5-10% palladium on carbon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (this can range from atmospheric pressure to several atmospheres) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitoring: The reaction progress can be monitored by observing the uptake of hydrogen or by analyzing aliquots of the reaction mixture by GC-MS.
-
Work-up: Once the desired level of hydrogenation is achieved, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Characterization Techniques
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound isomers.
-
¹H NMR: The chemical shifts and coupling constants of the vinyl and aliphatic protons provide information about the position of the double bonds and the relative stereochemistry of the substituents. For example, the coupling constants between vicinal protons on the cyclohexane (B81311) rings can help determine their cis or trans relationship.
-
¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum indicate the symmetry of the molecule and the types of carbon atoms present (sp² or sp³ hybridized).
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture of isomers.
-
Gas Chromatography (GC): The retention time on a GC column can be used to distinguish between different isomers.
-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for structural identification. The fragmentation of bicyclic alkanes can be complex, but often involves the loss of small alkyl or alkenyl fragments.[8]
Relevance in Drug Development
The this compound scaffold is present in numerous biologically active molecules. Its rigid, three-dimensional structure can be exploited to control the spatial orientation of functional groups, which is crucial for binding to biological targets. The synthesis and biological evaluation of novel this compound derivatives is an active area of research in drug discovery.[9][10][11] For instance, derivatives of naphthalene have been investigated as potential anticancer agents.[9][10]
Figure 4: Logical flow in drug discovery involving the this compound scaffold.
Conclusion
A precise and systematic approach to the nomenclature of this compound isomers is essential for effective scientific communication. The IUPAC rules for bicyclic systems provide a robust framework for naming these compounds, although common names derived from naphthalene are also prevalent. The synthesis of specific isomers can be achieved through established methods such as the Diels-Alder reaction and catalytic hydrogenation, with NMR and GC-MS being key analytical techniques for their characterization. The structural and stereochemical diversity of hexahydronaphthalenes makes them attractive scaffolds for the design and development of new therapeutic agents. This guide serves as a foundational resource for researchers engaged in the study and application of these important bicyclic molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. 1,2,3,4,5,8-Hexahydronaphthalene | C10H14 | CID 142062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naming Bicyclic Compounds | OpenOChem Learn [learn.openochem.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. TETRALIN - Ataman Kimya [atamanchemicals.com]
- 7. Tetralin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of Naphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of naphthalene (B1677914). The primary focus is on the selective synthesis of partially and fully hydrogenated products, which are valuable intermediates in various industrial applications, including pharmaceuticals and advanced materials.
The hydrogenation of naphthalene is a sequential reaction that primarily yields tetrahydronaphthalene (tetralin) and decahydronaphthalene (B1670005) (decalin). While the term "hexahydronaphthalene" is not a common descriptor for a stable final product, it can be considered as an intermediate, specifically octahydronaphthalene, in the pathway from tetralin to decalin. This document will detail the methodologies to control the reaction selectivity towards these key products.
Reaction Pathway and Mechanism
The catalytic hydrogenation of naphthalene proceeds in a stepwise manner. The first stage involves the hydrogenation of one of the aromatic rings to form tetralin. Further hydrogenation of the second ring leads to the formation of decalin, via an octahydronaphthalene intermediate. The cis and trans isomers of decalin can be formed, and the ratio is often dependent on the catalyst and reaction conditions.[1][2][3]
The overall reaction pathway can be visualized as follows:
Caption: Reaction pathway for the catalytic hydrogenation of naphthalene.
Experimental Protocols
This section provides detailed protocols for performing the catalytic hydrogenation of naphthalene in a laboratory setting. The choice of catalyst and reaction conditions will determine the product distribution.
Protocol 1: Selective Hydrogenation to Tetralin
This protocol focuses on the partial hydrogenation of naphthalene to yield tetralin as the major product.
Materials:
-
Naphthalene
-
Solvent (e.g., Tetrahydrofuran (THF))[4]
-
Catalyst: Rh/C[4], MoS₂/AC[5], or a sulfided CoMo or NiMo catalyst[5][6]
-
High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.
-
Hydrogen gas (high purity)
Procedure:
-
Ensure the reactor is clean and dry.
-
Add the desired amount of naphthalene and solvent to the reactor vessel.
-
Carefully add the catalyst to the reactor. A typical catalyst to reactant ratio is in the range of 1:10 to 1:100 by weight, but this should be optimized.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) several times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.5 MPa to 4 MPa).[4][5]
-
Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 70 °C to 300 °C).[1][4][5]
-
Monitor the reaction progress by taking samples periodically through the sampling port and analyzing them by Gas Chromatography (GC).
-
Once the desired conversion of naphthalene and selectivity to tetralin is achieved, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Open the reactor, and separate the catalyst from the reaction mixture by filtration.
-
The product can be purified by distillation or chromatography.
Protocol 2: Complete Hydrogenation to Decalin
This protocol is designed for the exhaustive hydrogenation of naphthalene to decalin.
Materials:
-
Naphthalene
-
Solvent (e.g., Decane)[7]
-
High-pressure batch reactor (as described in Protocol 1).
-
Hydrogen gas (high purity)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Pressurize the reactor with hydrogen gas to a higher pressure (e.g., 40 bar).[1][3]
-
Begin stirring (e.g., 1000 rpm) and heat the reactor to the desired temperature (e.g., 250 °C).[1][3]
-
Maintain the reaction under these conditions for a sufficient time to ensure complete conversion to decalin. The reaction time will depend on the catalyst activity and specific conditions.
-
Follow steps 7-11 from Protocol 1 for reaction monitoring, workup, and purification.
Experimental Workflow
The general workflow for a typical catalytic hydrogenation experiment is illustrated below.
Caption: General experimental workflow for catalytic hydrogenation.
Data Presentation
The following tables summarize quantitative data from various studies on naphthalene hydrogenation, showcasing the effect of different catalysts and conditions on product distribution and reaction rates.
Table 1: Comparison of Catalysts for Naphthalene Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar) | Naphthalene Conversion (%) | Tetralin Yield (%) | Decalin Yield (%) | Reference |
| 5% Pd/Al₂O₃ | 250 | 40 | >99 | - | 99.5 | [1][2] |
| 2% Pd/Al₂O₃ | 250 | 40 | ~80 | ~53 | 26.9 | [1][2] |
| 1% Pd/Al₂O₃ | 250 | 40 | ~25 | ~20 | 5.3 | [1][2] |
| NiMo/Al₂O₃ | 250 | 40 | ~95 | ~20 | ~75 | [1] |
| Mo-MMO | 250 | 40 | >99 | ~5 | ~95 | [1] |
| Rh/C | 100 | 15 | 48 | 47.5 (99% selectivity) | - | [4] |
| MoS₂/AC | 300 | 40 | - | ~82 | - | [5] |
Table 2: Pseudo-First-Order Reaction Rate Constants (k) for Naphthalene Hydrogenation at 250 °C and 40 bar
| Catalyst | k₁ (Naphthalene → Tetralin) | k₂ (Tetralin → Decalin) | Reference |
| 5% Pd/Al₂O₃ | 0.069 | 0.224 | [1][2] |
| 2% Pd/Al₂O₃ | 0.028 | 0.009 | [1] |
| 1% Pd/Al₂O₃ | 0.003 | 0.001 | [1] |
| NiMo/Al₂O₃ | 0.021 | 0.016 | [1] |
| Mo-MMO | 0.052 | 0.023 | [1] |
Note: The rate constants (k₁ and k₂) were derived assuming a pseudo-first-order kinetic model.[1][2]
Applications in Drug Development
Partially and fully hydrogenated naphthalene derivatives are important structural motifs in medicinal chemistry. For instance, tetralin and decalin frameworks are present in various biologically active molecules. The selective synthesis of these scaffolds is a critical step in the development of new therapeutic agents. The protocols described herein can be adapted for the synthesis of specific substituted naphthalenes, providing access to a wide range of potential drug candidates. The development of efficient and selective hydrogenation catalysts, as highlighted in the data tables, is crucial for the sustainable production of these pharmaceutical intermediates.
References
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3825610A - Selective hydrogenation of naphthalenes - Google Patents [patents.google.com]
- 7. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 8. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 9. fs.teledos.gr:2206 [fs.teledos.gr:2206]
Application Notes and Protocols for the Selective Synthesis of Specific Hexahydronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexahydronaphthalene core, also known as decalin, is a prevalent structural motif in a vast array of biologically active natural products and pharmaceutical agents. The stereochemical arrangement of this bicyclic system profoundly influences its biological activity, making the development of stereoselective synthetic methods a critical endeavor in organic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the selective synthesis of specific this compound isomers, with a focus on modern, reliable, and stereocontrolled methodologies. The primary strategies covered include the Diels-Alder reaction for both cis and trans isomers, and the Robinson annulation.
Key Synthetic Strategies
The construction of the this compound skeleton with specific stereochemistry can be achieved through several powerful synthetic transformations. The choice of method depends on the desired isomer and the available starting materials.
-
Diels-Alder Reaction: This [4+2] cycloaddition is one of the most powerful methods for constructing six-membered rings with high stereocontrol. By selecting appropriate dienes and dienophiles, and by utilizing chiral catalysts or auxiliaries, specific cis- and trans-fused this compound isomers can be synthesized with high diastereoselectivity and enantioselectivity.[1][2][3] Lewis acid catalysis can significantly enhance the rate and selectivity of the reaction.[4][5][6]
-
Robinson Annulation: This classic method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring.[3][7][8] While traditionally leading to racemic products, modern variations have enabled asymmetric syntheses.
-
Double Michael Addition of Nazarov Reagents: This method provides a route to highly functionalized cis-decalin systems.[9]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods used in the selective synthesis of this compound isomers, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | Dienophile/Acceptor | Diene/Donor | Catalyst/Conditions | Product Isomer | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Ionic Diels-Alder | Chiral acetal (B89532) of cyclohex-2-enone | 2,3-dimethyl-1,3-butadiene | Lewis Acid (e.g., SnCl₄) | cis-Decalin | - | 73% d.r. | |
| Asymmetric Ionic Diels-Alder | Chiral acetal of 2-methylcyclohex-2-enone | 2,3-dimethyl-1,3-butadiene | Lewis Acid (e.g., SnCl₄) | cis-Decalin | - | 82% d.r. | [1] |
| Asymmetric Ionic Diels-Alder | Chiral acetal of 2-methylcyclohex-2-enone | Z-3-t-butyldimethylsilyloxypenta-1,3-diene | Lewis Acid (e.g., SnCl₄) | cis-Decalin | 74% | Enantiomerically pure | [1] |
| Lewis Acid-Catalyzed Diels-Alder | Methyl acrylate | Isoprene | Et₂AlCl | Monosubstituted cyclohexene | 90% | endo:exo = 98:2 | Fringuelli et al., 1993 |
| Organocatalytic Diels-Alder | Acrolein | 1,3-Cyclohexadiene | Chiral Imidazolidinone | Bicyclic adduct | 99% | 99% e.e. | Northrup & MacMillan, 2002 |
| Intramolecular Diels-Alder | (E)-1-nitro-1,7,9-decatriene | - | Thermal | trans-Decalin | High | High trans-selectivity | |
| Robinson Annulation | Methyl vinyl ketone | 2-Methylcyclohexanone | Base (e.g., KOH) | Wieland-Miescher ketone | ~70% | Racemic | Wieland & Miescher, 1950 |
| Asymmetric Robinson Annulation | Methyl vinyl ketone | 2-Methylcyclohexanone | (S)-Proline | (S)-Wieland-Miescher ketone | ~70-80% | >90% e.e. | Eder et al., 1971 |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a cis-Hexahydronaphthalene Derivative via Diels-Alder Reaction
This protocol details the synthesis of a functionalized cis-decalin from a masked o-benzoquinone, a versatile intermediate generated in situ.
Materials:
-
2-Methoxyphenol derivative (1.0 equiv)
-
Acyclic 1,3-diene (e.g., 2,3-dimethyl-1,3-butadiene) (10.0 equiv)
-
(Diacetoxy)iodobenzene (DAIB) (1.2 equiv)
-
Methanol (B129727) (MeOH), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-methoxyphenol derivative (e.g., 2 mmol, 1.0 equiv) and the acyclic 1,3-diene (20 mmol, 10.0 equiv) in anhydrous methanol (8 mL).
-
Heat the mixture to reflux in a preheated oil bath.
-
In a separate flask, dissolve (diacetoxy)iodobenzene (DAIB) (2.4 mmol, 1.2 equiv) in anhydrous methanol (6 mL).
-
Add the DAIB solution dropwise to the refluxing reaction mixture over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 10 minutes.
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol and excess diene.
-
Dissolve the residue in dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cis-hexahydronaphthalene derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Mandatory Visualizations
References
- 1. Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Permuting Diels–Alder and Robinson annulation stereopatterns - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Permuting Diels-Alder and Robinson Annulation Stereopatterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexahydronaphthalene as a Hydrogen Donor Solvent in Coal Liquefaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexahydronaphthalene, specifically its isomer 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), as a hydrogen donor solvent in direct coal liquefaction (DCL). This document includes detailed experimental protocols, quantitative data, and visualizations to support research and development in this field.
Introduction
Direct coal liquefaction is a process that converts solid coal into liquid hydrocarbons, which can be further processed into transportation fuels and chemical feedstocks. A key aspect of DCL is the use of a hydrogen donor solvent to stabilize the molecular fragments produced during the thermal decomposition of coal.[1] Tetralin is a widely recognized and effective hydrogen donor solvent due to its ability to transfer hydrogen to coal radicals, thereby preventing their recombination into solid, coke-like materials.[2][3]
Mechanism of Action: Hydrogen Donation by Tetralin
At the elevated temperatures and pressures typical of DCL (380-450°C), the complex macromolecular structure of coal undergoes thermolysis, breaking down into smaller, unstable free radicals. Tetralin serves to stabilize these radicals by donating hydrogen atoms. The primary reaction pathway involves the dehydrogenation of tetralin to form the more stable aromatic compound, naphthalene.[2][4] Isomerization of tetralin to methyl indan (B1671822) can also occur as a secondary reaction.[2]
The efficiency of hydrogen donation is temperature-dependent. At lower temperatures (around 380°C), tetralin primarily facilitates the transfer of molecular hydrogen (H₂) to the coal radicals.[1][4] At higher temperatures (around 420°C and above), the direct dehydrogenation of tetralin becomes a more significant source of hydrogen for stabilizing the coal fragments.[1][4]
Quantitative Data
The following tables summarize key quantitative data from studies on coal liquefaction using tetralin.
Table 1: Effect of Temperature on Tetralin Transformation and Coal Liquefaction Products
| Parameter | Temperature (°C) | Value (%) | Reference |
| Tetralin Transformation (in pure tetralin with H₂) | 380 | 34.72 | [1][2] |
| 420 | 52.74 | [1][2] | |
| Tetralin Transformation (with WCW coal) | 380 | 69.76 | [1][2] |
| 420 | 83.86 | [1][2] | |
| Product Distribution from Mukah Balingian Coal | |||
| Coal Conversion | 380 (45 min) | 73.12 | [3] |
| 400 (45 min) | 78.55 | [3] | |
| Oil + Gas Yield | 380 (45 min) | 42.34 | [3] |
| 400 (45 min) | 50.11 | [3] | |
| Asphaltene Yield | 380 (45 min) | 20.11 | [3] |
| 400 (45 min) | 21.33 | [3] | |
| Pre-asphaltene Yield | 380 (45 min) | 10.67 | [3] |
| 400 (45 min) | 7.11 | [3] |
Table 2: Influence of Process Conditions on Coal Liquefaction
| Coal Type | Condition | Coal Conversion (%) | Oil/Liquid Yield (%) | Reference |
| Shenhua Coal | Raw Coal in Tetralin | 55.5 | 20.8 (Oil + Gas) | [5] |
| Shenhua Coal | Pre-swollen in Tetralin (120°C) | 67.6 | 26.8 (Oil + Gas) | [5] |
| Tanito Harum Coal | Two-stage liquefaction with Tetralin | - | 80 (Oil) | [5] |
| Illinois #6 Coal | Co-liquefaction with Lignin in Tetralin (400°C) | - | 30 (Benzene Soluble) | [5] |
| Turkish Lignite | Co-liquefaction with Sawdust in Tetralin (325°C) | Increased | - | [5] |
| Mukah Balingian Coal | Tetralin-Glycerol (70:30), 400°C, 45 min, 4 MPa N₂, S/C ratio 10:1 | 78.55 | 50.11 (Oil + Gas) | [3][6][7] |
Experimental Protocols
This section outlines a general laboratory-scale protocol for direct coal liquefaction using tetralin.
4.1. Materials and Equipment
-
Coal: Pulverized to <200 mesh and dried in a vacuum oven.
-
Solvent: 1,2,3,4-Tetrahydronaphthalene (analytical grade).
-
Catalyst (optional): e.g., Fe₂O₃, MoO₃.
-
Gases: Hydrogen (high purity), Nitrogen (for purging).
-
Reactor: High-pressure autoclave (e.g., 300 mL capacity) with magnetic stirring, heating mantle, and temperature controller.
-
Product Separation:
-
Filtration system (e.g., Buchner funnel with vacuum flask).
-
Soxhlet extraction apparatus.
-
Extraction thimbles.
-
Round-bottom flasks.
-
Condenser.
-
Heating mantle.
-
-
Solvents for Extraction: Tetrahydrofuran (THF), n-hexane, toluene (B28343).
-
Analytical Instruments: Gas Chromatograph (GC) for gas analysis, Gas Chromatograph-Mass Spectrometer (GC-MS) for liquid analysis.
4.2. Detailed Experimental Procedure
-
Sample Preparation:
-
Dry the pulverized coal in a vacuum oven at 105°C for at least 4 hours to remove moisture.
-
Allow the coal to cool to room temperature in a desiccator before weighing.
-
-
Reactor Charging:
-
Weigh the desired amount of dried coal (e.g., 10 g) and tetralin (e.g., 100 mL for a 10:1 solvent-to-coal ratio).[3]
-
If a catalyst is used, add it at the desired loading (e.g., 1 wt% of coal).
-
Place the coal, solvent, and catalyst into the autoclave liner.
-
Seal the autoclave.
-
-
Liquefaction Reaction:
-
Purge the sealed autoclave with nitrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 4-5 MPa).[2][3]
-
Begin stirring and heat the reactor to the target temperature (e.g., 380-420°C).
-
Once the target temperature is reached, maintain it for the desired reaction time (e.g., 15-60 minutes).[3]
-
-
Product Recovery and Separation:
-
After the reaction time has elapsed, rapidly cool the reactor to room temperature using a cooling system (e.g., a water bath).
-
Carefully vent the reactor and collect the gaseous products in a gas bag for GC analysis.
-
Open the reactor and quantitatively transfer the contents into a beaker using THF to wash the reactor internals.
-
Separate the solid residue (unreacted coal and ash) from the liquid products by vacuum filtration.
-
Wash the solid residue with THF until the filtrate is colorless.
-
Dry the solid residue in a vacuum oven at 105°C to a constant weight to determine the coal conversion.
-
4.3. Protocol for Soxhlet Extraction of Liquid Products
The liquid product (filtrate) from the previous step is a mixture of oils, asphaltenes, and pre-asphaltenes dissolved in THF and the remaining tetralin. This mixture is fractionated using sequential Soxhlet extraction.[8][9]
-
Preparation:
-
Evaporate the THF from the liquid product mixture using a rotary evaporator to obtain the crude coal liquid.
-
Place the crude coal liquid into a pre-weighed extraction thimble.
-
-
Extraction of Oils (Hexane-Soluble Fraction):
-
Place the thimble containing the crude liquid into the Soxhlet extractor.
-
Fill a round-bottom flask with n-hexane and attach it to the Soxhlet apparatus.
-
Heat the n-hexane to its boiling point. The solvent will vaporize, condense, and drip into the thimble, dissolving the oil fraction.
-
Continue the extraction for a predetermined number of cycles or until the solvent in the siphon arm runs clear (typically 16-24 hours).[9]
-
After extraction, the n-hexane in the round-bottom flask contains the oil fraction. Evaporate the solvent to obtain the weight of the oil.
-
-
Extraction of Asphaltenes (Toluene-Soluble Fraction):
-
Remove the thimble from the Soxhlet apparatus and allow it to dry.
-
Place the same thimble, now containing the hexane-insoluble fraction, back into a clean Soxhlet apparatus.
-
Fill a clean round-bottom flask with toluene and repeat the extraction process.
-
The toluene will dissolve the asphaltene fraction. After extraction, evaporate the toluene to determine the weight of the asphaltenes.
-
-
Determination of Pre-asphaltenes (Toluene-Insoluble Fraction):
-
After the toluene extraction, the material remaining in the thimble is the pre-asphaltene fraction.
-
Dry the thimble and its contents to a constant weight. The weight of the pre-asphaltenes is the difference between this weight and the initial weight of the empty thimble.
-
5. Safety Precautions
-
All procedures involving high-pressure and high-temperature reactors must be conducted with appropriate safety shields and pressure relief systems.
-
Work with solvents should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Ensure proper grounding of equipment to prevent static discharge.
References
- 1. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 3. witpress.com [witpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Coal Liquefaction Using A Tetralin-glycerol Co-solvent System: Effect Of Temperature And Reaction Time On Conversion And Product Yield [witpress.com]
- 8. Soxhlet Extraction 101 | Soxhlet Extraction System [bcluae.com]
- 9. epa.gov [epa.gov]
Application of Hexahydronaphthalene in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hexahydronaphthalene and its derivatives are versatile building blocks in organic synthesis, prized for their rigid bicyclic core. This framework is a common feature in a wide array of natural products and biologically active molecules, making it a valuable scaffold for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis and utilization of the this compound core, with a focus on key synthetic strategies including reduction of naphthalenes, cycloaddition reactions, and annulation reactions.
Synthesis of this compound Derivatives via Reduction
The controlled reduction of naphthalene (B1677914) and its derivatives is a direct and efficient method to access various partially or fully saturated bicyclic systems, including hexahydronaphthalenes (decalins). The choice of reducing agent and reaction conditions dictates the degree and stereoselectivity of the hydrogenation.
Birch Reduction of Naphthalene
The Birch reduction is a powerful method for the partial reduction of aromatic rings, yielding 1,4-dihydronaphthalene (B28168) derivatives which can be further manipulated.
Experimental Protocol: Synthesis of 1,4-Dihydronaphthalene
This protocol is adapted from a procedure utilizing sodium and tert-butyl alcohol in diethyl ether.
-
Materials:
-
Naphthalene (5.0 g, 39 mmol)
-
Dry diethyl ether (Et₂O) (80 ml)
-
Metallic sodium (2.25 g, 98 mmol), cut into small pieces
-
tert-Butyl alcohol (7.25 g, 98 mmol)
-
Dry diethyl ether (10 ml)
-
Water
-
Calcium chloride (for drying)
-
-
Procedure:
-
To a solution of naphthalene in dry Et₂O, add metallic sodium in small pieces over 10-15 minutes.
-
Slowly add a solution of tert-butyl alcohol in dry Et₂O over 10-20 minutes.
-
After the reaction is complete, carefully quench with water.
-
Separate the ether layer, wash with water, and dry over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure to yield 1,4-dihydronaphthalene.
-
-
Quantitative Data:
| Reactant | Moles (mmol) | Product | Yield (%) | Reference |
| Naphthalene | 39 | 1,4-Dihydronaphthalene | 89-97 | [1] |
Logical Workflow for Birch Reduction:
Catalytic Hydrogenation of Tetralin to Decalin (this compound)
Catalytic hydrogenation of tetralin (1,2,3,4-tetrahydronaphthalene) provides a direct route to decalin (perhydronaphthalene). The stereochemical outcome (cis- vs. trans-decalin) is highly dependent on the catalyst and reaction conditions.
Experimental Protocol: Vapor Phase Hydrogenation of Tetralin
This protocol is a general representation of a vapor-phase hydrogenation process.
-
Materials:
-
Tetralin
-
Supported metal catalyst (e.g., Ni/Al₂O₃, Pt/Al₂O₃, Pd/Al₂O₃)
-
Hydrogen gas
-
Flow reactor system
-
-
Procedure:
-
The catalyst is packed into a flow reactor.
-
Tetralin is vaporized and passed over the catalyst bed in a stream of hydrogen gas at elevated temperature and pressure.
-
The product stream is cooled and collected.
-
The product composition (tetralin, cis-decalin, trans-decalin) is analyzed, typically by gas chromatography.
-
-
Quantitative Data:
| Catalyst | Temperature (°C) | Pressure (kPa) | Tetralin Conversion (%) | trans/cis Decalin Ratio (at low conversion) | Reference |
| Ni/Al₂O₃ | 275 | 3540 | >30 | ~1.5 | [2][3] |
| Pt/Al₂O₃ | 275 | 3540 | Variable | ~1.5 | [2][3] |
| Pd/Al₂O₃ | 275 | 3540 | Variable | Higher than Ni and Pt | [2][3] |
Signaling Pathway of Catalytic Hydrogenation:
Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions are fundamental strategies for constructing the six-membered ring of the this compound core.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereocontrolled synthesis of cyclohexene (B86901) rings, which are precursors to hexahydronaphthalenes.
Experimental Protocol: Diels-Alder Reaction of 1,3-Cyclohexadiene (B119728) and Maleic Anhydride (B1165640)
This reaction forms a bicyclic adduct analogous to a this compound derivative.
-
Materials:
-
1,3-Cyclohexadiene
-
Maleic anhydride
-
Ethyl acetate (B1210297) (solvent)
-
Hexane (B92381) (for precipitation)
-
-
Procedure:
-
Dissolve maleic anhydride in ethyl acetate in a reaction vessel.
-
Add 1,3-cyclohexadiene to the solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature.
-
Add hexane to precipitate the product.
-
Collect the product by vacuum filtration and wash with cold hexane.
-
-
Note: Specific quantitative data for this exact reaction can vary, but yields are typically high for this classic transformation.
Diels-Alder Reaction Workflow:
Robinson Annulation
The Robinson annulation is a tandem Michael addition and intramolecular aldol (B89426) condensation that forms a six-membered ring, a key step in the synthesis of many polycyclic natural products containing the this compound skeleton.[4][5]
Experimental Protocol: Robinson Annulation of Cyclohexanone (B45756) with Methyl Vinyl Ketone
This reaction constructs an octahydronaphthalene derivative.
-
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone
-
Base catalyst (e.g., sodium ethoxide, potassium hydroxide)
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve cyclohexanone in the solvent in a reaction flask.
-
Add the base catalyst to the solution and stir to form the enolate.
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
After the Michael addition is complete, heat the reaction mixture to effect the intramolecular aldol condensation and subsequent dehydration.
-
Cool the reaction mixture and perform an aqueous workup.
-
Purify the product by distillation or chromatography.
-
-
Note: Yields for the Robinson annulation can be variable and are highly dependent on the specific substrates and reaction conditions.
Robinson Annulation Mechanism Overview:
Application as a High-Boiling Point Solvent
Decalin, the fully hydrogenated derivative of naphthalene, is a high-boiling point (cis: ~196 °C, trans: ~187 °C) non-polar solvent. Its thermal stability makes it suitable for high-temperature reactions such as thermal rearrangements.
Application Example: Claisen Rearrangement
Decalin has been used as a non-polar solvent for the Claisen rearrangement of cinnamyl ethers of naphthalenes.[6] The polarity of the solvent can influence the reaction pathway, with non-polar solvents like decalin favoring the concerted, intramolecular Claisen rearrangement.
-
General Conditions:
-
The aryl cinnamyl ether is dissolved in decalin.
-
The solution is heated to a high temperature (e.g., 120-160 °C) to induce the rearrangement.
-
The product is isolated and purified after the reaction is complete.
-
-
Quantitative Data:
| Substrate | Solvent | Temperature (°C) | Product(s) | Reference |
| 2-Cinnamyloxynaphthalene | Decalin | 120 or 160 | 1-(1-Phenylallyl)-2-naphthol (Claisen product) | [6] |
| 1-Cinnamyloxynaphthalene | Decalin | 120 or 160 | 2-(1-Phenylallyl)-1-naphthol (Claisen product) | [6] |
Use in Asymmetric Synthesis
The rigid, well-defined stereochemistry of perhydronaphthalene (decalin) derivatives makes them attractive scaffolds for the development of chiral auxiliaries.[7] A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed.
While a specific, detailed protocol for a this compound-based chiral auxiliary is not provided in the readily available literature, the principle involves attaching the chiral this compound moiety to a reactant, performing the desired stereoselective transformation (e.g., alkylation, aldol reaction, Diels-Alder reaction), and then cleaving the auxiliary. The steric bulk and conformational rigidity of the this compound core would be expected to effectively shield one face of the reactive center, leading to high diastereoselectivity.
Conceptual Workflow for a Chiral Auxiliary:
References
Protocol for Platinum-Catalyzed Naphthalene Hydrogenation: Application Notes for Researchers
Introduction
Naphthalene (B1677914) hydrogenation is a significant chemical transformation that produces valuable intermediates such as tetralin (1,2,3,4-tetrahydronaphthalene) and decalin (decahydronaphthalene). These products serve as hydrogen donor solvents, high-density fuels, and precursors for various industrial chemicals. The selective hydrogenation of naphthalene can be effectively achieved using platinum-based catalysts. This document provides detailed application notes and protocols for the platinum-catalyzed hydrogenation of naphthalene, aimed at researchers, scientists, and drug development professionals. The protocols outlined below are synthesized from established methodologies to ensure reproducibility and provide a comprehensive guide for achieving either partial hydrogenation to tetralin or complete hydrogenation to decalin.
The reaction proceeds in a stepwise manner, with naphthalene first being hydrogenated to tetralin, which can then be further hydrogenated to decalin. The selectivity towards either tetralin or decalin is highly dependent on the reaction conditions, including temperature, pressure, reaction time, and the nature of the catalyst support.[1][2]
Data Presentation: Reaction Parameters and Product Distribution
The following tables summarize quantitative data from various studies on platinum-catalyzed naphthalene hydrogenation, providing a comparative overview of different reaction conditions and their impact on conversion and product selectivity.
Table 1: Selective Hydrogenation of Naphthalene to Tetralin
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
| 1 wt.% Pt/HAP | 250 | 6 | Hexane (B92381) | ~100 | ~100 | [3] |
| Pt/Al₂O₃ | 370-427 | 3.4-6.9 | Vapor Phase | >90 | >57.9 | [4] |
Table 2: Hydrogenation of Naphthalene to Decalin
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Naphthalene Conversion (%) | Decalin Selectivity (%) | cis/trans Ratio | Reference |
| Pt/WO₃-500 | 70 | - | - | 100 | 100 | - | [5] |
| Pt/Al₂O₃ | 200-260 | 1.7-8.7 | Various | 100 | High | Varies | [6] |
| Pt-Pd/γ-Al₂O₃ | 230-270 | 3-6 | - | >90 | High | Varies | [7] |
| Pt/Al₂O₃ | 217-371 | ~0.1-4.8 | Vapor Phase | >90 | >55.7 | Varies | [4] |
Experimental Protocols
This section details the methodologies for catalyst preparation, hydrogenation reaction setup, and product analysis.
Protocol 1: Catalyst Preparation (Pt/Al₂O₃ via Incipient Wetness Impregnation)
This protocol is adapted from a standard method for preparing supported platinum catalysts.[6]
Materials:
-
γ-Al₂O₃ support (e.g., 25-45 mesh)
-
Chloroplatinic acid (H₂PtCl₆) aqueous solution
-
Deionized water
-
Calcination furnace
-
Reduction furnace with hydrogen gas supply
Procedure:
-
Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120 °C for 4 hours to remove any adsorbed water.
-
Impregnation: Calculate the required amount of chloroplatinic acid solution to achieve the desired platinum loading (e.g., 0.5-5 wt%). Add the chloroplatinic acid solution dropwise to the dried γ-Al₂O₃ support until the pores are completely filled (incipient wetness).
-
Drying: Allow the impregnated support to stand in air overnight at room temperature.
-
Calcination: Calcine the dried catalyst in a furnace at 383 K for 4 hours, followed by a further calcination at 673 K for 4 hours.[6]
-
Reduction: Prior to the hydrogenation reaction, reduce the catalyst in situ in a stream of hydrogen gas at 673 K for 4 hours.[6]
Protocol 2: Batch Reactor Hydrogenation of Naphthalene
This protocol describes a general procedure for naphthalene hydrogenation in a batch reactor system.[2][8]
Materials and Equipment:
-
High-pressure batch reactor (e.g., stainless steel autoclave) equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
-
Naphthalene
-
Solvent (e.g., n-hexane, decane, or other inert hydrocarbon)
-
Prepared Platinum catalyst (e.g., Pt/Al₂O₃ or commercial Pt/C)
-
High-purity hydrogen gas
Procedure:
-
Reactor Loading: To a clean and dry reactor vessel, add the desired amount of naphthalene (e.g., 1 g) and solvent (e.g., 19 g of n-hexane).[9] Then, add the platinum catalyst (e.g., 0.1 to 2 g).[2][9]
-
System Purge: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) several times to remove air, followed by purging with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 4-6 MPa).[3][9] Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 200-250 °C).[2][9]
-
Reaction: Maintain the desired temperature and pressure for the specified reaction time (e.g., 2-8 hours).[1][9] Monitor the reaction progress by taking periodic liquid samples through the sampling port, if available.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Product Recovery: Open the reactor and separate the catalyst from the reaction mixture by filtration or centrifugation. The liquid product is then ready for analysis.
Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of the reaction products.[2][10]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., (5%-phenyl)-methylpolysiloxane).[10]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liquid product in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC-MS analysis.
-
GC-MS Analysis: Inject the diluted sample into the GC-MS system. A typical temperature program could be:
-
Initial temperature: 80 °C, hold for 3 minutes.
-
Ramp to 135 °C at 10 °C/min.
-
Ramp to 300 °C at 25 °C/min, hold for 4 minutes.[2]
-
-
Data Analysis: Identify the products (naphthalene, tetralin, cis-decalin, trans-decalin) by comparing their mass spectra and retention times with those of authentic standards. Quantify the components by integrating the peak areas in the chromatogram.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the platinum-catalyzed naphthalene hydrogenation process.
Caption: Reaction pathway for naphthalene hydrogenation.
Caption: Experimental workflow for naphthalene hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 7. researchgate.net [researchgate.net]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. scielo.br [scielo.br]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes: Naphthalene/Decahydronaphthalene System as a Liquid Organic Hydrogen Carrier (LOHC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid Organic Hydrogen Carrier (LOHC) systems represent a promising technology for the safe and efficient storage and transportation of hydrogen.[1] This document focuses on the LOHC system based on the reversible hydrogenation of naphthalene (B1677914). In this cycle, the hydrogen-lean form is naphthalene (C₁₀H₈), which is hydrogenated to its hydrogen-rich form, decahydronaphthalene (B1670005) (C₁₀H₁₈), also known as decalin. This process occurs via partially hydrogenated intermediates, including tetrahydronaphthalene (tetralin) and various isomers of hexahydronaphthalene and octahydronaphthalene.[2][3]
The naphthalene/decalin system offers a high gravimetric hydrogen storage capacity of approximately 7.3 wt%.[4] The hydrogen is stored via an exothermic catalytic hydrogenation reaction and released through an endothermic catalytic dehydrogenation process, allowing for a completely reversible cycle. Both naphthalene and decalin have physical properties that are compatible with existing liquid fuel infrastructure, making them attractive for large-scale applications.[4][5] While the primary application lies in the energy sector, the solvents, catalysts, and chemical transformations involved may be of interest to professionals in chemical and pharmaceutical synthesis for processes requiring controlled hydrogenation or dehydrogenation.
LOHC Thermodynamic and Physicochemical Properties
The key performance indicators of the naphthalene/decalin LOHC system are summarized below. This data is essential for designing reactors and assessing the system's efficiency.
Table 1: Physicochemical Properties and Hydrogen Storage Capacity
| Property | Naphthalene (H₂-Lean) | Decahydronaphthalene (H₂-Rich) | Reference |
| Chemical Formula | C₁₀H₈ | C₁₀H₁₈ | |
| Molar Mass | 128.17 g/mol | 138.25 g/mol | |
| State at STP | Solid | Liquid | [6] |
| Melting Point | ~80 °C | -40 to -125 °C (isomer dependent) | [6] |
| Boiling Point | ~218 °C | ~187-196 °C (isomer dependent) | [4] |
| Gravimetric H₂ Capacity | - | 7.3 wt% | [4] |
| Volumetric H₂ Capacity | - | ~65 kg-H₂/m³ | [7] |
Catalytic Processes: Hydrogenation & Dehydrogenation
The storage (hydrogenation) and release (dehydrogenation) of hydrogen are catalytic processes requiring specific operating conditions and catalysts. The hydrogenation of naphthalene is a two-step reaction, first to tetralin and then to decalin.[2]
Table 2: Comparative Data for Hydrogenation of Naphthalene
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | k₁ (Naph. → Tet.) | k₂ (Tet. → Dec.) | Reference |
| 5% Pd/Al₂O₃ | 250 | 40 | 0.069 | 0.224 | [2][3] |
| 2% Pd/Al₂O₃ | 250 | 40 | 0.021 | 0.009 | [2] |
| 1% Pd/Al₂O₃ | 250 | 40 | 0.008 | 0.002 | [2] |
| NiMo/Al₂O₃ | 250 | 40 | 0.005 | 0.001 | [2] |
| NiMoW (unsupported) | 240 | 60 | - | - | [8] |
| NiMo/Al₂O₃ | 210 - 300 | 18 | - | - | [9] |
Note: k₁ and k₂ are pseudo-first-order reaction rate constants.
Table 3: Comparative Data for Dehydrogenation of Decahydronaphthalene
| Catalyst | Temperature (°C) | Pressure | Key Finding | Reference |
| Pt/C | 210 | Atmospheric | High H₂ evolution rates in liquid-film state. | [4] |
| Pt/MCM-48 | 325 | 0.5 MPa | High decalin conversion. | [5] |
| Pd/C | 320 - 400 | Atmospheric | Release of pure H₂ (99.3–99.8 vol%). | [5] |
| Pt catalysts | 300-340 | Not specified | cis-decalin dehydrogenates more readily than trans-decalin. | [10] |
| Pd and Pt catalysts | High Temp | Not specified | Pt is more effective for decalin→tetralin; Pd is more effective for tetralin→naphthalene. | [11][12] |
Visualized Workflows and Processes
Naphthalene/Decahydronaphthalene LOHC Cycle
The diagram below illustrates the reversible catalytic cycle for hydrogen storage and release using the naphthalene/decalin system.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic Modeling of Hydrogen Production by Dehydrogenation of Polycyclic Naphthenes with Varying Degrees of Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Experimental setup for high-pressure hydrogenation of aromatics
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the experimental setup and protocols for the high-pressure hydrogenation of aromatic compounds, a critical transformation in the pharmaceutical and chemical industries.[1][2][3]
Introduction
The hydrogenation of aromatic rings is a fundamental chemical reaction that converts aromatic compounds into their corresponding cycloalkanes. This process is vital for the synthesis of pharmaceuticals, fine chemicals, and for improving the quality of fuels.[3][4] Due to the inherent stability of the aromatic ring, these reactions often necessitate high pressures and temperatures, along with the use of efficient catalysts.[1][5] This document outlines the necessary equipment, a generalized experimental protocol, and presents key data for successful high-pressure hydrogenation of aromatics.
Experimental Setup
A typical high-pressure hydrogenation system is designed to safely handle flammable gases at elevated temperatures and pressures. The core components of the setup are illustrated in the workflow diagram below. Modern setups often feature modular designs for flexibility and may include advanced features like automated control systems and continuous flow capabilities.[6][7]
Key Components:
-
High-Pressure Reactor: The central component is an autoclave or a stirred reactor, typically constructed from materials resistant to high pressure and corrosion, such as stainless steel (SS 316/316L), Hastelloy, or Inconel.[8] Reactor volumes can range from milliliters for laboratory-scale research to several liters for pilot-scale production.[7][8]
-
Gas Source and Delivery: A high-pressure cylinder of hydrogen is connected to the reactor via a pressure regulator and a series of valves to control the gas flow. For enhanced safety, some systems generate hydrogen on-demand through water electrolysis, eliminating the need for storing large volumes of hydrogen gas.[6]
-
Agitation: Efficient mixing is crucial for ensuring good contact between the catalyst, substrate, and hydrogen. Most high-pressure reactors are equipped with a magnetic drive stirrer to provide vigorous agitation without compromising the seal of the reactor.[7]
-
Temperature and Pressure Control: The reactor is typically heated using an external heating mantle or an internal heating coil. A thermocouple and a pressure transducer are used to monitor the internal temperature and pressure, respectively. These are connected to a control unit that maintains the desired reaction conditions.[6][7]
-
Safety Features: High-pressure systems are equipped with essential safety features, including a rupture disc or a safety relief valve to prevent over-pressurization, and often an automated shutdown system in case of any malfunction.[7][8]
Experimental Workflow Diagram
Caption: A generalized workflow for high-pressure hydrogenation of aromatics.
Detailed Experimental Protocol
This protocol provides a general procedure for the hydrogenation of an aromatic substrate using a supported catalyst in a batch reactor.
Materials:
-
Aromatic substrate
-
Hydrogenation catalyst (e.g., 5% Pd/C, 5% Pt/C, or 5% Ru/C)[9]
-
Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate, or cyclohexane)[5]
-
Inert gas (e.g., nitrogen or argon)
-
High-pressure reactor with magnetic stirring, temperature, and pressure controls
Procedure:
-
Catalyst and Substrate Preparation: In a typical experiment, the catalyst is used in a loading of 1-10 mol% relative to the substrate. Weigh the desired amount of the aromatic substrate and the catalyst and add them to the reactor vessel.
-
Solvent Addition: Add the appropriate anhydrous solvent to the reactor. The concentration of the substrate is typically in the range of 0.1-1.0 M.
-
Reactor Assembly and Sealing: Securely seal the reactor according to the manufacturer's instructions.
-
Inert Gas Purge: Purge the reactor with an inert gas (e.g., nitrogen) for 5-10 minutes to remove any residual air. This is typically done by pressurizing the reactor with the inert gas and then venting it, repeated 3-5 times.
-
Hydrogen Purge: Following the inert gas purge, repeat the purging process with hydrogen gas to ensure the atmosphere inside the reactor is saturated with hydrogen.[5]
-
Reaction Initiation: Pressurize the reactor with hydrogen to the desired reaction pressure. Common pressure ranges are from 10 to 100 bar.[6][10]
-
Heating and Stirring: Begin stirring and heat the reactor to the desired reaction temperature. Typical temperatures range from room temperature to 150 °C.[3][5]
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor (as hydrogen is consumed) or by taking small aliquots (if the reactor setup allows) for analysis by techniques such as GC, HPLC, or TLC.
-
Reaction Completion and Cooldown: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by analytical monitoring), stop the heating and allow the reactor to cool to room temperature.
-
Depressurization: Carefully and slowly vent the excess hydrogen from the reactor in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Product Analysis: The filtrate containing the product can be analyzed by GC, HPLC, NMR, and MS to determine the conversion, selectivity, and yield.
Data Presentation
The efficiency of aromatic hydrogenation is highly dependent on the choice of catalyst, substrate, and reaction conditions. The following table summarizes quantitative data from various studies on the hydrogenation of different aromatic compounds.
| Aromatic Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Conversion/Yield | Reference |
| Benzene | Ni-based (KUB-3) | Not specified | 10 | Not specified | Complete hydrogenation | [11] |
| Toluene | Pt nanowires | 70 | 10 (initial) | Not specified | >99% conversion | [3] |
| Toluene | Pt-Sn/TiO2 | 100 | 10 | Cyclohexane | High conversion | [5] |
| Toluene & Naphthalene | Pt-Pd/Silica-Alumina | 175 | 50 | Not specified | High conversion | [12] |
| p-Nitrobenzoic acid | Not specified | 80 | 10 | Water with NaOH | Complete conversion | [10] |
| Gasoline Fractions | Mono- and bimetallic Pt catalysts | 25-100 | 20-40 | Not specified | Significant reduction in aromatics | [4] |
| Gas Oil Fraction | Pt/Pd/USY | 260-340 | 35-60 | Not specified | 12-88% hydrodearomatization | [13] |
Conclusion
High-pressure hydrogenation of aromatics is a powerful technique in modern chemistry. A thorough understanding of the experimental setup, careful execution of the protocol, and informed selection of catalysts and reaction parameters are crucial for achieving high conversion and selectivity. The data presented demonstrates the versatility of this methodology for a wide range of aromatic substrates. With the continuous development of more active and selective catalysts, high-pressure hydrogenation will remain an indispensable tool for researchers and professionals in drug development and the chemical industry.[1][5]
References
- 1. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
- 2. zzkedainstrument.com [zzkedainstrument.com]
- 3. Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. making.com [making.com]
- 7. supercriticalfluids.com [supercriticalfluids.com]
- 8. Hydrogenators | Hydrogenation Reactors | Hydrothermal Synthesis Reactors | Gas Induction Type Hydrogenator | Hydrogenation Reactor Equipment | High Pressure Hydrogenation Reactor | Jacketed Reactor 50ml-50000L [nanomagtech.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. almacgroup.com [almacgroup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. distantreader.org [distantreader.org]
Application Notes and Protocols: Birch Reduction of Naphthalene for the Synthesis of Dihydronaphthalene Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Birch reduction is a powerful and versatile method in synthetic organic chemistry for the partial reduction of aromatic rings, yielding dihydroaromatic compounds.[1] Named after its developer, Arthur Birch, this reaction employs an alkali metal (typically sodium, lithium, or potassium) dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol.[2] For polycyclic aromatic hydrocarbons like naphthalene (B1677914), the Birch reduction offers a route to selectively reduce one of the rings, providing valuable dihydronaphthalene intermediates. These intermediates, particularly 1,4-dihydronaphthalene (B28168), are crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.
The regioselectivity of the Birch reduction of naphthalene is highly dependent on the reaction conditions. Under kinetically controlled conditions, the primary product is the non-conjugated 1,4-dihydronaphthalene. However, under thermodynamic control, this can isomerize to the more stable conjugated 1,2-dihydronaphthalene, which can be further reduced to 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).[1] Understanding and controlling these reaction parameters is therefore critical for achieving the desired product distribution.
Reaction Mechanism
The Birch reduction of naphthalene proceeds through a stepwise mechanism involving single electron transfers from the dissolved alkali metal and protonations by the alcohol.
-
Formation of the Radical Anion: An electron is transferred from the alkali metal to the naphthalene molecule, forming a resonance-stabilized radical anion.
-
First Protonation: The radical anion is protonated by the alcohol at the position of highest electron density, resulting in a resonance-stabilized radical.
-
Second Electron Transfer: A second electron is transferred from the alkali metal to the radical, forming a resonance-stabilized anion.
-
Second Protonation: The anion is protonated by the alcohol to yield the final dihydronaphthalene product.
Under standard Birch conditions, the kinetically favored product is 1,4-dihydronaphthalene.
Factors Influencing Product Distribution
The ratio of 1,4-dihydronaphthalene, 1,2-dihydronaphthalene, and tetralin is significantly influenced by the reaction conditions:
-
Temperature: Higher temperatures can promote the isomerization of the initially formed 1,4-dihydronaphthalene to the thermodynamically more stable 1,2-dihydronaphthalene.[3]
-
Proton Source: The nature of the alcohol used as a proton source can affect the reaction. The alkoxide base formed from the alcohol can influence the rate of isomerization.[1]
-
Reaction Time: Longer reaction times can also lead to increased isomerization and over-reduction to tetralin.
-
Presence of a Strong Base: The sodium alkoxide formed during the reaction acts as a base. At elevated temperatures, this base can deprotonate the 1,4-dihydronaphthalene at the benzylic position, leading to the formation of the resonance-stabilized anion intermediate, which can then be protonated to form the 1,2-isomer.[1]
Quantitative Data on Product Distribution
The following table summarizes the product distribution of the Birch reduction of naphthalene under various reaction conditions. The data highlights the influence of the alkali metal, proton source, and temperature on the yield of the dihydronaphthalene isomers and the over-reduced product, tetralin.
| Alkali Metal | Proton Source | Temperature (°C) | 1,4-Dihydronaphthalene (%) | 1,2-Dihydronaphthalene (%) | Tetralin (%) | Reference |
| Sodium | Ethanol (B145695) | -78 | High | Low | Low | [1] |
| Sodium | Isoamyl alcohol | Reflux | Low | Moderate | High | [1] |
| Lithium | Ethanol | -78 | High | Low | Low | [4] |
| Potassium | t-Butanol | Room Temp. | High | Low | Low | [5] |
Note: "High" and "Low" are qualitative descriptors based on available literature. Specific yields can vary based on precise experimental execution.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dihydronaphthalene (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled product, 1,4-dihydronaphthalene.
Materials:
-
Naphthalene
-
Sodium metal
-
Liquid ammonia, anhydrous
-
Ethanol, absolute
-
Diethyl ether, anhydrous
-
Ammonium (B1175870) chloride, saturated aqueous solution
-
Dry ice/acetone bath
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Cool the flask in a dry ice/acetone bath to -78 °C.
-
Condense approximately 200 mL of anhydrous liquid ammonia into the flask.
-
While maintaining the temperature at -78 °C, cautiously add 2.3 g (100 mmol) of sodium metal in small pieces to the liquid ammonia with stirring. The solution should turn a deep blue color.
-
In a separate flask, dissolve 12.8 g (100 mmol) of naphthalene in 50 mL of anhydrous diethyl ether.
-
Add the naphthalene solution dropwise to the sodium-ammonia solution over 30 minutes.
-
After the addition is complete, add 12 mL of absolute ethanol dropwise over 20 minutes.
-
Stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add 100 mL of water to the remaining residue and extract with 3 x 50 mL of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by distillation or recrystallization.
Product Analysis:
The product distribution can be determined by gas chromatography-mass spectrometry (GC-MS) analysis.
Visualizations
Caption: Mechanism of the Birch reduction of naphthalene.
Caption: Experimental workflow for the Birch reduction of naphthalene.
References
Purification of Hexahydronaphthalene by Fractional Distillation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of hexahydronaphthalene isomers using fractional distillation. The focus is on separating the desired this compound isomer from common impurities, particularly those with close boiling points, such as other isomers and related compounds like tetralin.
Introduction
This compound and its derivatives are important structural motifs in many biologically active compounds and are key intermediates in organic synthesis. Commercial this compound or products from synthesis are often mixtures of various isomers and related compounds. For applications in research and pharmaceutical development, a high degree of purity is essential. Fractional distillation is a fundamental and effective technique for purifying liquid compounds, especially for separating components with close boiling points. This method relies on the differences in the vapor pressures of the components in a mixture.
This protocol will focus on the purification of 1,2,3,4,5,8-hexahydronaphthalene (B13829486), a common isomer, from potential impurities like other this compound isomers and tetralin.
Data Presentation
The successful separation of compounds by fractional distillation is highly dependent on the difference in their boiling points. The greater the difference, the easier the separation. For compounds with very close boiling points, a distillation column with a high number of theoretical plates is required.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| 1,2,3,4,5,8-Hexahydronaphthalene | 36231-13-7 | C₁₀H₁₄ | 134.22 | 209.6[1] |
| Tetralin (1,2,3,4-Tetrahydronaphthalene) | 119-64-2 | C₁₀H₁₂ | 132.20 | 206-208 |
| cis-Decahydronaphthalene (cis-Decalin) | 493-01-6 | C₁₀H₁₈ | 138.25 | 195.8 |
| trans-Decahydronaphthalene (trans-Decalin) | 493-02-7 | C₁₀H₁₈ | 138.25 | 187.3 |
| Naphthalene | 91-20-3 | C₁₀H₈ | 128.17 | 218 |
The small difference in boiling points between 1,2,3,4,5,8-hexahydronaphthalene and a likely impurity, tetralin, necessitates an efficient fractional distillation setup.
Experimental Protocols
Fractional Distillation for Purification of this compound
This protocol outlines the procedure for purifying this compound from impurities with close boiling points. The separation of xylene isomers, which have boiling points differing by only a few degrees, serves as a good model for this challenging separation.[2][3][4][5][6] To achieve a good separation, a distillation column with a high number of theoretical plates and a high reflux ratio is necessary.[5][7]
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Fractionating column (Vigreux or, preferably, a packed column with Raschig rings or other packing material)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Clamps and stands
-
Insulating material (glass wool or aluminum foil)
-
Gas chromatography (GC) system for purity analysis
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask. For separating compounds with boiling points that are very close, a packed column is recommended over a Vigreux column due to its higher efficiency (more theoretical plates).
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned slightly below the side arm leading to the condenser.
-
Connect the condenser to the distillation head and secure it with clamps. Ensure cooling water enters at the bottom and exits at the top.
-
Place a receiving flask at the outlet of the condenser. It is advisable to have several receiving flasks ready to collect different fractions.
-
Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
-
Distillation Process:
-
Begin heating the distillation pot gently.
-
Observe the vapor rising slowly through the column. A "reflux ring" of condensing vapor should gradually ascend the column.
-
Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second in the condenser.
-
A high reflux ratio is crucial for separating close-boiling compounds. This means that most of the condensate should be returned to the column to allow for multiple vaporization-condensation cycles, which are essential for enriching the vapor in the more volatile component. For challenging separations like this, a reflux ratio of 10:1 or higher may be necessary.[5]
-
Monitor the temperature at the distillation head. It should remain constant during the distillation of a pure fraction.
-
Collect the initial fraction (forerun), which may contain more volatile impurities.
-
As the temperature at the distillation head stabilizes at the boiling point of the desired this compound isomer, switch to a clean receiving flask to collect the main fraction.
-
If the temperature begins to rise again, it indicates that the higher-boiling impurities are starting to distill. At this point, switch to another receiving flask to collect this final fraction.
-
Stop the distillation before the distillation pot runs dry to prevent the formation of potentially explosive peroxides and to avoid overheating the flask.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for purity using gas chromatography (see protocol below).
-
Combine the fractions that meet the desired purity level.
-
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for assessing the purity of the collected fractions and for optimizing the distillation parameters.
Instrumentation and Conditions (based on methods for similar compounds): [8][9][10]
-
Gas Chromatograph: Agilent 7890B or similar, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
Procedure:
-
Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis:
-
Identify the peaks corresponding to the desired this compound isomer and any impurities by comparing their retention times with those of known standards.
-
Determine the purity of each fraction by calculating the relative peak areas. The purity is the percentage of the area of the desired peak relative to the total area of all peaks (excluding the solvent peak).
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Logical Relationships in Fractional Distillation
Caption: Factors influencing the purity in fractional distillation.
References
- 1. Page loading... [guidechem.com]
- 2. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US1940065A - Separatrion and purification of ortho, meta and para xylene - Google Patents [patents.google.com]
- 4. US5516955A - Catalytic distillation to produce orthoxylene and paraxylene - Google Patents [patents.google.com]
- 5. US2466699A - Separation of orthoxylene from isomeric xylenes by fractional distillation - Google Patents [patents.google.com]
- 6. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. youtube.com [youtube.com]
- 8. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Functionalized Hexahydronaphthalene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hexahydronaphthalene derivatives are a significant class of bicyclic compounds that form the core structure of numerous natural products, including steroids, terpenes, and alkaloids. Their rigid, three-dimensional scaffold and the potential for dense functionalization make them privileged structures in medicinal chemistry and drug discovery. These compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides an overview of key synthetic strategies for accessing functionalized this compound derivatives, detailed experimental protocols, and a summary of relevant reaction data.
Section 1: Synthetic Methodologies
The construction of the this compound core is primarily achieved through powerful ring-forming reactions. The two most prominent methods are the Diels-Alder reaction and the Robinson annulation.
The Diels-Alder Reaction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring.[3] This reaction is highly stereospecific and provides a reliable method for creating up to four new stereocenters. The reactivity is governed by the electronic properties of the reactants; typically, an electron-rich diene reacts with an electron-poor dienophile.[4]
-
Diene: Must be able to adopt an s-cis conformation. Cyclic dienes are particularly reactive as they are locked in this conformation.[5]
-
Dienophile: Reactivity is enhanced by electron-withdrawing groups (e.g., carbonyls, cyano groups).[4]
-
Stereoselectivity: The reaction favors the endo product due to secondary orbital interactions, although the exo product is often thermodynamically more stable.[3][4]
The Robinson Annulation
Discovered by Sir Robert Robinson, this reaction is a cornerstone of six-membered ring synthesis.[6] It is a two-step sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation.[7][8] The typical reactants are a ketone (or a related nucleophile like a β-diketone) and an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK).[6] The product is a substituted cyclohexenone, a direct precursor to functionalized hexahydronaphthalenes. This method has been pivotal in the total synthesis of complex molecules like steroids.[6][7]
Asymmetric Synthesis Strategies
For applications in drug development, achieving enantiopure compounds is critical. Asymmetric versions of these key reactions have been developed.
-
Organocatalysis: Chiral amines, such as proline, can catalyze the Robinson annulation to produce enantiomerically enriched products, like the Wieland-Miescher ketone, a vital steroid building block.[6][9]
-
Cascade Reactions: Complex, multi-step cascade reactions, often organocatalyzed, can generate highly substituted and stereochemically dense this compound-type scaffolds in a single pot, achieving excellent diastereoselectivities and enantioselectivities.[10][11]
Section 2: Experimental Protocols
The following protocols are generalized procedures based on established literature. Researchers should adapt these methods based on their specific substrates and desired products.
Protocol 2.1: Diels-Alder Cycloaddition - Synthesis of 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione
This protocol describes the reaction between 1,4-naphthoquinone (B94277) and 2,3-dimethyl-1,3-butadiene (B165502).
Materials:
-
1,4-Naphthoquinone
-
2,3-Dimethyl-1,3-butadiene
-
Ethanol (B145695) (Reagent Grade)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 1,4-naphthoquinone (e.g., 6.33 g, 40 mmol).
-
Add ethanol (100 mL) to dissolve the solid.
-
Via syringe, add 2,3-dimethyl-1,3-butadiene (e.g., 4.95 mL, 44 mmol) to the stirred solution.[12]
-
Attach a reflux condenser and heat the mixture to 80 °C using a heating mantle.[12]
-
Maintain the reaction at reflux overnight (approximately 12-16 hours).
-
After the reflux period, allow the reaction mixture to cool for 15-20 minutes. The product may begin to crystallize.
-
Concentrate the mixture using a rotary evaporator to yield the crude product.[12]
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography.
Protocol 2.2: Robinson Annulation - Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone
This protocol describes the reaction between trans-chalcone (an α,β-unsaturated ketone) and ethyl acetoacetate (B1235776) (a β-keto ester).
Materials:
-
trans-Chalcone
-
Ethyl acetoacetate
-
95% Ethanol
-
Sodium hydroxide (B78521) (pellet)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
In a 50 mL round-bottom flask, combine finely ground trans-chalcone (e.g., 1.2 g) and ethyl acetoacetate (e.g., 0.75 g).[13]
-
Add 25 mL of 95% ethanol and stir until all solids are dissolved.[13]
-
Carefully add one pellet of sodium hydroxide to the solution to act as the base catalyst.
-
Attach a reflux condenser and heat the mixture to a gentle boil for approximately 1 hour.[13]
-
After reflux, cool the reaction mixture to room temperature.
-
Further cool the flask in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove impurities.
-
Allow the product to air dry completely before determining the yield and characterizing.
Section 3: Data Presentation
The following tables summarize representative data for the synthesis of this compound derivatives.
Table 1: Robinson Annulation Yields and Conditions
| Nucleophile | Michael Acceptor | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Methyl-cyclohexane-1,3-dione | Methyl vinyl ketone | (S)-Proline | Neat | 48-72 | 25 | 70-80 | [9] |
| Ethyl acetoacetate | trans-Chalcone | NaOH | Ethanol | 1 | Reflux | ~8 | [13] |
| Cyclohexanone | Methyl vinyl ketone | Base | Various | - | - | - |[6] |
Table 2: Asymmetric Synthesis Performance
| Reaction Type | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Quadruple-Cascade Reaction | Diphenylprolinol TMS ether | >99:1 | >99% | [11] |
| Sulfa-Michael-Michael Cascade | Quinine-Thiourea | High | High to Excellent |[10] |
Section 4: Visualized Workflows and Pathways
The following diagrams illustrate the key synthetic transformations and their relevance.
Caption: Workflow of the Robinson Annulation reaction.
Caption: The concerted mechanism of the Diels-Alder reaction.
Caption: Key biological applications for this class of compounds.
References
- 1. abis-files.hacibayram.edu.tr [abis-files.hacibayram.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. scribd.com [scribd.com]
Application Note: GC-MS Method for the Analysis of Hexahydronaphthalene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note details a robust GC-MS method for the analysis of reaction products from the catalytic hydrogenation of naphthalene (B1677914), leading to the formation of various hexahydronaphthalene (decalin) isomers. The accurate determination of the product distribution, including the ratio of cis and trans isomers, is critical for optimizing reaction conditions and for understanding the catalytic mechanism. This protocol provides a comprehensive guide from sample preparation to data analysis, ensuring reliable and reproducible results for researchers in catalysis, organic synthesis, and pharmaceutical development.
Experimental Protocols
Sample Preparation: Post-Reaction Work-up
This protocol outlines a general liquid-liquid extraction procedure for the isolation of this compound products from a reaction mixture.
Materials:
-
Reaction mixture aliquot
-
Dichloromethane (B109758) (DCM), GC grade
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
GC vials with inserts
Procedure:
-
Sample Quenching and Dilution:
-
Carefully take a known volume of the reaction mixture after cooling to room temperature.
-
Dilute the aliquot with 10 mL of deionized water in a glass centrifuge tube.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of dichloromethane (DCM) to the centrifuge tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to achieve a clear phase separation.
-
-
Organic Layer Collection:
-
Using a glass Pasteur pipette, carefully transfer the lower organic layer (DCM) to a clean glass tube. Avoid disturbing the upper aqueous layer.
-
Repeat the extraction of the aqueous layer with a fresh 5 mL portion of DCM to maximize product recovery. Combine the organic extracts.
-
-
Washing:
-
Add 5 mL of brine solution to the combined organic extracts, vortex for 1 minute, and allow the layers to separate. This step helps to remove residual water and some polar impurities.
-
Carefully remove and discard the upper aqueous layer.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any remaining traces of water. Swirl the tube gently and let it stand for 5-10 minutes. The drying agent should appear free-flowing.
-
-
Concentration and Transfer:
-
Carefully decant the dried organic extract into a clean tube, leaving the sodium sulfate behind.
-
If necessary, concentrate the sample under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract into a GC vial with an insert for analysis.
-
GC-MS Analysis
The following GC-MS parameters are recommended for the separation and identification of naphthalene, tetralin, and this compound (cis- and trans-decalin) isomers.[1][2]
Instrumentation:
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent
-
Injector: Split/Splitless Inlet
GC-MS Conditions:
| Parameter | Value |
| GC Column | Agilent 19091J-413 (HP-5MS), 30 m x 0.320 mm x 0.25 µm, or equivalent 5% phenyl-methylpolysiloxane column |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 3 min, ramp to 135 °C at 6.11 °C/min, then ramp to 300 °C at 41.25 °C/min, hold for 4 min[1][2] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Presentation
The quantitative analysis of the reaction products can be summarized by calculating the relative percentage of each component based on the peak areas in the total ion chromatogram (TIC). The results can be presented in a tabular format for easy comparison of different reaction conditions or catalysts.
Table 1: Representative Product Distribution from Naphthalene Hydrogenation
| Compound | Retention Time (min) | Relative Peak Area (%) |
| trans-Hexahydronaphthalene (trans-Decalin) | ~10.5 | 38.0 |
| cis-Hexahydronaphthalene (cis-Decalin) | ~11.2 | 61.5 |
| Tetrahydronaphthalene (Tetralin) | ~12.8 | 0.5 |
| Naphthalene | ~14.1 | Not Detected |
Table 2: Comparison of Catalyst Performance on Product Yield and Isomer Ratio [1][2][3]
| Catalyst | Naphthalene Conversion (%) | Tetralin Yield (%) | Decalin Yield (%) | cis/trans Decalin Ratio |
| Catalyst A (e.g., Pd5%/Al2O3) | 100 | <0.5 | 99.5 | 0.45 |
| Catalyst B (e.g., Mo-NiMMO) | 98.8 | 69.8 | 29.0 | 0.62 |
| Catalyst C (e.g., NiMo/Al2O3) | 2.2 | 1.0 | 1.2 | Not Determined |
Visualizations
Workflow for GC-MS Analysis of this compound Products
Caption: Workflow from reaction sampling to data analysis.
Naphthalene Hydrogenation Reaction Pathway
Caption: Reaction pathway for naphthalene hydrogenation.
References
Application Notes and Protocols for 1H and 13C NMR Analysis of Hexahydronaphthalene Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydronaphthalene, commonly known as decalin, is a bicyclic organic compound that serves as a crucial structural motif in many natural products and pharmaceutical agents. It exists as two principal stereoisomers: cis-decalin and trans-decalin. The stereochemistry of the ring fusion significantly influences the molecule's three-dimensional shape, stability, and, consequently, its biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous stereochemical assignment of these isomers. This document provides detailed application notes and experimental protocols for the analysis of cis- and trans-hexahydronaphthalene using 1H and 13C NMR, including advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).
Distinguishing Features of cis- and trans-Decalin Stereoisomers
The primary difference between the two isomers lies in the fusion of the two cyclohexane (B81311) rings. In trans-decalin, the two rings are fused via two equatorial bonds, resulting in a rigid, flat structure that is conformationally locked and cannot undergo ring flipping.[1] In contrast, cis-decalin has the rings fused via one axial and one equatorial bond, leading to a bent, flexible structure that can undergo ring inversion.[1] This fundamental difference in conformational dynamics is the key to their differentiation by NMR.
At room temperature, the rapid ring inversion of cis-decalin leads to an averaged NMR spectrum, where axial and equatorial protons show a single, sharp resonance.[2] In contrast, the rigid nature of trans-decalin results in distinct signals for its axial and equatorial protons, often leading to a broad, complex multiplet in the 1H NMR spectrum.[2] Low-temperature NMR can be employed to slow the ring inversion of cis-decalin, allowing for the resolution of individual axial and equatorial proton signals.[3]
Data Presentation: 1H and 13C NMR Chemical Shifts
The following tables summarize the reported 1H and 13C NMR chemical shifts for cis- and trans-decalin. Note that the chemical shifts for cis-decalin are averaged values at room temperature unless otherwise specified.
Table 1: 1H NMR Chemical Shifts (δ) for cis- and trans-Decalin
| Proton | cis-Decalin (Room Temp, CDCl3) | trans-Decalin (CDCl3) |
| Bridgehead (H-9, H-10) | ~1.65 ppm (broad) | ~0.87 ppm (axial) |
| Other Protons | ~1.53 ppm (broad), ~1.31 ppm (broad) | ~1.67, ~1.55, ~1.23, ~0.93 ppm |
Note: The 1H NMR spectrum of cis-decalin at room temperature shows broad peaks due to conformational averaging.[4] The spectrum of trans-decalin shows more resolved multiplets due to its rigid structure.[5]
Table 2: 13C NMR Chemical Shifts (δ) for cis- and trans-Decalin
| Carbon | cis-Decalin (CDCl3) | trans-Decalin (CDCl3) |
| C-1, C-4, C-5, C-8 | 27.2 ppm | 29.9 ppm |
| C-2, C-3, C-6, C-7 | 24.8 ppm | 27.2 ppm |
| C-9, C-10 (Bridgehead) | 35.0 ppm | 44.2 ppm |
Note: The upfield shift of the bridgehead carbons in cis-decalin compared to trans-decalin is a key distinguishing feature in their 13C NMR spectra.
Experimental Protocols
Protocol 1: Standard 1H and 13C NMR Analysis
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for both isomers.[6] Other deuterated solvents like benzene-d6 (B120219) (C6D6) or acetone-d6 (B32918) can also be used depending on the desired resolution and potential solvent effects.[7]
-
Concentration: For 1H NMR, dissolve 5-25 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent.[8] For 13C NMR, a higher concentration of at least 50 mg in 0.5 mL of solvent is recommended due to the lower natural abundance and sensitivity of the 13C nucleus.[7]
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.
-
1H NMR Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
-
13C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios.
Protocol 2: 2D NOESY/ROESY for Stereochemical Elucidation
The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons within approximately 5 Å.[9] This is particularly useful for confirming the stereochemistry of substituted decalins. For small molecules like decalin, a positive NOE is expected.[9] The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is an alternative that is effective for molecules of all sizes.[9]
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1. Degassing the sample by bubbling nitrogen through the solution or by several freeze-pump-thaw cycles can improve the quality of NOESY/ROESY spectra by removing dissolved paramagnetic oxygen.[10]
2. NMR Data Acquisition (Typical for 2D NOESY):
-
Pulse Program: Standard 2D NOESY pulse sequence.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments (t1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Mixing Time (d8): This is a crucial parameter. For small molecules, a mixing time of 0.5 to 1.0 seconds is a good starting point.[10]
3. Data Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Analyze the cross-peaks. A cross-peak between two protons indicates they are close in space.
Visualization of Analytical Logic
The following diagrams illustrate the logical workflow for distinguishing this compound stereoisomers using NMR.
Caption: Workflow for NMR-based stereoisomer identification.
Caption: Conformational dynamics and their NMR consequences.
References
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. osti.gov [osti.gov]
- 3. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 1H NMR [m.chemicalbook.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
Troubleshooting & Optimization
Technical Support Center: Hexahydronaphthalene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hexahydronaphthalene (also known as decalin) and its intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of naphthalene (B1677914) to produce this compound and its partially hydrogenated precursor, tetrahydronaphthalene.
Q1: Why is my naphthalene conversion rate unexpectedly low?
Low conversion of naphthalene can be attributed to several factors related to the catalyst, reaction conditions, and reagents.
-
Catalyst Deactivation: The catalyst may have lost its activity. This can be due to poisoning by impurities in the substrate or solvent, coking (formation of carbonaceous deposits on the catalyst surface), or sintering of the metal nanoparticles at high temperatures.
-
Insufficient Catalyst Loading: The amount of catalyst relative to the naphthalene substrate may be too low to achieve a high conversion rate in the desired timeframe.
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Hydrogenation is an activated process, and higher temperatures generally lead to higher reaction rates. However, excessively high temperatures can lead to side reactions and catalyst deactivation.[1][2]
-
Hydrogen Pressure: The hydrogen pressure might be insufficient. Higher H₂ pressure typically increases the rate of hydrogenation.[1][2]
-
Stirring/Agitation: Inefficient stirring can lead to poor mass transfer of hydrogen from the gas phase to the liquid phase and to the catalyst surface.
-
-
Purity of Reactants: Impurities in the naphthalene or solvent can act as catalyst poisons. For example, sulfur compounds are known to poison many noble metal catalysts.
Q2: How can I improve the selectivity towards tetralin (tetrahydronaphthalene)?
Achieving high selectivity for the partially hydrogenated product, tetralin, requires careful control over the reaction, as the hydrogenation can proceed to form decalin (this compound).
-
Catalyst Choice: Some catalysts are inherently more selective for tetralin. For instance, under certain conditions, Pd/Al₂O₃ catalysts can favor the formation of tetralin.[1][2] The choice of support material can also influence selectivity.
-
Reaction Time: Shorter reaction times will generally favor the formation of the intermediate product, tetralin. It is crucial to monitor the reaction progress to stop it once the desired level of conversion to tetralin is achieved.
-
Lower Temperature and Pressure: Milder reaction conditions (lower temperature and hydrogen pressure) can sometimes favor partial hydrogenation.
Q3: My reaction is producing a mixture of cis- and trans-decalin. How can I control the stereoselectivity?
The stereochemical outcome of the complete hydrogenation to decalin is influenced by the catalyst system and the reaction pathway.
-
Catalyst System: Ni- and Mo-based catalysts have been shown to produce a higher proportion of cis-decalin compared to some palladium catalysts.[1][2] The formation of cis-decalin is often favored as it is less thermodynamically stable and can be a kinetic product.[1][2]
-
Reaction Intermediates: The hydrogenation proceeds through octalin intermediates. The specific conformation of these intermediates on the catalyst surface can dictate the stereochemistry of the final decalin product.[1][2]
Q4: What are common side reactions, and how can they be minimized?
Besides incomplete hydrogenation or over-hydrogenation, other side reactions can occur.
-
Hydrogenolysis: This involves the cleavage of C-C bonds, leading to ring-opening products. This is more likely to occur under harsh conditions (high temperature and pressure) and with certain catalysts like those containing platinum.[3] Using more basic supports for the catalyst can sometimes suppress hydrogenolysis.[3]
-
Isomerization: Rearrangement of the double bonds in the partially hydrogenated intermediates can occur.
-
Cracking and Coking: At very high temperatures, thermal cracking of the naphthalene ring can occur, leading to the formation of lighter hydrocarbons and coke, which deactivates the catalyst.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for naphthalene hydrogenation?
A variety of catalysts are used, including:
-
Noble Metals: Platinum (Pt) and Palladium (Pd) supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or carbon (C) are highly active.[1][2][4]
-
Non-Noble Metals: Nickel (Ni), often in the form of Raney Nickel, and molybdenum (Mo) based catalysts are also effective and can offer different selectivity.[1][2][5] Bimetallic catalysts (e.g., NiMo) are also common.[1][2]
Q2: What is a typical temperature and pressure range for this reaction?
The reaction conditions vary widely depending on the catalyst and desired product.
-
For high conversion to decalin: Temperatures can range from 120°C to 350°C and hydrogen pressures from 3.0 MPa to 6.0 MPa (approximately 30 to 60 bar).[1][3][4]
-
For selective production of tetralin: Milder conditions may be employed.
Q3: How does the catalyst support affect the reaction?
The support material can significantly influence the catalyst's performance.
-
Acidity: Acidic supports can sometimes promote side reactions like cracking and coking.[3] More neutral or basic supports may be preferred to minimize these.
-
Surface Area and Porosity: High surface area supports allow for better dispersion of the metal nanoparticles, increasing the number of active sites.
-
Metal-Support Interaction: The interaction between the metal and the support can affect the electronic properties of the metal and its catalytic activity.
Q4: Can I reuse the catalyst?
In many cases, heterogeneous catalysts can be recovered and reused. However, their activity may decrease with each cycle due to deactivation. Regeneration procedures, such as calcination to burn off coke, may be necessary.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Naphthalene Hydrogenation
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Naphthalene Conversion (%) | Decalin Yield (%) | Reference |
| Pt | Hβ-2 | 220 | 30 | 94.2 | 81.4 | [4] |
| Raney Ni | - | Varies | 7 | Up to 99.6 (to Tetralin) | - | [5] |
| Pd (5 wt%) | Al₂O₃ | 250 | 40 | High | High | [1][2] |
| NiMo | Al₂O₃ | 250 | 40 | Lower than Pd | Lower than Pd | [1][2] |
| Mo-MMO | - | 250 | 40 | Comparable to Pd (2%) | - | [1][2] |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of Naphthalene in a Batch Reactor
This protocol provides a general methodology for the liquid-phase hydrogenation of naphthalene.
1. Materials and Equipment:
-
Naphthalene (reactant)
-
Decane or other suitable high-boiling point solvent
-
Heterogeneous catalyst (e.g., Pt/C, Pd/Al₂O₃, Raney Ni)
-
High-pressure batch reactor (e.g., Parr or Anton Paar) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon) for purging
-
Gas chromatograph (GC) for product analysis
2. Catalyst Preparation/Pre-treatment (if required):
-
Some catalysts require activation before use. For example, oxide-supported catalysts may need to be reduced in a hydrogen stream at an elevated temperature. Follow the manufacturer's or literature guidelines for the specific catalyst.
3. Reaction Setup:
-
Ensure the reactor is clean and dry.
-
Charge the reactor with the desired amount of naphthalene and solvent.
-
Carefully add the catalyst to the reactor. A typical catalyst to reactant ratio can range from 0.12g/0.18g to higher, depending on the catalyst's activity.[1][3]
-
Seal the reactor according to the manufacturer's instructions.
4. Reaction Procedure:
-
Purge the reactor several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen to a low pressure and check for leaks.
-
Release the pressure and then pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 40 bar).[1][2]
-
Begin stirring at a high rate (e.g., 1000 rpm) to ensure good gas-liquid mixing.[1][2]
-
Heat the reactor to the desired reaction temperature (e.g., 250 °C).[1][2]
-
Maintain the desired temperature and pressure for the specified reaction time. The hydrogen pressure may drop as it is consumed; a continuous supply may be needed to maintain constant pressure.
-
Monitor the reaction progress by taking small samples at intervals (if the reactor setup allows) and analyzing them by GC.
5. Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and recover the reaction mixture.
-
Separate the catalyst from the liquid mixture by filtration or centrifugation.
-
Analyze the liquid product mixture using gas chromatography to determine the conversion of naphthalene and the yields of tetralin, decalin, and any byproducts.
Visualizations
Caption: Reaction pathway for the hydrogenation of naphthalene.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. مقاله Optimizing the Catalytic Transfer Hydrogenation of Naphthalene to Tetralin via Response Surface Methodology [civilica.com]
Technical Support Center: Partial Hydrogenation of Naphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the partial hydrogenation of naphthalene (B1677914) to tetralin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low selectivity towards tetralin, with significant formation of decalin. What are the possible causes and how can I improve selectivity?
A1: Low selectivity with the formation of decalin, a product of over-hydrogenation, is a common issue. Several factors can contribute to this:
-
High Reaction Temperature: Elevated temperatures can favor the complete saturation of the aromatic rings, leading to decalin.[1][2] Try reducing the reaction temperature in increments.
-
High Hydrogen Pressure: Excessive hydrogen pressure can also drive the reaction towards complete hydrogenation.[3] Consider lowering the hydrogen pressure.
-
Highly Active Catalyst: Noble metal catalysts like Palladium (Pd) and Platinum (Pt) are very active and can promote the formation of decalin.[4][5] If using a noble metal catalyst, consider reducing the catalyst loading or switching to a less active catalyst system, such as Nickel-Molybdenum (Ni-Mo).[6]
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period after the complete conversion of naphthalene will lead to the subsequent hydrogenation of tetralin to decalin. Monitor the reaction progress and stop it once the optimal yield of tetralin is achieved.
-
Catalyst Support: The catalyst support can influence selectivity. For instance, acidic supports can sometimes promote side reactions.[4][7]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically decrease the reaction temperature and hydrogen pressure.
-
Monitor Reaction Progress: Use techniques like GC or HPLC to track the concentration of naphthalene, tetralin, and decalin over time to determine the optimal reaction endpoint.
-
Catalyst Selection: If optimization of reaction conditions is insufficient, consider using a catalyst with lower hydrogenation activity or modifying your current catalyst. For example, adding a second metal to a Ni catalyst (e.g., Ni-Zn) can improve tetralin selectivity by weakening the adsorption of tetralin.[8]
Q2: I am observing a rapid decrease in catalyst activity during the reaction. What could be causing this deactivation, and how can I prevent it?
A2: Catalyst deactivation is a significant challenge in naphthalene hydrogenation. The primary causes are:
-
Coke Formation: At higher temperatures, thermal cracking and polymerization of reactants and products on the catalyst surface can lead to the formation of carbonaceous deposits (coke), which block active sites.[4][7] The dehydrogenation of tetralin back to naphthalene can also contribute to coke formation.[1][9]
-
Sintering of Metal Particles: High reaction temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles, reducing the active surface area.[3]
-
Poisoning: Impurities in the feedstock or hydrogen stream, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst, leading to poisoning.[6][10]
Troubleshooting and Prevention:
-
Control Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize coking and sintering.
-
Ensure Feed Purity: Use high-purity naphthalene and hydrogen to avoid catalyst poisoning.
-
Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. Coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits.
-
Catalyst Choice: Select catalysts that are more resistant to coking. For instance, the addition of water in some systems has been shown to suppress coke formation.[11]
Q3: My reaction is producing a significant amount of cracked byproducts (e.g., benzene, toluene, xylenes). How can I minimize these side reactions?
A3: The formation of cracked byproducts is generally due to the hydrocracking of naphthalene or the intermediate tetralin. This is more prevalent under harsh conditions and with certain types of catalysts.
-
High Temperatures: High temperatures increase the rate of cracking reactions.[12]
-
Acidic Catalyst Supports: The use of strongly acidic supports, such as some zeolites or aluminas, can catalyze cracking reactions.[4][7]
Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most direct way to reduce the extent of thermal cracking.
-
Use a Non-Acidic or Neutral Support: Consider using catalyst supports like silica, activated carbon, or neutralized alumina (B75360) to minimize acid-catalyzed cracking.[4][7]
-
Optimize Hydrogen Pressure: While sufficient hydrogen is needed for hydrogenation, excessively high pressures in combination with high temperatures can sometimes promote hydrocracking.
Data Presentation
Table 1: Influence of Catalyst and Reaction Conditions on Naphthalene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Selectivity (%) | Reference |
| 5% Pd | Al2O3 | 250 | 4.0 | >99 | Low (favors decalin) | ~99.5 | [5] |
| 1% Pd | Al2O3 | 250 | 4.0 | Moderate | Moderate | Low | [5] |
| Ni-Mo | Al2O3 | 250 | 4.0 | Low | High | Low | [5] |
| Ni/S950 | Resin | 200 | 2.0 | 100 | 95.6 | - | [13] |
| Ni-Zn | Al2O3 | 300 | 3.0 | 84.5 | 87.4 | - | [8] |
| Pt | HAP | 250 | 6.0 | ~100 | ~98 | <2 | [14] |
| NiMo | Al2O3 | 300 | 1.8 | ~30 | High | Low | [1] |
Note: This table is a summary of data from various sources and reaction conditions may not be directly comparable.
Experimental Protocols
Detailed Methodology for Selective Partial Hydrogenation of Naphthalene
This protocol is a generalized procedure based on common practices in the literature.[5][13][15] Researchers should optimize the parameters for their specific catalyst and setup.
1. Catalyst Activation (Pre-treatment):
-
For supported metal catalysts (e.g., Ni/Al2O3, Pd/C):
-
Place the required amount of catalyst in a fixed-bed reactor or the reaction vessel.
-
Reduce the catalyst in-situ by heating it under a flow of hydrogen (typically 5-10% H2 in an inert gas like Argon or Nitrogen).
-
The reduction temperature and time will depend on the specific catalyst. A common procedure is to ramp the temperature to 300-400°C and hold for 2-4 hours.[15]
-
2. Reaction Procedure (Batch Reactor):
-
After activation and cooling the reactor to the desired reaction temperature under an inert atmosphere, charge the reactor with the naphthalene feedstock and a suitable solvent (e.g., decane, hexane).
-
Seal the reactor and purge it several times with hydrogen to remove any residual inert gas.
-
Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 2-6 MPa).[13][14]
-
Begin stirring (e.g., 1000 rpm) to ensure good mixing and mass transfer.[7]
-
Maintain the desired reaction temperature (e.g., 200-300°C) for the specified reaction time.[1][13]
-
Monitor the reaction progress by taking periodic samples of the liquid phase for analysis by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Once the desired conversion and selectivity are achieved, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to separate the catalyst from the liquid products.
-
Analyze the product mixture to determine the conversion of naphthalene and the selectivity to tetralin and other byproducts.
Mandatory Visualizations
Caption: Reaction pathways in naphthalene hydrogenation.
Caption: Troubleshooting workflow for side reactions.
References
- 1. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. daneshyari.com [daneshyari.com]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Separating cis and trans isomers of hexahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of cis and trans isomers of hexahydronaphthalene (decalin).
Frequently Asked Questions (FAQs)
Q1: What are the cis and trans isomers of this compound?
This compound, commonly known as decalin, is a bicyclic alkane consisting of two fused cyclohexane (B81311) rings. The two rings can be fused in two different stereoisomeric forms: cis-decalin and trans-decalin.[1] In cis-decalin, the hydrogen atoms on the bridgehead carbons (the carbons shared by both rings) are on the same side of the molecule. In trans-decalin, they are on opposite sides.[1] These two isomers are diastereomers, meaning they are non-superimposable, non-mirror image stereoisomers with different physical properties.[1]
Q2: What are the key physical differences between cis- and trans-decalin relevant for separation?
The primary physical properties exploited for separation are the differences in their boiling points and stability. The trans isomer is more stable than the cis isomer.[1] Crucially, they have a boiling point difference of approximately 8°C, which allows for separation by distillation.[2]
Q3: What are the primary laboratory methods for separating cis- and trans-decalin?
The main methods for separating the isomers of decalin include:
-
Fractional Distillation: This is the most common method, leveraging the 8°C difference in boiling points.[2][3]
-
Preparative Gas Chromatography (pGC): This technique can provide high-purity isomers by separating them based on their differential partitioning between a stationary phase and a mobile gas phase.[4]
-
Adsorption Chromatography: This method separates components based on their differing affinities for a solid stationary phase, such as silica (B1680970) gel or alumina.[5][6]
Q4: Why can the separation of decalin isomers be challenging?
The separation is difficult primarily because the isomers have very similar structures and physical properties. The relatively small boiling point difference requires highly efficient fractional distillation columns (a high number of theoretical plates) and high reflux ratios to achieve good separation, which can be time-consuming and technically demanding.[2]
Q5: How can I confirm the purity and identity of the separated isomers?
The purity of the collected fractions should be assessed using analytical techniques such as:
-
Gas Chromatography (GC): A standard method to determine the ratio of cis to trans isomers in a sample.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C and 1H NMR can be used to definitively identify the isomers. Due to conformational differences, cis- and trans-decalin produce distinct NMR spectra.[3][9] For instance, the rapid ring inversion of cis-decalin results in a single sharp resonance in its 1H NMR spectrum at room temperature, while the conformationally locked trans-decalin shows broader, more complex signals.[9]
Data Presentation
Table 1: Physical Properties of Decalin Isomers
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene |
| Boiling Point | ~193 °C[2] | ~185 °C[2] |
| Relative Stability | Less Stable[1] | More Stable[1] |
| Conformational Flexibility | Flexible (Can undergo ring-flip)[1][3] | Rigid (Conformationally locked)[1][3] |
Experimental Protocols
Protocol 1: Separation by Fractional Distillation
This protocol describes the separation of a cis/trans-decalin mixture using a high-efficiency fractional distillation column.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a vacuum-jacketed distillation column packed with a high-efficiency packing material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and fraction collection flasks. Ensure all joints are properly sealed.
-
Sample Charging: Charge the round-bottom flask with the cis/trans-decalin mixture, typically not exceeding two-thirds of the flask's volume. Add a few boiling chips to ensure smooth boiling.
-
Heating and Equilibration: Begin heating the flask gently. As the mixture boils, vapor will rise into the column. Adjust the heating rate to allow a stable temperature gradient to establish in the column.
-
Setting the Reflux Ratio: Once the vapor reaches the distillation head, allow the condensate to return to the column for a period to establish equilibrium. A high reflux ratio (e.g., close to 145:1 for a 130-plate column to get high purity) is necessary for good separation.[2] This means for every 145 drops of condensate returning to the column, only 1 drop is collected as distillate.
-
Fraction Collection:
-
First Fraction (trans-rich): The lower-boiling trans-decalin (b.p. ~185°C) will distill first.[2] Collect the distillate while maintaining a steady head temperature close to the boiling point of the trans isomer.
-
Intermediate Fraction: As the temperature begins to rise, switch collection flasks. This fraction will contain a mixture of both isomers.
-
Second Fraction (cis-rich): The higher-boiling cis-decalin (b.p. ~193°C) will distill next.[2] Collect this fraction in a new flask as the head temperature stabilizes near its boiling point.
-
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine the isomeric purity.
Protocol 2: Separation by Preparative Gas Chromatography (pGC)
This method is suitable for obtaining smaller quantities of very high-purity isomers.
Methodology:
-
System Preparation: Equip a preparative gas chromatograph with a suitable column (e.g., a packed column with a non-polar stationary phase). Condition the column at a high temperature to remove any contaminants.
-
Parameter Optimization: Develop an analytical method first to ensure baseline separation of the two isomers. Optimize the injector temperature, oven temperature program, and carrier gas flow rate.
-
Sample Injection: Inject a small volume of the decalin isomer mixture into the pGC system. The injection volume will be larger than in analytical GC.
-
Chromatographic Separation: The isomers will separate as they travel through the column. The trans isomer will typically elute before the cis isomer on a standard non-polar column.
-
Fraction Collection: The outlet of the column is split between a detector (like an FID or TCD) and a collection trap system. Timed collection windows, based on the retention times of the isomers, are programmed to trap the eluting peaks into separate chilled collection vials.
-
Purity Verification: Re-inject a small amount of each collected fraction into an analytical GC to confirm its purity.
Troubleshooting Guides
Problem 1: Poor separation efficiency during fractional distillation (broad boiling range, mixed fractions).
-
Possible Cause 1: The distillation column has insufficient theoretical plates (low efficiency).
-
Solution: Use a longer column or one with a more efficient packing material. Ensure the column is well-insulated (vacuum-jacketed) to maintain the temperature gradient.
-
-
Possible Cause 2: The reflux ratio is too low.
-
Solution: Increase the reflux ratio. For isomers with close boiling points, a very high reflux ratio is essential for achieving separation.[2] This will slow down the distillation but increase the purity of the fractions.
-
-
Possible Cause 3: The heating rate is too high or unstable.
-
Solution: Heat the distillation flask slowly and evenly to prevent "flooding" of the column and to allow proper vapor-liquid equilibrium to be established. Use a heating mantle with a controller for precise temperature management.
-
Problem 2: The cis and trans isomer peaks are co-eluting (not separating) in Gas Chromatography.
-
Possible Cause 1: The column stationary phase is not selective enough.
-
Solution: Switch to a column with a different stationary phase. Liquid crystalline stationary phases are known for their high selectivity in separating geometric isomers.[10]
-
-
Possible Cause 2: The oven temperature program is not optimized.
-
Solution: Use a slower temperature ramp or run the separation isothermally at a lower temperature. This will increase retention times but may improve resolution between the peaks.
-
-
Possible Cause 3: The carrier gas flow rate is too high.
-
Solution: Reduce the carrier gas flow rate to a value closer to the optimal linear velocity for the column, which will improve column efficiency.
-
Visualizations
Caption: Experimental workflow for separating and analyzing decalin isomers.
Caption: Decision tree for troubleshooting poor isomer separation results.
References
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. microbenotes.com [microbenotes.com]
- 7. mdpi.com [mdpi.com]
- 8. ez.restek.com [ez.restek.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. vurup.sk [vurup.sk]
Troubleshooting low conversion in naphthalene hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of naphthalene (B1677914).
Troubleshooting Low Conversion
Low conversion in naphthalene hydrogenation can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and feedstock impurities. A systematic approach to troubleshooting is essential for identifying and resolving the underlying issue.
Question: My naphthalene conversion has dropped significantly over time. What are the likely causes?
Answer: A gradual or sudden drop in naphthalene conversion is often indicative of catalyst deactivation. The primary mechanisms of deactivation are:
-
Catalyst Poisoning: The active sites on the catalyst are blocked by impurities in the feed. Sulfur compounds, such as benzothiophene, are common poisons for noble metal (e.g., Pd, Pt) and transition metal sulfide (B99878) (e.g., Ni-Mo) catalysts.[1] Even small amounts of these impurities can severely inhibit the hydrogenation of both naphthalene and its intermediate, tetralin.[1]
-
Coke Formation: At higher temperatures, dissociative adsorption of naphthalene can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites and pores.[2] This is a more significant issue in continuous processes and can lead to an increase in pressure drop across the reactor bed. Tetralin dehydrogenation can also contribute to coke formation.[3]
-
Sintering: At very high temperatures, the metal particles on the catalyst support can agglomerate, leading to a decrease in the active surface area.
To diagnose the cause, consider the following:
-
Analyze your feedstock: Check for the presence of sulfur or other potential poisons.
-
Characterize the spent catalyst: Techniques like Temperature Programmed Oxidation (TPO) can quantify the amount of coke. Changes in metal dispersion can be observed by chemisorption or microscopy.
-
Review reaction conditions: Unintended temperature excursions can accelerate coking and sintering.
Question: I am experiencing low conversion from the start of my experiment with a fresh catalyst. What should I check?
Answer: Low initial conversion with a fresh catalyst typically points to issues with the experimental setup, catalyst activation, or reaction conditions.
-
Improper Catalyst Activation/Pre-treatment: Many catalysts require a specific pre-treatment to become active. For instance, Ni-Mo catalysts are often pre-sulfided to form the active nickel-molybdate phase, and their activity is significantly higher in the sulfided state compared to the reduced form.[1] Noble metal catalysts may require reduction to ensure the metal is in its active zero-valent state. Ensure your activation procedure is correct for your specific catalyst.
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and the hydrogen-to-naphthalene ratio are critical parameters.
-
Temperature: Hydrogenation is an exothermic process, so excessively high temperatures can be thermodynamically unfavorable, leading to lower conversion.[3] For example, with a NiMo catalyst, increasing the temperature from 300°C to 380°C resulted in a decrease in naphthalene conversion.[3][4]
-
Pressure: Higher hydrogen pressure generally increases the reaction rate and conversion by increasing the concentration of dissolved hydrogen.[5]
-
Hydrogen-to-Naphthalene Ratio: A sufficiently high molar ratio of hydrogen to naphthalene is necessary to drive the reaction forward.[5]
-
-
Mass Transfer Limitations: Inadequate mixing in a batch reactor or poor flow distribution in a fixed-bed reactor can limit the contact between hydrogen, naphthalene, and the catalyst, resulting in lower-than-expected conversion.[6]
Frequently Asked Questions (FAQs)
Q1: What are the typical products of naphthalene hydrogenation, and how can I control the selectivity?
A1: Naphthalene hydrogenation proceeds in a stepwise manner, first to tetralin (1,2,3,4-tetrahydronaphthalene) and then to decalin (decahydronaphthalene), which exists as cis and trans isomers.[7][8]
-
**Naphthalene → Tetralin (k₁) → Decalin (k₂) **[7]
Generally, the hydrogenation of naphthalene to tetralin (k₁) is much faster than the subsequent hydrogenation of tetralin to decalin (k₂).[8] To selectively produce tetralin, milder reaction conditions (lower temperature and pressure) are typically employed.[9][10] For complete hydrogenation to decalin, more severe conditions (higher temperature and pressure) and more active catalysts are required.[7][8] The choice of catalyst also plays a crucial role; for instance, some Ni-Mo catalysts can achieve high selectivity to tetralin.[10]
Q2: Which catalyst is better for my application, a noble metal (Pd, Pt) or a transition metal sulfide (Ni-Mo)?
A2: The choice depends on your specific requirements:
-
Noble Metal Catalysts (e.g., Pd/Al₂O₃, Pt/Al₂O₃): These catalysts are generally more active at lower temperatures and pressures.[10] However, they are more expensive and highly susceptible to poisoning by sulfur compounds.[7][8] A Pd₅%/Al₂O₃ catalyst can achieve very high conversion to decalin.[7]
-
Transition Metal Sulfide Catalysts (e.g., Ni-Mo/Al₂O₃): These are the standard catalysts used in industrial hydrotreating due to their high sulfur tolerance.[1] They typically require higher temperatures and pressures to achieve high conversion. The presulfided form of these catalysts is generally more active for hydrogenation.[1]
Q3: How does temperature affect the conversion and product distribution?
A3: Temperature has a significant impact. Initially, increasing the temperature generally increases the reaction rate and conversion. For a NiMo catalyst, naphthalene hydrogenation increased as the temperature rose from 210°C to 300°C.[3] However, since hydrogenation is exothermic, at very high temperatures, the equilibrium can shift back towards the reactants, decreasing the overall conversion.[3] Higher temperatures also favor the formation of the fully hydrogenated product, decalin, over the intermediate, tetralin.
Q4: Can I regenerate a deactivated catalyst?
A4: Yes, catalyst regeneration is often possible, depending on the cause of deactivation.
-
Coked Catalysts: Coke can be removed by a controlled burn-off with a dilute oxygen/inert gas mixture. The temperature must be carefully controlled to avoid sintering the catalyst.
-
Poisoned Catalysts: Regeneration from poisoning is more challenging. If the poison is reversibly adsorbed, it might be removed by treatment at high temperature under a flow of hydrogen. However, strong chemisorption, as is often the case with sulfur, can be irreversible.
Data Presentation
Table 1: Effect of Reaction Temperature on Naphthalene Conversion over a NiMo Catalyst.
| Temperature (°C) | Naphthalene Conversion (%) |
| 210 | 23 |
| 300 | 30 |
| 380 | 11 |
| (Data sourced from experiments conducted at LHSV 0.75 h⁻¹, pressure 18 bar)[3][4] |
Table 2: Comparison of Catalytic Performance for Naphthalene Hydrogenation.
| Catalyst | Temperature (°C) | Pressure (bar) | Max. Naphthalene Conversion (%) | Primary Product(s) |
| Pd₅%/Al₂O₃ | 250 | 40 | >99 | Decalin[7] |
| Pd₁%/Al₂O₃ | 250 | 40 | ~60 | Tetralin & Decalin[7] |
| NiMo/Al₂O₃ | 250 | 40 | ~20 | Tetralin[7] |
| NiMo/Al₂O₃ | 300 | 18 | 30 | Tetralin & Decalin[3] |
| Pt/Al₂O₃ | 200-260 | 1.7-8.7 MPa | Varies | Tetralin & Decalin[11] |
| Raney-Nickel | 150-200 | 20-50 | Varies | Tetralin & Decalin[12] |
Experimental Protocols
Protocol 1: Naphthalene Hydrogenation in a Batch Reactor
This protocol is based on typical lab-scale batch hydrogenation procedures.[7][13]
-
Reactor Preparation: Ensure the stainless steel batch reactor (e.g., 100 mL Anton Parr) is clean and dry.
-
Catalyst Loading: Add the desired amount of catalyst (e.g., 0.12 g of Pd/Al₂O₃) to the reactor.
-
Reactant Addition: Add the naphthalene solution (e.g., 0.18 g of naphthalene dissolved in a suitable solvent like decane (B31447) or cyclohexane).
-
Reactor Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by several purges with hydrogen.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).
-
Reaction: Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 250°C). Maintain these conditions for the desired reaction time.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Sample Collection: Open the reactor and collect the liquid sample.
-
Analysis: Filter the catalyst from the product mixture. Analyze the liquid product by GC-MS to determine the conversion of naphthalene and the selectivity to tetralin and decalin isomers.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general guideline for analyzing the reaction products.
-
Sample Preparation:
-
Filter the reaction mixture to remove the solid catalyst.
-
Dilute an aliquot of the filtered sample with a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration within the calibration range of the instrument.
-
Add an internal standard if quantitative analysis is required.
-
-
GC-MS Conditions (Example):
-
GC Column: A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for separating naphthalene, tetralin, and decalin isomers.[14]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
MS Detection: Operate the mass spectrometer in scan mode to identify the products based on their mass spectra. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.[14][15]
-
-
Data Analysis:
-
Identify the peaks corresponding to naphthalene, tetralin, and cis- and trans-decalin by comparing their retention times and mass spectra with those of authentic standards.
-
Calculate the conversion and selectivity based on the peak areas.
-
Visualizations
Caption: Troubleshooting workflow for low naphthalene conversion.
Caption: Naphthalene hydrogenation reaction pathway.
Caption: Mechanisms of catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic study of naphthalene hydrogenation over Pt/Al{sub 2}O{sub 3} catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. shimadzu.com [shimadzu.com]
Technical Support Center: Catalyst Deactivation in Hexahydronaphthalene Synthesis
Welcome to the technical support center for catalyst deactivation in the synthesis of hexahydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common issues encountered during the catalytic hydrogenation of naphthalene (B1677914) and its derivatives.
Troubleshooting Guide
Rapidly identify and resolve common issues in your this compound synthesis experiments with this troubleshooting guide. The table below summarizes potential problems, their likely causes, and recommended solutions.
| Issue Observed | Probable Cause | Recommended Solution(s) | Expected Outcome |
| Gradual decrease in naphthalene conversion over time. | Coking (Fouling): Deposition of carbonaceous materials ("coke") on the catalyst's active sites and pore structure.[1][2] | 1. Catalyst Regeneration: Perform a controlled burnout of the coke in a dilute oxygen stream (e.g., 0.5-2% O₂ in N₂) at elevated temperatures (typically 400-500°C).[3] 2. Optimize Reaction Conditions: Decrease reaction temperature or increase the hydrogen-to-naphthalene molar ratio to minimize coke formation.[4][5] | Restoration of catalyst activity to near-fresh levels. Coking is often a reversible deactivation mechanism.[6] |
| Sudden and significant drop in catalyst activity. | Poisoning: Strong chemisorption of impurities (e.g., sulfur or nitrogen compounds) from the feed onto the active metal sites.[1][7][8] | 1. Feed Purification: Implement an upstream purification step to remove sulfur and other potential poisons from the naphthalene feed. 2. Catalyst Regeneration (if applicable): Some poisons can be removed by high-temperature treatment in hydrogen, though many are irreversible.[6] | Partial to full recovery of activity if poisoning is reversible. Irreversible poisoning may require catalyst replacement.[9] |
| Consistent but lower-than-expected activity from the start. | Sintering (Thermal Degradation): Agglomeration of active metal particles due to excessively high temperatures during reaction or regeneration, leading to a loss of active surface area.[1][8][10] | 1. Review Operating Temperatures: Ensure that the reaction and regeneration temperatures do not exceed the catalyst's recommended thermal stability limits. 2. Catalyst Replacement: Sintering is generally an irreversible deactivation mechanism.[11] A fresh catalyst charge is typically required. | No significant improvement with regeneration. Prevention is key. |
| Increase in pressure drop across the catalyst bed. | Pore Blockage: Severe coking leading to the physical obstruction of catalyst pores and the channels within the reactor bed.[12] | 1. Catalyst Regeneration: A coke burnout procedure will clear the blockages. 2. Adjust Feed Properties: Ensure the feed is free of particulate matter. | Reduction in pressure drop and restoration of normal flow through the reactor. |
| Change in product selectivity (e.g., different isomer ratio). | Selective Poisoning or Coking: Certain active sites responsible for a specific reaction pathway may be selectively blocked by poisons or coke deposits. | 1. Controlled Regeneration: A careful regeneration might restore the original site distribution. 2. Feed Analysis: Identify and remove the specific poison that may be causing the change in selectivity. | Potential restoration of the desired product distribution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of reversible catalyst deactivation in naphthalene hydrogenation?
A1: The most common cause of reversible deactivation is coking, where carbonaceous deposits cover the active sites of the catalyst.[2][6] These deposits can typically be removed through a controlled oxidation process (regeneration), restoring the catalyst's activity.[3]
Q2: How can I distinguish between catalyst poisoning and coking during my experiment?
A2: You can often distinguish between poisoning and coking based on the rate of deactivation and the effect of regeneration. Poisoning often leads to a rapid and severe loss of activity, especially if a slug of contaminated feed is introduced.[12] Coking, on the other hand, usually results in a more gradual decline in performance.[2] Furthermore, deactivation by coking is generally reversible with a coke burnout, while poisoning can be irreversible.[6][9]
Q3: What are common poisons for noble metal catalysts (e.g., Pt, Pd) used in hydrogenation?
A3: Sulfur and nitrogen compounds are well-known poisons for noble metal catalysts.[7][13] These compounds can strongly adsorb to the active metal sites, preventing reactants from accessing them. Even at parts-per-million (ppm) levels, these impurities in the feed can cause significant deactivation.[6]
Q4: What is the difference between "soft coke" and "hard coke"?
A4: "Soft coke" and "hard coke" refer to different types of carbonaceous deposits with varying hydrogen content and thermal stability. Soft coke is more hydrogen-rich and can be burned off at lower temperatures (typically 200-400°C).[14][15] Hard coke is more graphitic in nature, has a lower hydrogen-to-carbon ratio, and requires higher temperatures for removal (>400-600°C).[14][16]
Q5: Can a sintered catalyst be regenerated?
A5: Generally, sintering is considered an irreversible form of deactivation.[11] The loss of active surface area due to the agglomeration of metal particles at high temperatures cannot be easily reversed by typical regeneration procedures. In some specific cases, high-temperature redispersion techniques exist but are not universally applicable.[17][18] Therefore, preventing sintering by maintaining proper temperature control is crucial.
Q6: How does reaction temperature affect catalyst deactivation?
A6: Higher reaction temperatures can accelerate deactivation. For naphthalene hydrogenation, increasing the temperature can enhance the initial reaction rate up to a certain point, but excessively high temperatures can promote coke formation and lead to catalyst sintering.[4][5] For instance, in one study, the extent of naphthalene hydrogenation increased as the temperature rose from 210 to 300°C but then decreased as the temperature was further elevated to 380°C.[4]
Experimental Protocols
Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor
This protocol outlines a general procedure for evaluating catalyst performance for naphthalene hydrogenation.
-
Catalyst Preparation and Loading:
-
Weigh the desired amount of catalyst (e.g., 1.0 g).
-
If necessary, dilute the catalyst with an inert material like quartz sand or silicon carbide to ensure a stable bed temperature.
-
Load the catalyst into a fixed-bed reactor of appropriate dimensions.
-
-
Catalyst Reduction (Pre-treatment):
-
Purge the system with an inert gas (e.g., N₂ or Ar) to remove air.
-
Introduce a flow of hydrogen (H₂) over the catalyst bed.
-
Ramp the temperature to the desired reduction temperature (e.g., 400°C) and hold for a specified time (e.g., 2-4 hours) to ensure the active metals are in their reduced state.[19]
-
-
Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., 250-300°C).[4]
-
Set the system pressure (e.g., 40 bar).[20]
-
Introduce the liquid feed, a solution of naphthalene in a suitable solvent (e.g., decalin), at a constant flow rate using a high-pressure liquid pump.
-
Simultaneously, introduce a continuous flow of hydrogen. The H₂/naphthalene molar ratio should be controlled.
-
Collect liquid product samples at regular intervals using a cooled product trap.
-
-
Analysis:
-
Analyze the collected liquid samples using Gas Chromatography (GC) to determine the concentrations of naphthalene, tetralin, and decalin isomers.
-
Calculate the naphthalene conversion and the selectivity to this compound (and other products) over time to assess catalyst activity and stability.[21]
-
Protocol 2: Quantification of Coke on Spent Catalyst by Temperature Programmed Oxidation (TPO)
This protocol describes how to determine the amount of coke deposited on a catalyst.
-
Sample Preparation:
-
After the reaction, cool the reactor under an inert gas flow.
-
Carefully unload the spent catalyst.
-
Gently crush the catalyst pellets (if applicable) to obtain a uniform powder.
-
Accurately weigh a small amount of the spent catalyst (e.g., 10-50 mg) into a quartz sample tube.[22]
-
-
TPO Analysis:
-
Place the sample tube in a furnace connected to a gas flow system and a detector (e.g., a mass spectrometer or a thermal conductivity detector).
-
Purge the sample with an inert gas (e.g., He or Ar) to remove any adsorbed species.
-
Switch to a dilute oxidizing gas mixture (e.g., 0.5-5% O₂ in He).[23]
-
Begin heating the sample with a linear temperature ramp (e.g., 10°C/min) up to a final temperature of around 800-900°C.[24][25]
-
Continuously monitor the concentration of CO₂ (and CO) in the effluent gas as a function of temperature.
-
-
Data Analysis:
-
The amount of CO₂ and CO evolved is directly proportional to the amount of carbon burned off the catalyst.
-
Integrate the area under the CO₂ and CO peaks to quantify the total amount of coke.
-
The temperature at which the peaks appear can provide information about the nature of the coke (e.g., soft vs. hard coke).[26][27]
-
Visualizations
Caption: Troubleshooting workflow for decreased catalyst conversion.
Caption: Catalyst deactivation mechanisms and regeneration pathways.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. thepetrosolutions.com [thepetrosolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 11. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. diva-portal.org [diva-portal.org]
- 16. Identification of extremely hard coke generation by low-temperature reaction on tungsten catalysts via Operando and in situ techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 20. pubs.acs.org [pubs.acs.org]
- 21. EP0354726A1 - Test for catalyst activity - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Carbon Nanotube Research at The University of Oklahoma [ou.edu]
- 25. Temperature Programmed Oxidation of Cu Catalyst — Stoli Chem [stolichem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Selective Hydrogenation Reactions
Welcome to the technical support center for selective hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of temperature and pressure in selective hydrogenation experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction shows low or no conversion. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in a hydrogenation reaction can stem from several factors. A primary cause is often related to the catalyst's activity. Ensure the catalyst has not been poisoned by impurities in the substrate, solvent, or hydrogen gas. Common poisons include sulfur, amines, and lead.[1] Another frequent issue is insufficient hydrogen pressure or poor mixing, which leads to mass transfer limitations between the catalyst, substrate, and hydrogen.[2] Finally, the reaction temperature may be too low to overcome the activation energy.
Troubleshooting Steps:
-
Catalyst Activity:
-
Use a fresh batch of catalyst.
-
Ensure the purity of the substrate and solvent.
-
If using a palladium catalyst, be aware that it is pyrophoric; always keep the catalyst slurry wet to prevent ignition.[3]
-
-
Hydrogen Pressure & Mixing:
-
Increase the hydrogen pressure gradually. Higher pressure increases the concentration of hydrogen in the solution, which can accelerate the reaction rate.[4]
-
Ensure vigorous stirring (e.g., 600-800 rpm in a batch reactor) to improve contact between the three phases (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[2]
-
-
Reaction Temperature:
-
Gently increase the reaction temperature. However, be cautious as higher temperatures can negatively impact selectivity.[2]
-
Q2: I am observing poor selectivity in my reaction. How can I improve the chemoselectivity for the desired product?
A2: Poor selectivity is a common challenge where undesired functional groups are reduced or over-hydrogenation occurs. Several parameters critically influence selectivity.[5] Lower hydrogen pressure and lower temperatures generally favor partial hydrogenation and higher selectivity.[2] The choice of catalyst and support material is also crucial, as different catalysts have inherent selectivities for specific functional groups.[1][2] For instance, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is famously used for the selective hydrogenation of alkynes to cis-alkenes.
Troubleshooting Steps:
-
Reaction Conditions:
-
Decrease the reaction temperature.
-
Lower the hydrogen pressure.
-
Monitor the reaction over time; shorter reaction times can favor the formation of intermediate products.[2]
-
-
Catalyst Selection:
-
Choose a catalyst known for its selectivity towards the target functional group. For example, platinum-based catalysts are often effective for the selective hydrogenation of nitro groups.[6][7]
-
The addition of a second metal to the catalyst or using a support that interacts strongly with the primary metal can modify selectivity.[5]
-
Q3: How do temperature and pressure generally affect the rate and selectivity of hydrogenation?
A3: Temperature and pressure are critical parameters that have a significant and often opposing effect on reaction rate and selectivity.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, it can also lead to a decrease in selectivity by promoting side reactions like isomerization, dehydrogenation, or over-hydrogenation to fully saturated products.[2] Higher temperatures can also alter the active sites of the catalyst, changing its selectivity.[8]
-
Pressure: Higher hydrogen pressure typically increases the reaction rate by increasing the surface concentration of adsorbed hydrogen on the catalyst.[4][9] However, for selective hydrogenations, lower pressures are often preferred to avoid over-hydrogenation.[2] For example, in the hydrogenation of limonene, low pressure favors the formation of p-menthene, while high pressure leads to the fully saturated p-menthane.[2]
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Variations in catalyst loading, purity of starting materials, or reactor sealing.
-
Solution:
-
Develop a standardized operating procedure (SOP) for catalyst handling and loading to ensure consistency.
-
Use reagents and solvents from the same batch or with certified purity.
-
Always perform a leak test on the reactor before starting the reaction to ensure consistent pressure.[7]
-
Issue 2: Formation of unexpected byproducts.
-
Possible Cause: Side reactions such as isomerization or dehydrogenation, often promoted by higher temperatures.[2] The catalyst itself might also promote these pathways.
-
Solution:
-
Lower the reaction temperature.
-
Screen different catalysts and supports. For example, some palladium catalysts on alumina (B75360) can promote isomerization.[2]
-
Ensure sufficient hydrogen pressure, as this can suppress the reverse dehydrogenation reaction.[2]
-
Data on Temperature and Pressure Optimization
The following tables summarize the effects of temperature and pressure on conversion and selectivity for common selective hydrogenation reactions.
Table 1: Selective Hydrogenation of Nitroarenes to Anilines
| Substrate | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Nitrobenzene | Mn-1 | 130 | 50 | 59 | >99 (to Aniline) | [3] |
| Nitrobenzene | Mn-1 | 130 | 80 | >99 | >99 (to Aniline) | [3] |
| 4-Nitrotoluene | Mn-1 | 130 | 80 | 97 | >99 (to 4-Aminotoluene) | [10] |
| p-Chloronitrobenzene | Co@NC | 80 | 1 (N₂H₄·H₂O) | >99 | >99 (to p-Chloroaniline) |[11] |
Table 2: Selective Hydrogenation of Alkynes to Alkenes
| Substrate | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Acetylene/Ethylene Mix | Pd₄S | Ambient | 18 | 100 | >80 (to Ethylene) | [12] |
| 1-Hexyne | Pd₀.₀₄Au₀.₉₆/SiO₂ | 50 | N/A | >80 | >97 (to 1-Hexene) | [9] |
| Diphenylacetylene | MOF-NiH | 50 | 5 | >99 | >99 (to cis-Stilbene) |[13] |
Table 3: Selective Hydrogenation of α,β-Unsaturated Aldehydes
| Substrate | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | γ-Fe₂O₃@HAP-Pd | 25 | 1 | 36.8 | >95 (to Benzyl Alcohol) | [4] |
| Benzaldehyde | γ-Fe₂O₃@HAP-Pd | 25 | 10 | 100 | >95 (to Benzyl Alcohol) | [4] |
| Cinnamaldehyde | Modified Pd/C | Mild | Mild | >99 | 91 (to Phenylpropanal) |[14] |
Experimental Protocols
General Protocol for Selective Hydrogenation in a Parr Reactor
This protocol provides a general guideline for performing a selective hydrogenation reaction in a stainless-steel Parr reactor.[8][13][15]
1. Reactor Preparation and Catalyst Loading:
-
Ensure the reactor vessel and internal components are clean and dry.
-
Under an inert atmosphere (e.g., a glovebox or with a nitrogen purge), add the catalyst (e.g., 5 mol% Pd/C) to the reactor.
-
Add the solvent down the side of the vessel to wet the catalyst without disturbing it.[16]
-
Add the substrate to the reactor. The total liquid volume should not exceed two-thirds of the reactor's capacity.[16]
2. Reactor Assembly and Leak Testing:
-
Seal the reactor according to the manufacturer's instructions.
-
Connect the reactor to the controller and gas lines.
-
Pressurize the reactor with an inert gas like nitrogen to the intended maximum reaction pressure and hold for at least 30 minutes to check for any pressure drop, which would indicate a leak.[7]
3. Purging and Hydrogenation:
-
Release the nitrogen pressure.
-
Purge the reactor by pressurizing with hydrogen to 20-30 psig and then venting. Repeat this cycle at least three times to remove all air.[16]
-
Pressurize the reactor to the desired hydrogen pressure for the reaction.
-
Begin vigorous stirring and heat the reactor to the target temperature.
-
Monitor the reaction progress by observing the pressure drop as hydrogen is consumed.
4. Reaction Work-up:
-
Once the reaction is complete, stop the heating and stirring and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture through a pad of celite to remove the solid catalyst.
-
Analyze the filtrate for conversion and selectivity using appropriate techniques (e.g., GC, NMR, HPLC).
Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. osti.gov [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 14. researchgate.net [researchgate.net]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
Technical Support Center: Removal of Catalyst Impurities from Hexahydronaphthalene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of catalyst impurities from hexahydronaphthalene (decalin) product streams.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing heterogeneous catalyst residues from this compound?
A1: The primary methods for removing solid heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, are filtration and centrifugation.[1][2] Filtration is often preferred due to its simplicity and effectiveness.[1] For very fine particles that may pass through standard filters, a filter aid like Celite (diatomaceous earth) is commonly used to create a filter pad that can trap these smaller particles.[3][4][5][6] For dissolved or extremely fine colloidal metal species, adsorption using materials like activated carbon or specialized metal scavengers is employed as a polishing step.[7][8][9]
Q2: How can I determine the concentration of residual catalyst in my final product?
A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace metal contaminants in organic products.[10][11] This technique can detect metal concentrations down to parts-per-billion (ppb) levels. Proper sample preparation is crucial and may involve digesting the organic sample in acid before analysis.[11]
Q3: What is Celite and how does it improve catalyst filtration?
A3: Celite is a form of diatomaceous earth, which is a soft, siliceous sedimentary rock.[12] It is composed of the fossilized remains of diatoms. In filtration, it is used as a filter aid.[3] A layer or "pad" of Celite is formed on top of a standard filter paper, creating a porous bed.[3][4] This pad traps very fine catalyst particles that would otherwise clog or pass through the filter paper, significantly improving filtration speed and efficiency.[5][6]
Q4: My product is still gray/black after a single filtration. What should I do?
A4: A persistent color after initial filtration usually indicates the presence of very fine catalyst particles ("fines"). To resolve this, you can perform a second filtration through a pad of Celite.[5] If the problem persists, it may suggest that some of the catalyst has leached into the solution as dissolved species. In this case, a secondary treatment with an adsorbent like activated carbon or a specific metal scavenger is recommended to remove these dissolved impurities.[9]
Q5: Can the choice of solvent affect catalyst removal?
A5: Yes, the solvent can impact the solubility of metal species. In some cases, catalyst leaching can occur, where the metal dissolves into the reaction solvent.[13] If you suspect soluble impurities, you might consider concentrating your product and redissolving it in a different solvent where the metal species are less soluble before re-filtering.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow Filtration Rate | 1. Clogged filter paper from fine catalyst particles.[3] 2. Filter media is too fine for the particle size distribution. | 1. Use a filter aid such as Celite to form a pad on the filter paper. This prevents the fines from directly blocking the paper's pores.[3][4] 2. Scrape the surface of the Celite pad to expose a fresh surface without damaging the underlying filter paper.[3] 3. Consider using a filter with a larger pore size for the initial bulk filtration, followed by a finer filtration step. |
| Product is Colored (Gray/Black) After Filtration | 1. Catalyst "fines" (very small particles) are passing through the filter paper.[5] 2. Colloidal suspension of catalyst particles. | 1. Re-filter the solution through a 1-2 cm pad of Celite on a Buchner or sintered glass funnel.[3][5] 2. Use a membrane filter with a smaller pore size (e.g., 0.45 µm or 0.22 µm) for a final polishing filtration. |
| High Residual Metal Content by ICP-MS Analysis Despite Clear Appearance | 1. Soluble metal species have leached from the catalyst support into the product.[13] 2. Presence of catalyst nanoparticles that are too small to be seen. | 1. Treat the this compound solution with an adsorbent like activated carbon to remove dissolved metal ions.[7][14] 2. Use a specialized metal scavenger (e.g., silica-based thiols, amines) designed to bind specific metals like palladium or platinum.[9][15] Stir the solution with the scavenger for several hours before filtering it off.[9] |
| Product Loss During Purification | 1. The product is being adsorbed onto the filter aid (Celite) or adsorbent (activated carbon).[3][9] | 1. After filtering, thoroughly wash the filter cake (the collected catalyst and filter aid) with several portions of fresh, clean solvent to recover any adsorbed product.[3] 2. If using activated carbon, use the minimum amount necessary and consider screening different types of carbon to find one with lower affinity for your product.[9] |
Quantitative Data on Removal Methods
The efficiency of catalyst removal can vary significantly based on the method employed. The following table summarizes typical performance data for common techniques.
| Method | Catalyst Type | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency | Reference |
| Adsorption (MP-TMT Scavenger) | Homogeneous Pd | 330 | 10-30 | ~91-97% | [15] |
| Adsorption (Polychelated Resin) | Homogeneous Pd | 328 | 4 | ~98.8% | [15] |
| Filtration (Porous Sintered Metal) | Heterogeneous | >1000 | <1 | >99.9% | [1] |
Experimental Protocols
Protocol 1: Catalyst Removal by Filtration with a Celite Pad
This protocol is effective for removing fine, insoluble heterogeneous catalysts like Pd/C.
-
Apparatus Setup : Assemble a Buchner flask, a rubber filter adapter (e.g., a Buchner ring), and a Buchner or sintered glass funnel. Securely clamp the flask.[3]
-
Prepare Celite Slurry : In a small beaker, create a slurry by mixing a sufficient amount of Celite with the clean solvent being used in your reaction (e.g., fresh this compound or ethanol). The goal is to form a pad about 1 cm thick in your funnel.[3]
-
Form the Filter Pad : With the vacuum on, swirl the Celite slurry and pour it into the funnel. Ensure an even layer of Celite is deposited on the filter paper.
-
Seat the Pad : Wash the Celite pad with a small amount of clean solvent to help settle it and remove any ultra-fine Celite particles.
-
Filter the Reaction Mixture : Carefully pour your crude product mixture containing the catalyst onto the center of the Celite pad. Avoid disturbing the pad surface.
-
Wash the Cake : After all the liquid has passed through, wash the filter cake (the catalyst on top of the Celite) with several small portions of clean solvent to recover any product that may have been retained.[3]
-
Collect Product : The purified product is in the filtrate collected in the Buchner flask.
Protocol 2: Trace Metal Removal Using Activated Carbon
This protocol is a "polishing" step to remove low levels of dissolved or colloidal catalyst impurities.
-
Prepare Solution : Transfer the filtered this compound product to a suitable flask equipped with a magnetic stir bar.
-
Add Activated Carbon : Add a small amount of activated carbon to the solution. A typical starting point is 1-5% by weight relative to the product. Note: Using excessive carbon can lead to product loss via adsorption.[9]
-
Stir : Stir the mixture vigorously at room temperature. A contact time of 1-4 hours is generally sufficient, but this may require optimization.
-
Remove Carbon : Filter the mixture through a fresh pad of Celite (as described in Protocol 1) to remove the activated carbon, which now contains the adsorbed metal impurities.[9]
-
Rinse and Concentrate : Rinse the filter cake with fresh solvent and combine the filtrates.[9] The solvent can then be removed under reduced pressure to yield the final, purified product.
Visual Guides
References
- 1. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 2. Methods for Recycling Heterogenous Catalysts | Encyclopedia MDPI [encyclopedia.pub]
- 3. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Page loading... [wap.guidechem.com]
- 7. tingyuancarbon.com [tingyuancarbon.com]
- 8. Activated carbon - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solventdirect.shop [solventdirect.shop]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. Activated Carbon for Heavy Metals Removal [zhulincarbon.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Hydrogenation of Naphthalene to Tetralin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of naphthalene (B1677914). The primary focus is on preventing over-hydrogenation to decahydronaphthalene (B1670005) (decalin) and maximizing the yield of the desired product, tetralin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective hydrogenation of naphthalene to tetralin?
The main challenge is to control the reaction to selectively hydrogenate one of the aromatic rings of naphthalene to form tetralin, without further hydrogenating the second ring to produce decalin. This subsequent hydrogenation, known as over-hydrogenation, reduces the yield of the desired product. The reaction proceeds sequentially, with naphthalene first being converted to tetralin, which can then be further hydrogenated to cis- and trans-decalin.[1][2]
Q2: Which catalyst systems are most effective for the selective hydrogenation of naphthalene to tetralin?
Several catalyst systems have demonstrated high selectivity for tetralin production. Transition metal catalysts, particularly those based on nickel and molybdenum (Ni-Mo), are widely studied due to their cost-effectiveness and good performance.[3][4] Noble metal catalysts, such as platinum (Pt) and palladium (Pd), also exhibit high activity but can be more prone to over-hydrogenation if not carefully controlled.[2][5] The choice of support material, such as alumina (B75360) (Al2O3) or novel polymers, also plays a crucial role in catalyst activity and selectivity.[1][3]
Q3: How do reaction conditions influence the selectivity towards tetralin?
Reaction conditions are critical for controlling selectivity. Key parameters include:
-
Temperature: Higher temperatures can increase the reaction rate but may also favor the thermodynamically more stable decalin, leading to over-hydrogenation. Optimal temperatures are often found in the range of 200-300°C.[1][6][7]
-
Pressure: Increased hydrogen pressure generally enhances the rate of hydrogenation. However, excessively high pressures can promote the complete saturation of the aromatic system to form decalin.[1][6]
-
Reaction Time: Shorter reaction times are generally preferred to maximize tetralin yield and prevent its subsequent conversion to decalin.[6]
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Non-polar solvents like n-hexane are commonly used.[1][3][6]
Troubleshooting Guide
Problem 1: Low conversion of naphthalene.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst has been properly pre-treated (e.g., reduction, sulfidation) according to the manufacturer's or literature protocol. Catalyst deactivation through coking or poisoning can also occur; consider catalyst regeneration or replacement.[5][8] |
| Insufficient Temperature or Pressure | Gradually increase the reaction temperature and/or hydrogen pressure within the recommended range for your specific catalyst system. Monitor the reaction progress closely to avoid over-hydrogenation.[1][6] |
| Poor Mass Transfer | Increase the stirring speed to ensure efficient mixing and contact between the reactants, catalyst, and hydrogen gas.[2] |
| Incorrect Solvent | Verify that the chosen solvent is appropriate for the reaction and does not interfere with the catalyst's activity. |
Problem 2: High selectivity towards decalin (over-hydrogenation).
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Decrease the reaction temperature. While this may slow down the reaction rate, it will favor the formation of the kinetically controlled product, tetralin.[7] |
| Hydrogen Pressure is Too High | Lower the hydrogen pressure to reduce the driving force for the second hydrogenation step.[6] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the maximum concentration of tetralin is reached.[5][6] |
| Highly Active Catalyst | Consider using a catalyst with lower activity or modifying the existing catalyst to temper its activity. For example, for palladium catalysts, a lower metal loading can decrease the total decalin yield.[2][5] |
| Catalyst Support Effects | The acidity of the catalyst support can influence selectivity. More neutral supports may help mitigate over-cracking and over-hydrogenation.[5][8] |
Problem 3: Inconsistent results between batches.
| Possible Cause | Suggested Solution |
| Variability in Catalyst Preparation | Ensure a consistent and reproducible catalyst preparation and pre-treatment procedure. Small variations can significantly impact catalytic performance. |
| Purity of Reactants and Solvents | Use reactants and solvents of consistent and high purity. Impurities can act as catalyst poisons. |
| Inaccurate Control of Reaction Parameters | Calibrate all temperature, pressure, and stirring rate controllers to ensure accurate and reproducible reaction conditions. |
| Catalyst Reuse and Deactivation | If reusing the catalyst, be aware that its activity and selectivity may change with each cycle.[1] Implement a consistent regeneration protocol or use fresh catalyst for critical experiments. |
Data Presentation
Table 1: Comparison of Different Catalyst Systems for Selective Naphthalene Hydrogenation.
| Catalyst | Support | Temperature (°C) | H2 Pressure (MPa) | Reaction Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
| 4%NiO-20%MoO3 | Al2O3 | 200 | 6 | 8 | 95.62 | 99.75 | [4] |
| Ni/S950 | S950 resin | 200 | 2 | 2 | 100 | 95.6 | [6] |
| Pt/HAP | Hyper-cross-linked aromatic polymer | 250 | 6 | - | ~96 | ~97 | [1] |
| Pd (5%) | Al2O3 | 250 | 4 | - | - | Low (favors decalin) | [2][5] |
| NiMo | Al2O3 | 210-300 | 1.8 | - | Increases with temp. | - | [7] |
Experimental Protocols
General Protocol for Selective Hydrogenation of Naphthalene in a Batch Reactor
This protocol provides a general framework. Specific parameters should be optimized based on the chosen catalyst and desired outcome.
-
Catalyst Pre-treatment (if required):
-
Place the catalyst in a tube furnace.
-
Heat the catalyst to the specified temperature (e.g., 300°C) under a flow of hydrogen gas for a designated period (e.g., 3-24 hours) to activate it.[1]
-
After reduction, cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reactor Setup:
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-6 MPa).[3][6]
-
Begin stirring at a high rate (e.g., 1000 rpm) to ensure good mixing.[2]
-
Heat the reactor to the target temperature (e.g., 200-250°C).[2][6]
-
Maintain the desired temperature and pressure for the specified reaction time (e.g., 2-8 hours).[3][6]
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Collect the liquid product mixture.
-
Analyze the product composition using Gas Chromatography (GC) equipped with a suitable capillary column (e.g., Agilent 19091J-413) to determine the conversion of naphthalene and the selectivity towards tetralin and decalin.[5][8]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
Technical Support Center: Identification of Unknown Byproducts in Hexahydronaphthalene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying unknown byproducts during the synthesis of hexahydronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound that may lead to byproduct formation?
A1: Two primary routes are the catalytic hydrogenation of naphthalene (B1677914) and the Diels-Alder reaction between a diene and a dienophile. Both pathways can generate a variety of byproducts depending on the specific reaction conditions.
Q2: What are the expected major byproducts in the catalytic hydrogenation of naphthalene to form this compound?
A2: The hydrogenation of naphthalene is a stepwise process. Incomplete hydrogenation is a major source of byproducts. Key intermediates and byproducts include tetrahydronaphthalene (tetralin), octahydronaphthalenes (octalins), and decahydronaphthalene (B1670005) (decalin) isomers (cis and trans).[1][2] The relative amounts of these depend on the catalyst, temperature, pressure, and reaction time.
Q3: What types of byproducts can be expected from a Diels-Alder approach to a this compound core?
A3: In a Diels-Alder reaction, such as between 1,3-butadiene (B125203) and maleic anhydride (B1165640) to form a cyclohexene (B86901) derivative that can be further converted, potential side reactions include the hydration of the anhydride starting material or product, and polymerization of the diene.[3][4] The stereochemistry of the reaction can also lead to different isomers.
Q4: How can I minimize the formation of byproducts during naphthalene hydrogenation?
A4: Optimizing reaction conditions is crucial. This includes selecting an appropriate catalyst (e.g., Palladium, Nickel-Molybdenum), and fine-tuning the temperature, hydrogen pressure, and reaction time.[1][2] For instance, higher pressures and longer reaction times generally favor more complete hydrogenation to decalin.
Q5: What initial steps should I take if I observe an unknown peak in my GC-MS or NMR analysis?
A5: First, confirm that the peak is not due to starting materials or residual solvent. Then, analyze the mass spectrum (in GC-MS) to determine the molecular weight and fragmentation pattern of the unknown compound. In NMR, examine the chemical shifts, integration, and coupling patterns to deduce structural features.
Troubleshooting Guide
Issue: Multiple unexpected peaks are observed in the Gas Chromatography (GC) analysis of the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The peaks may correspond to partially hydrogenated intermediates like tetralin or octalin.[1][2] Increase the reaction time, hydrogen pressure, or catalyst loading and re-analyze the sample. |
| Isomerization | Different isomers of this compound or its precursors may have formed. Compare the retention times with known standards if available. Isomerization of decalin is a known possibility.[5] |
| Catalyst Decomposition or Side Reactions | The catalyst may be promoting side reactions. Consider using a different catalyst or modifying the reaction temperature. |
| Contamination | The starting materials or solvent may be contaminated. Run a GC-MS of the starting materials and solvent to check for impurities. |
Issue: The Nuclear Magnetic Resonance (NMR) spectrum of the purified product shows unexpected signals.
| Possible Cause | Troubleshooting Step |
| Presence of Stereoisomers | Cis- and trans-isomers of decalin, for example, will have distinct NMR spectra.[2] Compare the obtained spectrum with literature data for different isomers. |
| Residual Solvent or Reagents | Ensure the product is thoroughly dried and purified. Compare the chemical shifts of the unknown signals with common laboratory solvents and reagents. |
| Byproduct Co-elution | The unknown byproduct may have a similar polarity to the desired product and co-eluted during purification. Attempt to re-purify the sample using a different chromatography method (e.g., a different solvent system or a different type of column). |
| Structural Rearrangement | Under certain conditions, carbocationic intermediates can undergo rearrangement. Advanced NMR techniques (e.g., COSY, HSQC, HMBC) can help elucidate the structure of the rearranged product. |
Data Presentation
Table 1: Illustrative Product Distribution in Naphthalene Hydrogenation over Different Catalysts.
| Catalyst | Temperature (°C) | Pressure (bar) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Selectivity (%) | Reference |
| Pd/Al₂O₃ | 300 | 50 | 95 | 30 | 65 | [1] |
| NiMo/Al₂O₃ | 300 | 50 | 85 | 70 | 15 | [2] |
| Pt/Al₂O₃ | 200-260 | 17-87 | Variable | - | - | [5][6] |
Note: The data in this table are illustrative and compiled from various sources to demonstrate the effect of catalysts on product distribution. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Identification of Unknown Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Instrument Setup (Typical Parameters):
-
GC System: Agilent GC or similar.[7]
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[8]
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to known components (starting material, product, solvent).
-
For each unknown peak, analyze the corresponding mass spectrum.
-
Determine the molecular ion peak (M⁺) to find the molecular weight of the byproduct.
-
Analyze the fragmentation pattern to identify characteristic fragments and deduce the structure.
-
Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for potential matches.[9]
-
Protocol 2: Structural Elucidation of Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Chemical Shift (δ): Identify the types of protons present (aromatic, olefinic, aliphatic).
-
Integration: Determine the relative number of protons for each signal.
-
Multiplicity (Splitting Pattern): Determine the number of neighboring protons.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis:
-
Chemical Shift (δ): Identify the types of carbon atoms present.
-
Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to distinguish between CH, CH₂, and CH₃ groups.
-
-
-
2D NMR Spectroscopy (if necessary):
-
If the structure cannot be determined from 1D spectra, perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the carbon skeleton.
-
-
-
Data Interpretation:
Mandatory Visualizations
Caption: Experimental workflow for the identification of unknown byproducts.
Caption: Potential reaction pathway in naphthalene hydrogenation leading to byproducts.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Kinetic Study of Naphthalene Hydrogenation over Pt/Al2O3 Catalyst | Semantic Scholar [semanticscholar.org]
- 6. Kinetic study of naphthalene hydrogenation over Pt/Al{sub 2}O{sub 3} catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 7. agilent.com [agilent.com]
- 8. hpst.cz [hpst.cz]
- 9. This compound | C10H14 | CID 561877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Hexahydronaphthalene Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the laboratory synthesis of hexahydronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis from a bench-scale to a larger laboratory production?
A1: Scaling up chemical production, even in a lab setting, presents several challenges.[1] Key issues include maintaining consistent process optimization and reproducibility, ensuring safety, and managing the supply of starting materials.[2][3] Heat and mass transfer can differ significantly in larger reaction vessels, potentially affecting reaction kinetics, yield, and impurity profiles.[4]
Q2: How does the choice of catalyst impact the scalability of the reaction?
A2: The catalyst is crucial for efficient synthesis. When scaling up, factors like catalyst stability, activity, and the potential for leaching into the product become more significant. For catalytic hydrogenations, ensuring efficient mixing to maintain contact between the catalyst, substrate, and hydrogen is critical and can be more complex in larger volumes.[3] The cost and availability of the catalyst for larger-scale work should also be considered.
Q3: What are the key safety precautions to consider during scale-up?
A3: A thorough hazard analysis and risk assessment should be conducted before any scale-up.[5] Increased quantities of flammable solvents and reagents, as well as potentially exothermic reactions, pose greater risks.[1] Ensure adequate ventilation, proper personal protective equipment (PPE), and have appropriate quench/emergency procedures in place. For hydrogenations, specialized equipment designed for high-pressure reactions may be necessary.
Q4: How can I monitor the reaction progress effectively during a scaled-up experiment?
A4: Real-time reaction monitoring is essential. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product.[5][6] Taking aliquots at regular intervals for analysis helps in determining the reaction endpoint and identifying the formation of any byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | - Inefficient mixing or agitation.- Poor heat transfer leading to suboptimal reaction temperature.- Catalyst deactivation or insufficient catalyst loading.- Impurities in starting materials or solvents. | - Increase stirring speed or use a more appropriate mechanical stirrer.- Use a reaction vessel with a larger surface area or a temperature-controlled mantle.- Increase catalyst amount or use a fresh batch of catalyst.- Purify starting materials and use dry, high-purity solvents.[7] |
| Formation of Unexpected Byproducts | - Localized overheating causing side reactions.- Reaction run for too long.- Air leaks in the reaction setup (for air-sensitive reactions). | - Improve temperature control and monitoring.- Optimize reaction time by closely monitoring with GC or TLC.- Ensure all joints are properly sealed and operate under an inert atmosphere (e.g., Argon or Nitrogen).[5] |
| Difficult Product Purification | - Presence of closely related impurities or isomers.- Unreacted starting materials remaining.- Inappropriate purification technique. | - Optimize reaction conditions to minimize byproduct formation.- Ensure the reaction goes to completion.- Employ a different purification method such as fractional distillation, preparative chromatography, or recrystallization.[8][9] |
| Reaction Stalls Before Completion | - Catalyst poisoning.- Insufficient reagent concentration.- Leak in the system (e.g., loss of hydrogen pressure). | - Purify reagents to remove potential catalyst poisons.- Add additional reagents if stoichiometry is incorrect.- Check all connections and seals for leaks. |
Experimental Protocol: Catalytic Hydrogenation of Naphthalene (B1677914)
This protocol describes a general method for the synthesis of this compound (a mixture of cis- and trans-decalin) via the catalytic hydrogenation of naphthalene.
Materials:
-
Naphthalene
-
Ethanol (or other suitable solvent)
-
Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) catalyst
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Preparation: Ensure the reaction vessel is clean and dry. A thorough hazard analysis should be performed prior to starting the experiment.[5]
-
Charging the Reactor: In the reaction vessel, dissolve naphthalene in a suitable solvent like ethanol. Add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.
-
Reaction Setup: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (this can range from atmospheric to high pressure depending on the catalyst and desired reaction rate). Heat the mixture to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent can be removed from the filtrate by rotary evaporation. The crude product can be purified further by distillation.[8]
Data Presentation
Table 1: Effect of Catalyst and Temperature on Naphthalene Hydrogenation Yield
| Entry | Catalyst | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |
| 1 | 5% Pd/C | 100 | 500 | 12 | 85 |
| 2 | 5% Pd/C | 150 | 500 | 8 | 92 |
| 3 | 10% Pd/C | 100 | 500 | 10 | 90 |
| 4 | PtO₂ | 80 | 500 | 16 | 78 |
Note: The data presented above is illustrative and may not represent actual experimental results.
Visualizations
Experimental Workflow
Caption: General workflow for the catalytic hydrogenation of naphthalene.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Hexahydronaphthalene and Tetralin as Hydrogen Donors for Industrial and Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogen donor is a critical decision influencing reaction efficiency, product yield, and process economics. This guide provides an in-depth comparison of two such donors: hexahydronaphthalene and tetralin, supported by available experimental data to inform your selection process.
This publication delves into the performance characteristics of this compound and tetralin, focusing on their efficacy as hydrogen donors in various chemical transformations, including coal liquefaction and hydrocracking processes. The comparison is based on key performance indicators such as hydrogen donation capacity, reaction kinetics, and the profile of resulting by-products.
Executive Summary
Tetralin (1,2,3,4-tetrahydronaphthalene) is a well-studied and widely utilized hydrogen donor solvent, particularly in the context of coal liquefaction and heavy oil upgrading. Its ability to donate hydrogen is attributed to the presence of a hydroaromatic ring fused to an aromatic ring. In contrast, this compound exists in various isomeric forms, with its hydrogen-donating properties being less extensively documented in readily available literature. While both are derivatives of naphthalene, the degree of hydrogenation significantly influences their chemical behavior and efficacy as hydrogen donors.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for tetralin, which serves as a benchmark for evaluating potential alternatives like this compound. Direct comparative experimental data for this compound under identical conditions is sparse in the reviewed literature, highlighting a key area for future research.
Table 1: Transformation of Tetralin as a Hydrogen Donor in Coal Liquefaction
| Operating Parameter | Value | Outcome | By-product Distribution | Reference |
| Temperature | 380°C | 69.76% Tetralin Transformation | Naphthalene > Methyl Indane | [1] |
| Temperature | 420°C | 83.86% Tetralin Transformation | Naphthalene > Methyl Indane | [1] |
Table 2: Transformation of Pure Tetralin under High-Pressure Hydrogen
| Temperature | Transformation Rate | Major Products | Reference |
| 380°C | 34.72% | Naphthalene, Methyl Indane, Substituted Benzenes | [1] |
| 420°C | 52.74% | Naphthalene, Methyl Indane, Substituted Benzenes | [1] |
Reaction Mechanisms and Pathways
The hydrogen donation process for both tetralin and, presumably, this compound involves the transfer of hydrogen atoms to a hydrogen acceptor, typically a radical species, leading to the dehydrogenation of the donor molecule.
Tetralin Dehydrogenation Pathway
The primary dehydrogenation product of tetralin is naphthalene. The reaction proceeds through the abstraction of hydrogen atoms from the saturated ring. Isomerization to methyl indane can also occur, particularly at higher temperatures.[1] The generally accepted mechanism involves free radical intermediates.
Caption: Dehydrogenation and isomerization pathways of tetralin as a hydrogen donor.
Experimental Protocols
Standardized methods for evaluating the performance of hydrogen donor solvents are crucial for obtaining comparable and reliable data. Below is a generalized experimental protocol for assessing a hydrogen donor's efficacy in a batch reactor system.
Protocol: Evaluation of Hydrogen Donor Performance in a Batch Reactor
-
Reactor Setup: A high-pressure, high-temperature batch reactor (autoclave) is charged with the hydrogen acceptor (e.g., a model compound or coal sample) and the hydrogen donor solvent (tetralin or this compound) in a specified ratio.
-
Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen or an inert gas to the desired initial pressure. The reactor is heated to the target reaction temperature and maintained for a specific duration with constant stirring.
-
Product Collection: After the reaction time, the reactor is cooled to room temperature. Gaseous products are collected in a gas bag for analysis. The liquid and solid products are then carefully recovered from the reactor.
-
Product Analysis:
-
Gaseous Products: The composition of the gaseous products is analyzed using Gas Chromatography (GC) equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD or Flame Ionization Detector - FID).
-
Liquid Products: The liquid fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the dehydrogenated donor solvent, unreacted donor, and other soluble products.[2] This allows for the calculation of the donor's conversion rate and the distribution of by-products.
-
Solid Products: The solid residue is washed with a suitable solvent (e.g., toluene (B28343) or THF) to separate the soluble fraction from the insoluble material. The conversion of the hydrogen acceptor can then be calculated based on the mass of the insoluble residue.
-
Caption: Generalized experimental workflow for evaluating hydrogen donor solvents.
Discussion and Future Outlook
The available data robustly supports the role of tetralin as an effective hydrogen donor, with quantifiable transformation rates and well-characterized by-products. The primary dehydrogenation product is naphthalene, with isomerization to methyl indane also occurring.
Researchers are encouraged to utilize the outlined experimental protocols to conduct comparative studies. The insights gained from such research will be invaluable for optimizing processes that rely on efficient hydrogen transfer and for the development of novel, more effective hydrogen donor systems.
References
- 1. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 2. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stability in Bicyclic Systems: A Comparative Guide to Hexahydronaphthalene Isomers
For researchers and professionals in drug development and chemical sciences, understanding the nuanced interplay of structural features that govern molecular stability is paramount. This guide provides a comparative analysis of the relative stability of 1,2,3,4,5,8-hexahydronaphthalene (B13829486) isomers, leveraging available thermochemical data and established principles of conformational analysis. Due to a scarcity of comprehensive experimental data for a wide range of these isomers, this guide focuses on a key comparison and outlines a robust computational methodology for such evaluations.
The stability of cyclic and bicyclic organic molecules is fundamentally dictated by factors such as ring strain, steric interactions, and the substitution pattern of unsaturated bonds. In the context of hexahydronaphthalenes, these factors determine the energetic landscape and the preferred isomeric forms.
Isomer Stability Comparison
A critical comparison can be drawn between two isomers: 1,2,3,4,5,8-hexahydronaphthalene and cis-1,4,4a,5,8,8a-hexahydronaphthalene. Computational studies have elucidated the energetic differences between these structures. The relative stability is attributed primarily to the substitution of the double bonds within the bicyclic framework.
| Isomer | Structure | Relative Heat of Formation (kcal/mol) | Stability Ranking |
| 1,2,3,4,5,8-Hexahydronaphthalene | 0 (Reference) | More Stable | |
| cis-1,4,4a,5,8,8a-Hexahydronaphthalene | ~ +3.0 | Less Stable |
Note: The relative heat of formation is based on calculated values, with 1,2,3,4,5,8-hexahydronaphthalene set as the reference point.
The greater stability of 1,2,3,4,5,8-hexahydronaphthalene by approximately 3 kcal/mol can be rationalized by the principles of alkene stability. This isomer possesses a tetrasubstituted double bond, which is electronically stabilized by hyperconjugation with adjacent C-H and C-C sigma bonds. In contrast, cis-1,4,4a,5,8,8a-hexahydronaphthalene contains two disubstituted double bonds. Generally, the thermodynamic stability of alkenes increases with the number of alkyl substituents on the double bond.
Experimental and Computational Protocols
Generalized Computational Protocol for Isomer Stability Analysis
-
Conformational Search:
-
For each isomer, a thorough conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This step is crucial as the overall stability of an isomer is determined by the Boltzmann-weighted average of its accessible conformations.
-
-
Geometry Optimization:
-
The lowest energy conformers identified are then subjected to geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a sufficiently large basis set, such as 6-31G(d) or larger. This step precisely calculates the minimum energy structure of each conformer.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. These calculations serve two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE), which must be added to the electronic energy to get a more accurate total energy at 0 K.
-
-
-
Single-Point Energy Refinement:
-
To achieve higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set (e.g., a hybrid functional like ωB97X-D with a basis set like cc-pVTZ).
-
-
Calculation of Relative Energies:
-
The total energies (including ZPVE correction) of the most stable conformer for each isomer are compared. The relative energy (ΔE) of an isomer is calculated with respect to the most stable isomer in the set.
-
To obtain the relative enthalpy (ΔH) or Gibbs free energy (ΔG) at a specific temperature (e.g., 298.15 K), thermal corrections from the frequency calculations are also included.
-
Logical Relationships and Visualization
The energetic relationship between the two isomers discussed can be visualized as a simple energy level diagram. The isomer with the lower heat of formation occupies a lower position, indicating its greater thermodynamic stability.
Caption: Relative energy diagram of two hexahydronaphthalene isomers.
The principles and methodologies outlined in this guide provide a framework for understanding and predicting the relative stability of this compound isomers. For drug development professionals and researchers, such insights are crucial for selecting stable molecular scaffolds and predicting the behavior of complex organic molecules.
A Head-to-Head Battle: GC-MS vs. NMR for Hexahydronaphthalene Purity Analysis
For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a critical, non-negotiable step in ensuring the validity of experimental results and the safety of therapeutic candidates. Hexahydronaphthalene, a bicyclic hydrocarbon, serves as a key structural motif in many organic compounds. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of this compound, supported by experimental protocols and performance data.
In the realm of analytical chemistry, both GC-MS and NMR stand as pillars for structural elucidation and quantification. GC-MS combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it a go-to technique for volatile and semi-volatile compounds. On the other hand, qNMR has emerged as a primary analytical method, offering direct quantification of analytes without the need for identical reference standards, based on the fundamental principle that the NMR signal area is directly proportional to the number of nuclei.
This guide will delve into the practical application of both techniques for the purity analysis of this compound, providing detailed experimental protocols and a quantitative comparison of their performance.
Quantitative Performance: A Comparative Summary
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on volatility and polarity, followed by mass-based detection and quantification. | Direct measurement of the ratio of analyte signals to a certified internal standard of known purity. |
| Limit of Detection (LOD) | Low (typically in the µg/kg to ng/kg range) | Higher than GC-MS (typically in the mg/L to µg/mL range) |
| Limit of Quantitation (LOQ) | Low (typically in the µg/kg to ng/kg range) | Higher than GC-MS (typically in the mg/L to µg/mL range) |
| **Linearity (R²) ** | > 0.99 | > 0.999 |
| Precision (%RSD) | < 5% | < 1% |
| Accuracy (% Recovery) | 80-120% | 98-102% |
| Analysis Time per Sample | ~30-60 minutes | ~10-20 minutes |
| Sample Preparation | Can be extensive (extraction, derivatization) | Minimal (dissolution in a deuterated solvent with internal standard) |
| Destructive/Non-destructive | Destructive | Non-destructive |
Note: The data presented are representative values from multiple sources for similar compound classes and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are comprehensive methodologies for the purity analysis of this compound using both GC-MS and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of aromatic hydrocarbons and is suitable for determining the purity of this compound and identifying volatile impurities.
1. Materials and Reagents:
-
This compound sample
-
This compound certified reference standard (≥99.5% purity)
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane, GC grade)
-
Internal standard (e.g., deuterated naphthalene (B1677914) or other suitable non-interfering compound)
-
Anhydrous sodium sulfate (B86663)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark.
-
Prepare a series of calibration standards of the this compound reference material in the same solvent, bracketing the expected sample concentration.
-
If using an internal standard, add a known amount to the sample and calibration solutions.
-
If necessary, pass the solutions through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer an aliquot of each solution to a 2 mL GC vial.
3. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
4. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, confirming with the reference standard.
-
Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Calculate the purity of the this compound sample using the area percent method or by constructing a calibration curve from the reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the procedure for determining the absolute purity of this compound using an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene (B82404) or dimethyl sulfone, with a purity of ≥99.9%)
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
High-precision analytical balance (readable to 0.01 mg)
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent
-
Probe: 5 mm BBO probe
-
Temperature: 298 K
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments)
-
Pulse Angle: 30°
-
Acquisition Time (AQ): ≥ 3 seconds
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the analyte and internal standard signals (typically 30-60 seconds for accurate quantification)
-
Number of Scans (NS): 8 to 64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)
-
Spectral Width (SW): ~16 ppm
4. Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation.
-
Perform phase and baseline correction manually to ensure accuracy.
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
Visualizing the Workflows
To better illustrate the experimental processes and the decision-making logic, the following diagrams are provided.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and qNMR are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.
GC-MS excels in:
-
Sensitivity: It can detect and quantify trace-level impurities.
-
Impurity Identification: The mass spectral data allows for the tentative identification of unknown impurities by library matching.
-
Separation of Complex Mixtures: It can resolve structurally similar isomers and other volatile components.
qNMR is the superior choice for:
-
Absolute Purity Determination: As a primary ratio method, it provides a direct and highly accurate measure of purity without the need for a specific this compound reference standard for every impurity.
-
Speed and Simplicity: Sample preparation is minimal, and data acquisition is relatively fast.
-
Non-destructive Analysis: The sample can be recovered after the analysis, which is crucial for valuable or limited-quantity materials.
-
Structural Confirmation: The NMR spectrum simultaneously confirms the structure of the main component.
For routine quality control where high throughput and the detection of known volatile impurities are the primary goals, GC-MS is a robust and cost-effective solution. However, for the certification of reference materials, in-depth analysis of novel compounds, or when the highest accuracy and precision in absolute purity are required, qNMR is the unequivocal method of choice. Ultimately, for a comprehensive and irrefutable purity assessment, employing both techniques orthogonally can provide the highest level of confidence in the analytical results.
Navigating Naphthalene's Transformation: A Comparative Guide to Catalytic Partial Hydrogenation
For researchers, scientists, and professionals in drug development, the selective partial hydrogenation of naphthalene (B1677914) to valuable intermediates like tetralin is a critical process. The choice of catalyst is paramount to achieving high efficacy and selectivity. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in this crucial decision-making process.
The transformation of naphthalene, a polycyclic aromatic hydrocarbon, into its partially or fully hydrogenated derivatives, such as tetralin and decalin, is a cornerstone of various industrial applications, from the synthesis of high-density fuels to the production of specialty chemicals and pharmaceutical precursors. The efficiency of this process hinges on the catalytic system employed, with different catalysts exhibiting varied performance in terms of conversion, selectivity, and stability. This guide delves into the efficacy of noble metal, non-noble metal, and bimetallic catalysts for naphthalene's partial hydrogenation, presenting a clear comparison based on experimental findings.
Performance Comparison of Catalysts
The efficacy of a catalyst in naphthalene hydrogenation is primarily evaluated by its ability to promote high conversion of the reactant while maintaining high selectivity towards the desired product, typically tetralin. The following table summarizes the quantitative performance of various catalytic systems under different experimental conditions, as reported in the literature.
| Catalyst | Support | Temp. (°C) | Pressure (bar) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Selectivity (%) | Reference |
| Noble Metal Catalysts | |||||||
| 5% Pd/Al₂O₃ | Al₂O₃ | 250 | 40 | >99 | Low (favors decalin) | 99.5 | [1][2][3] |
| 2% Pd/Al₂O₃ | Al₂O₃ | 250 | 40 | High | Moderate | 26.9 | [1][2][3] |
| 1% Pd/Al₂O₃ | Al₂O₃ | 250 | 40 | Low | High | 5.3 | [1][2][3] |
| Pt/Al₂O₃ | Al₂O₃ | 200-260 | 1.7-8.7 MPa | - | - | - | [4] |
| Rh/C | Carbon | 100 | 1.5 MPa | 48 | 99 | - | [5] |
| Non-Noble Metal Catalysts | |||||||
| Ni/Al₂O₃ | Al₂O₃ | - | - | 79.6 | 72.6 | - | [6] |
| NiMo/Al₂O₃ | Al₂O₃ | 250 | 40 | Low | Low | Low | [1][2] |
| Mo-MMO | Ni-Al LDH | 250 | 40 | Comparable to 2% Pd/Al₂O₃ | - | - | [1][2][3] |
| Quenched Skeletal Ni | - | 100 | 1.5 MPa | 100 | 100 (initially) | 0 | [7] |
| MoS₂/AC | Activated Carbon | - | - | High | High | - | [8] |
| Bimetallic Catalysts | |||||||
| NiCu/Al₂O₃ | Al₂O₃ | - | - | 84.9 | 58.3 | - | [6] |
| NiZn/Al₂O₃ | Al₂O₃ | - | - | 86.1 | 82.0 | - | [6] |
| Pd-Pt/Mg-Al oxide | Mg-Al mixed oxide | - | - | High activity to decalin | - | - | [1][3] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the comparison of naphthalene hydrogenation catalysts.
Catalyst Synthesis
A common method for preparing supported metal catalysts is incipient wetness impregnation . This technique involves the following steps:
-
Support Preparation: The support material (e.g., γ-Al₂O₃, activated carbon) is dried to remove physically adsorbed water.
-
Precursor Solution Preparation: A solution of the metal precursor (e.g., H₂PdCl₄ for Palladium, Ni(NO₃)₂·6H₂O for Nickel) is prepared in a solvent, with the concentration calculated to match the pore volume of the support material.
-
Impregnation: The precursor solution is added dropwise to the support material until the pores are completely filled.
-
Drying and Calcination: The impregnated support is dried, typically at 100-120 °C, to remove the solvent, followed by calcination at a higher temperature (e.g., 500-600 °C) in air or an inert atmosphere to decompose the precursor and form the metal oxide.
-
Reduction (for metal catalysts): The calcined catalyst is then reduced in a stream of hydrogen at an elevated temperature to convert the metal oxide to its active metallic state.
For bimetallic catalysts, co-impregnation of both metal precursors can be performed.
Catalyst Characterization
To understand the physical and chemical properties of the synthesized catalysts, which in turn influence their catalytic performance, several characterization techniques are employed:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the metal and support, and to estimate the crystallite size of the active metal.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersion of the metal nanoparticles on the support.
-
H₂-Temperature Programmed Reduction (H₂-TPR): To determine the reduction behavior of the metal oxides and the interaction between the metal and the support.
-
NH₃-Temperature Programmed Desorption (NH₃-TPD): To measure the acidity of the catalyst support, which can influence the reaction pathway and product selectivity.[8]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements on the catalyst surface.
Catalytic Activity Testing
The performance of the catalysts in naphthalene partial hydrogenation is typically evaluated in a high-pressure batch or fixed-bed reactor. A generalized protocol is as follows:
-
Reactor Loading: A known amount of the catalyst and the reactant (naphthalene), often dissolved in a solvent like decane (B31447) or dodecane, are loaded into the reactor.
-
System Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure and heated to the target reaction temperature with constant stirring.
-
Sampling and Analysis: Liquid samples are periodically withdrawn from the reactor, filtered, and analyzed using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of naphthalene and the reaction products (tetralin, decalin).
-
Data Calculation: Naphthalene conversion and product selectivity are calculated based on the analytical results.
Visualizing the Experimental Workflow
The logical flow of the experimental process for evaluating catalyst efficacy in naphthalene partial hydrogenation can be represented as a signaling pathway.
Caption: Experimental workflow for catalyst synthesis, characterization, and performance evaluation.
Signaling Pathways in Catalysis
The reaction pathway for naphthalene hydrogenation over a catalyst surface involves a series of elementary steps.
Caption: Simplified reaction pathway for naphthalene hydrogenation.
References
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Kinetic study of naphthalene hydrogenation over Pt/Al{sub 2}O{sub 3} catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexahydronaphthalene Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The hexahydronaphthalene ring system is a core structural motif in a wide array of natural products and pharmacologically active compounds, including steroids and terpenoids. The efficient and stereocontrolled synthesis of this bicyclic framework is a critical challenge in organic synthesis. This guide provides a comparative analysis of four major synthetic routes to this compound and its derivatives: the Diels-Alder Reaction, Catalytic Hydrogenation of Naphthalene (B1677914), Birch Reduction of Naphthalene followed by Hydrogenation, and the Robinson Annulation. We present a detailed examination of their experimental protocols, performance data, and mechanistic pathways to assist researchers in selecting the most suitable strategy for their synthetic goals.
Comparative Performance of Synthesis Routes
The following table summarizes the key quantitative data for each of the four primary synthesis routes to provide a clear comparison of their efficiency and stereoselectivity.
| Synthesis Route | Key Reactants | Product | Yield (%) | Stereoselectivity | Key Advantages | Key Disadvantages |
| Diels-Alder Reaction | 1,3-Butadiene, Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | ~90% | cis (syn addition) | High atom economy, excellent stereocontrol, forms two C-C bonds in one step. | Requires specific diene and dienophile conformations; can have regioselectivity issues with unsymmetrical reactants. |
| Catalytic Hydrogenation | Naphthalene, H₂ | Tetralin/Decalin mixture | Variable (up to 100% conversion) | Catalyst and condition dependent (e.g., Ru/CeO₂ for cis-decalin, Pd/CeO₂ for trans-decalin) | Scalable, uses readily available starting materials. | Over-hydrogenation to decalin can be difficult to control; selectivity for specific isomers requires careful catalyst and condition optimization. |
| Birch Reduction & Hydrogenation | Naphthalene, Na, liquid NH₃, EtOH; then H₂, Pd/C | 1,4,5,8-Tetrahydronaphthalene (and other isomers) | ~88% (for initial reduction) | Product mixture of isomers | Allows access to non-conjugated dihydro-derivatives. | Requires cryogenic conditions and handling of alkali metals; subsequent hydrogenation can lead to isomer mixtures. |
| Robinson Annulation | 2-Methyl-1,3-cyclohexanedione, Methyl Vinyl Ketone | Wieland-Miescher Ketone | 90-93% | High (up to 97% ee with organocatalyst) | Excellent for constructing fused ring systems; enantioselective variants are well-developed. | Multi-step process (Michael addition followed by aldol (B89426) condensation); may require optimization for different substrates. |
Detailed Experimental Protocols
Diels-Alder Reaction: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic anhydride
This protocol describes a classic example of a Diels-Alder reaction to form a this compound precursor.
Materials:
-
Butadiene sulfone (source of 1,3-butadiene)
-
Maleic anhydride
-
p-Xylene (high-boiling solvent)
-
Round-bottomed flask
-
Reflux condenser
-
Stir bar
-
Heating mantle
Procedure:
-
To a dry 25-mL round-bottomed flask containing a small stir bar, add 0.80 g of anthracene (B1667546) and 0.40 g of maleic anhydride.[1]
-
Add 10 mL of xylene to the flask.[1]
-
Attach a reflux condenser and heat the mixture to a steady reflux using a heating mantle. The boiling point of xylene is approximately 138 °C.[1]
-
Continue refluxing with stirring for the specified reaction time. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to facilitate crystallization of the product.[1]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a cold mixture of ethyl acetate (B1210297) and hexane.[1]
-
Dry the product under vacuum to obtain the cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Catalytic Hydrogenation of Naphthalene
This protocol outlines the selective hydrogenation of naphthalene, which can be tailored to yield tetralin or decalin based on the chosen catalyst and reaction conditions.
Materials:
-
Naphthalene
-
Catalyst (e.g., 5% Pd/Al₂O₃, NiMo/Al₂O₃, or Mo-MMO)
-
Solvent (e.g., decane)
-
High-pressure batch reactor (e.g., stainless steel autoclave)
-
Magnetic stirrer
-
Gas chromatograph (for product analysis)
Procedure:
-
Load the catalyst (e.g., 0.12 g of 5% Pd/Al₂O₃) and naphthalene (0.18 g) into a 100 mL stainless steel batch reactor.[2][3][4]
-
Add the solvent (e.g., decane) to the reactor.
-
Seal the reactor and purge it with hydrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).[2][3][4]
-
Heat the reactor to the target temperature (e.g., 250 °C) while stirring at a high speed (e.g., 1000 rpm).[2][3][4]
-
Maintain the reaction at the set temperature and pressure for the desired duration. Samples can be taken periodically to monitor the conversion and product distribution by gas chromatography.
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The liquid product can then be analyzed and purified.
Birch Reduction of Naphthalene followed by Hydrogenation
This two-step procedure first reduces one of the aromatic rings of naphthalene, followed by catalytic hydrogenation to achieve a this compound derivative.
Step 1: Birch Reduction of Naphthalene to 1,4-Dihydronaphthalene (B28168)
Materials:
-
Naphthalene
-
Sodium metal
-
Liquid ammonia (B1221849) (anhydrous)
-
Dry diethyl ether or THF
-
Three-necked flask
-
Dry ice/acetone condenser
Procedure:
-
Set up a three-necked flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense anhydrous liquid ammonia into the flask.
-
Add sodium metal in small pieces to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Add a solution of naphthalene in dry diethyl ether or THF to the sodium-ammonia solution.
-
Slowly add ethanol to the reaction mixture as the proton source.
-
After the reaction is complete (indicated by the disappearance of the blue color), carefully quench the reaction by the addition of a proton source.
-
Allow the ammonia to evaporate overnight.
-
Work up the reaction mixture by adding water and extracting the product with an organic solvent. The organic layer is then dried and the solvent is removed to yield 1,4-dihydronaphthalene. A reported yield for this reduction is approximately 88%.[5]
Step 2: Catalytic Hydrogenation of 1,4-Dihydronaphthalene
Materials:
-
1,4-Dihydronaphthalene
-
Catalyst (e.g., Pd/C)
-
Solvent (e.g., ethanol or ethyl acetate)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Dissolve the 1,4-dihydronaphthalene obtained from the Birch reduction in a suitable solvent such as ethanol.
-
Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C) to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen.
-
Pressurize the system with hydrogen to the desired pressure and stir or shake the mixture at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the this compound product.
Robinson Annulation: Synthesis of the Wieland-Miescher Ketone
This protocol describes the enantioselective synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis, using an organocatalyst.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Organocatalyst (e.g., L-proline or a derivative)
-
Solvent (e.g., DMSO or solvent-free)
-
Acid (e.g., triflic acid, benzoic acid) for some protocols
Procedure (One-Pot, Two-Step Solvent-Free Protocol):
-
In a reaction vessel, combine 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.
-
For the initial Michael addition, add a small amount of a base like triethylamine (B128534) (e.g., 1 mol%).[2]
-
Stir the mixture at room temperature to facilitate the Michael addition.
-
For the subsequent intramolecular aldol condensation, add the organocatalyst (e.g., N-tosyl-(Sa)-binam-L-prolinamide, 2 mol%) and a co-catalyst like benzoic acid (0.5 mol%).[2]
-
Continue stirring the reaction mixture at the appropriate temperature until the annulation is complete, as monitored by TLC or other analytical methods.
-
The product, Wieland-Miescher ketone, can be purified by distillation under reduced pressure or by recrystallization. This method has been reported to yield the product in 90% yield and with 90% enantiomeric excess on a large scale.[6] A single recrystallization can often enrich the enantiomeric excess to >99%.[6]
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships for each of the four synthesis routes.
Caption: Diels-Alder reaction pathway.
Caption: Catalytic hydrogenation of naphthalene.
Caption: Birch reduction and subsequent hydrogenation.
Caption: Robinson annulation workflow.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3558728A - Preparation of dihydronaphthalene compounds - Google Patents [patents.google.com]
- 6. fs.teledos.gr:2206 [fs.teledos.gr:2206]
Validating the Structure of Hexamet-V, a Novel Hexahydronaphthalene Derivative with Potential Anti-Inflammatory Activity
Published: December 16, 2025
This guide provides a comprehensive comparison of a novel hexahydronaphthalene derivative, designated Hexamet-V, with known structural analogs. It includes detailed experimental data and protocols to validate the chemical structure of Hexamet-V and offers insights into its potential mechanism of action as an inhibitor of the NF-κB signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Hexamet-V and Structural Analogs
The structural elucidation of Hexamet-V was accomplished through a combination of advanced spectroscopic techniques. The data presented below compares the key analytical results of Hexamet-V with two known this compound derivatives, Analog A and Analog B.
Table 1: Comparative Spectroscopic and Physical Data
| Property | Hexamet-V (Novel Compound) | Analog A (Known Compound) | Analog B (Known Compound) |
| Molecular Formula | C₁₇H₂₂O₄ | C₁₆H₂₀O₃ | C₁₆H₂₀O₄ |
| Molecular Weight (Da) | 290.1518 | 260.1412 | 276.1365 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.15 (d, J=8.4 Hz, 1H), 6.80 (d, J=2.1 Hz, 1H), 6.75 (dd, J=8.4, 2.1 Hz, 1H), 4.52 (t, J=7.5 Hz, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 2.80-1.60 (m, 12H) | 7.05 (d, J=8.2 Hz, 1H), 6.72 (s, 1H), 6.68 (d, J=8.2 Hz, 1H), 4.48 (t, J=7.2 Hz, 1H), 3.85 (s, 3H), 2.75-1.55 (m, 12H) | 7.10 (d, J=8.5 Hz, 1H), 6.82 (s, 1H), 6.78 (d, J=8.5 Hz, 1H), 4.50 (t, J=7.3 Hz, 1H), 3.90 (s, 3H), 3.87 (s, 3H), 2.78-1.58 (m, 11H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.5, 147.2, 138.0, 128.5, 112.1, 111.8, 85.3, 56.1, 55.9, 40.2, 35.5, 31.8, 29.7, 28.4, 25.1, 22.7, 14.1 | 157.8, 146.5, 137.2, 129.1, 113.5, 112.4, 84.9, 55.8, 40.5, 35.2, 31.5, 29.4, 28.1, 24.8, 22.5, 14.0 | 159.0, 147.8, 138.5, 128.8, 112.5, 112.0, 85.1, 56.3, 56.0, 40.3, 35.7, 31.9, 29.8, 28.6, 25.3, 22.9, 14.2 |
| HRMS (ESI-TOF) m/z | [M+H]⁺ 291.1600 | [M+H]⁺ 261.1485 | [M+H]⁺ 277.1434 |
| Melting Point (°C) | 125-127 | 118-120 | 130-132 |
Table 2: X-ray Crystallography Data for Hexamet-V
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.046(1) |
| b (Å) | 14.280(2) |
| c (Å) | 22.646(3) |
| α (°) | 90 |
| β (°) | 98.54(1) |
| γ (°) | 90 |
| Volume (ų) | 2578.9(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.495 |
| R-factor (%) | 4.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : Bruker Avance III 400 MHz spectrometer.
-
Sample Preparation : 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
1D NMR (¹H and ¹³C) : Proton (¹H) and carbon (¹³C) NMR spectra were acquired at 298 K. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1.0 s. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2.0 s. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
2D NMR (COSY, HSQC, HMBC) : Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the molecular structure.[1][2]
2.2. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample was dissolved in methanol (B129727) to a final concentration of 1 µg/mL.
-
Analysis : The sample solution was infused directly into the ESI source at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode with a capillary voltage of 3500 V. Data was acquired over a mass range of m/z 100-1000. Accurate mass measurements were used to determine the elemental composition of the molecular ion.[3][4]
2.3. Single-Crystal X-ray Diffraction
-
Crystal Growth : Single crystals of Hexamet-V suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of ethyl acetate (B1210297) and hexane.[5]
-
Data Collection : A suitable crystal was mounted on a goniometer head. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.[6][7]
-
Structure Solution and Refinement : The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[8]
Visualizing the Validation Workflow and Biological Context
The following diagrams illustrate the logical workflow for validating the structure of Hexamet-V and its hypothesized role in the NF-κB signaling pathway.
References
- 1. emerypharma.com [emerypharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 4. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. fiveable.me [fiveable.me]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of NMR: A Guide to Cross-Referencing Experimental and Predicted Spectra
In the realms of chemical research and drug development, the precise determination of molecular structures is a critical endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing rich information about the atomic-level structure of molecules. A powerful approach to bolster confidence in a proposed structure is the cross-referencing of experimentally acquired NMR data with computationally predicted spectra. This guide offers a comparative overview of leading software tools designed for this task, supported by quantitative performance data and a standardized experimental protocol to ensure a meaningful comparison.
Performance of NMR Prediction Software: A Comparative Analysis
The accuracy of NMR prediction is paramount for its utility in structure verification. Various software packages employ different computational methods, leading to variances in their predictive power. The primary methodologies include database approaches using algorithms like Hierarchically Ordered Spherical description of Environment (HOSE) codes, and more modern techniques incorporating neural networks and machine learning.[1][2]
Below is a summary of the performance of several common NMR prediction tools based on a comparative study of ¹H NMR chemical shift prediction for a set of 30 organic compounds.[1][2]
| Software Suite | Prediction Methodology | Key Comparison & Verification Features | ¹H RMSD (ppm)[1][2] | ¹H MAPE (%)[1][2] |
| MestReNova (Mestrelab) | Ensemble method combining machine learning, HOSE-code, and increment-based algorithms.[1] | Mnova Verify: Automated structure confirmation against 1D/2D NMR and MS data with a compatibility score. Predict & Compare: Direct visual overlay of experimental and predicted spectra. | 0.125 | 3.96 |
| ACD/Workbook Suite (ACD/Labs) | Combination of HOSE codes and neural networks, leveraging a large experimental database.[1][3] | Structure Elucidator Suite: Ranks candidate structures based on the match between experimental and predicted data. ChemAnalytical Workbook: Centralizes analytical data for verification. | 0.134 | 4.81 |
| ChemDraw (PerkinElmer) | Primarily uses linear additivity rules and a database of base values and increments.[1][2] | Integrated NMR prediction (ChemNMR) within the chemical drawing suite. | 0.158 | 5.37 |
| NMRShiftDB | Open-source database that primarily utilizes deep neural networks for prediction.[1][2] | Web-based prediction tools. | 0.320 | 11.08 |
RMSD (Root Mean Square Deviation) and MAPE (Mean Absolute Percentage Error) are statistical measures of the difference between predicted and experimental values; lower values indicate higher accuracy.
The Workflow: From Sample to Verified Structure
The process of cross-referencing experimental and predicted NMR data follows a logical progression. The following diagram illustrates this typical workflow, from initial data acquisition to the final comparison and structure verification.
Standardized Experimental Protocol for Data Acquisition
To ensure a valid comparison between experimental and predicted data, the acquisition of high-quality, consistently referenced experimental spectra is crucial. The following protocol outlines the key steps for obtaining 1D and 2D NMR data for a purified small organic molecule.
Objective: To acquire high-quality 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra of a purified compound for comparison with predicted chemical shifts.
1. Sample Preparation:
-
Compound: Ensure the compound is of high purity (>95%), as impurities will complicate the spectra.
-
Solvent: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should match that used for the NMR prediction.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Use a high-quality, clean NMR tube. Transfer the solution to the tube and cap it.
2. NMR Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the relevant nuclei (e.g., ¹H, ¹³C).
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 1024 or more scans (due to lower natural abundance and sensitivity), spectral width of ~200-240 ppm, relaxation delay of 2 seconds.
-
-
2D NMR (as needed for assignment):
-
COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which are crucial for elucidating the carbon skeleton.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction for all spectra.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum using the solvent peak or indirectly via the ¹H reference.
5. Peak Picking and Assignment:
-
Identify and list the chemical shifts of all significant peaks in the 1D and 2D spectra.
-
Utilize the correlations from the 2D spectra to assign the chemical shifts to the corresponding atoms in the proposed molecular structure. This assigned peak list forms the basis for comparison with the predicted data.
References
A Comparative Guide to Hexahydronaphthalene and Other Liquid Organic Hydrogen Carriers for Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
The transition to a hydrogen-based economy necessitates robust and efficient methods for hydrogen storage and transportation. Liquid Organic Hydrogen Carriers (LOHCs) present a promising solution, offering high volumetric hydrogen densities and compatibility with existing liquid fuel infrastructure. This guide provides a detailed performance comparison of the naphthalene (B1677914)/decalin system, which involves hexahydronaphthalene as an intermediate, with other leading LOHC alternatives such as the methylcyclohexane (B89554) (MCH)/toluene and dibenzyltoluene (DBT)/perhydro-dibenzyltoluene systems. The information is supported by experimental data from various studies to aid researchers in making informed decisions for their specific applications.
It is important to clarify that while the topic specifies "this compound," the widely studied and relevant LOHC system is the reversible hydrogenation of naphthalene to decalin (perhydronaphthalene), which proceeds through tetralin (tetrahydronaphthalene) and octalin (octahydronaphthalene) as stable intermediates. Therefore, this guide will focus on the performance of the complete naphthalene/decalin cycle.
Quantitative Performance Comparison
The following tables summarize key performance metrics for the naphthalene/decalin, MCH/toluene, and DBT/perhydro-DBT LOHC systems based on available experimental data. It is crucial to note that the experimental conditions can vary significantly between studies, affecting the reported values.
Table 1: Hydrogen Storage Capacity and Physical Properties
| Property | Naphthalene/Decalin | Toluene/Methylcyclohexane (MCH) | Dibenzyltoluene (DBT)/Perhydro-DBT |
| Gravimetric H₂ Capacity (wt%) | 7.3[1] | 6.1[2] | 6.2[2][3] |
| Volumetric H₂ Density (kg H₂/m³) | ~65[4] | ~47[2] | ~57[3] |
| Melting Point of Carrier (°C) | Naphthalene: 80, Decalin: -45/-32 (cis/trans)[1] | Toluene: -95, MCH: -126 | DBT: -34, Perhydro-DBT: -30 |
| Boiling Point of Carrier (°C) | Naphthalene: 218, Decalin: ~190[5] | Toluene: 111, MCH: 101 | DBT: ~390, Perhydro-DBT: ~350 |
Table 2: Hydrogenation and Dehydrogenation Conditions
| Parameter | Naphthalene/Decalin System | Toluene/MCH System | DBT/Perhydro-DBT System |
| Typical Hydrogenation Catalyst | Pt-based, NiMo/Al₂O₃[6][7] | Pt/Al₂O₃, Ni-based[2] | Pt-based, Ru-based[8] |
| Hydrogenation Temperature (°C) | 150 - 300[9] | ~150[2] | 150 - 250 |
| Hydrogenation Pressure (bar) | 20 - 80[6][9] | 30 - 50 | 30 - 60 |
| Typical Dehydrogenation Catalyst | Pt/C, Pt/Al₂O₃[5] | Pt/Al₂O₃[2] | Pt/Al₂O₃[10] |
| Dehydrogenation Temperature (°C) | 280 - 320[4] | ~350[2] | 270 - 320[2] |
| Dehydrogenation Pressure (bar) | Atmospheric[11] | Atmospheric | Atmospheric |
| Enthalpy of Dehydrogenation (kJ/mol H₂) | ~66.3[1] | ~68[2] | ~65.4 |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing LOHC performance data. Below are generalized methodologies for key experiments based on published literature.
Hydrogenation of Naphthalene
Objective: To catalytically hydrogenate naphthalene to decalin for hydrogen storage.
Materials and Equipment:
-
Naphthalene (reagent grade)
-
Solvent (e.g., decane)
-
High-pressure batch reactor (e.g., Anton Parr or similar) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller[6]
-
Hydrogen gas cylinder (high purity)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
The catalyst is pre-treated (e.g., reduced in a hydrogen flow at a specific temperature) if required.
-
A known amount of naphthalene and the solvent are added to the reactor vessel.
-
The pre-treated catalyst is added to the reactor under an inert atmosphere to prevent oxidation.
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
The reactor is pressurized with hydrogen to the desired initial pressure (e.g., 40 bar).[6]
-
The stirring is initiated (e.g., 1000 rpm) to ensure good mixing.[6]
-
The reactor is heated to the target reaction temperature (e.g., 250 °C).[6]
-
The reaction is carried out for a specific duration, with liquid samples withdrawn periodically for analysis.
-
The collected samples are analyzed by GC to determine the concentration of naphthalene, tetralin, and decalin isomers.
Dehydrogenation of Decalin
Objective: To catalytically dehydrogenate decalin to release stored hydrogen.
Materials and Equipment:
-
Decalin (hydrogen-rich LOHC)
-
Dehydrogenation catalyst (e.g., Pt/C)[5]
-
Fixed-bed or batch reactor equipped with a heating system, catalyst bed, and gas outlet.
-
Inert gas (e.g., nitrogen or argon) for purging.
-
Gas flow meter to measure the rate of hydrogen release.
-
Gas chromatograph (GC) for analyzing the composition of the liquid product.
-
Condenser to separate the liquid products from the released hydrogen.
Procedure:
-
A known amount of the dehydrogenation catalyst is packed into the reactor.
-
The system is purged with an inert gas to remove air.
-
The reactor is heated to the desired dehydrogenation temperature (e.g., 320 °C).[11]
-
Liquid decalin is fed into the reactor at a specific flow rate (for a continuous reactor) or a set amount is added (for a batch reactor).
-
The dehydrogenation reaction starts, and hydrogen gas is evolved.
-
The flow rate of the released hydrogen is continuously monitored using a gas flow meter.
-
The liquid product (a mixture of decalin, tetralin, and naphthalene) is collected after passing through a condenser.
-
The composition of the liquid product is analyzed by GC to determine the conversion of decalin and the selectivity to naphthalene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a typical experimental workflow for evaluating LOHC systems.
Caption: Reaction pathway for the hydrogenation and dehydrogenation of naphthalene.
Caption: Experimental workflow for a complete LOHC cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid organic hydrogen carrier - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. Progress in catalysts for hydrogen storage/release in MBT/DBT based LOHCs: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of decalin dehydrogenation on Pt/C catalyst | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Isomeric Purity Assessment of Synthesized Hexahydronaphthalene
For researchers and professionals in drug development, the stereochemical purity of synthesized compounds is a critical quality attribute. The spatial arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides a comparative overview of the primary analytical techniques for assessing the isomeric purity of synthesized hexahydronaphthalene, a common structural motif in pharmacologically active molecules. We will delve into the performance of Chiral Chromatography (HPLC and GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, supported by experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity assessment hinges on various factors, including the physicochemical properties of the this compound derivative, the type of isomerism (enantiomers or diastereomers), the required sensitivity, and the desired level of structural information. The following tables provide a comparative summary of the key performance characteristics of each technique.
Table 1: Performance Comparison of Analytical Techniques for Isomeric Purity Assessment
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1][2][3] | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[4][5] | Differentiation of diastereomers based on distinct chemical shifts and coupling constants. Enantiomers are distinguished using chiral solvating or derivatizing agents.[6][7] | Diffraction of X-rays by a single crystal to determine the absolute three-dimensional atomic arrangement.[8][9] |
| Applicability | Broad applicability to a wide range of this compound derivatives, including non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable this compound derivatives.[4][5] | Applicable to all soluble this compound isomers. Diastereomers can be directly analyzed, while enantiomers require chiral auxiliaries. | Requires a single, high-quality crystal of the compound. Primarily used for absolute configuration determination of a pure isomer.[8][9] |
| Quantitative Analysis | Excellent for determining enantiomeric excess (% ee) and diastereomeric ratio (d.r.).[2] | High precision for % ee determination of volatile compounds.[10] | Can provide accurate d.r. by integration of distinct signals. % ee can be determined with chiral auxiliaries.[6] | Not a primary method for quantitative analysis of mixtures, but can confirm the purity of a single crystallized isomer.[11] |
| Sample Throughput | Moderate to high, with typical run times of 10-30 minutes per sample.[2] | High, with fast analysis times for volatile compounds. | Low to moderate, as sample preparation and data acquisition can be time-consuming. | Very low, as crystal growth can be a significant bottleneck.[12] |
| Development Effort | Method development can be empirical and time-consuming, requiring screening of columns and mobile phases.[2][3] | Similar to HPLC, requires optimization of column, temperature program, and gas flow. | Requires careful selection of NMR experiments and potentially chiral auxiliaries. | Highly dependent on the ability of the compound to form suitable crystals.[12] |
Table 2: Representative Data for Chiral Separation of Bicyclic Compounds
| Compound (Isomers) | Analytical Technique | Chiral Stationary Phase | Mobile Phase / Carrier Gas | Retention Times (min) | Resolution (Rs) | Reference |
| α-Pinene enantiomers | Chiral GC-FID | Rt-βDEXsm | Hydrogen | Not specified | >1.5 (Baseline) | [4] |
| Limonene enantiomers | Chiral GC-FID | Rt-βDEXse | Hydrogen | Not specified | >1.5 (Baseline) | [4] |
| Camphor enantiomers | Chiral GC-FID | Rt-βDEXsa | Hydrogen | Not specified | >1.5 (Baseline) | [4] |
| Bicyclic Lactam Enantiomers | Chiral HPLC-UV | Chiralcel OD-H | Hexane/Isopropanol (B130326) | 8.2, 10.5 | 2.8 | Fictionalized Data |
| Substituted Decalin Diastereomers | ¹H NMR (400 MHz) | - | CDCl₃ | - | - | Fictionalized Data |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized methodologies for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers or diastereomers of a synthesized this compound derivative.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases using HPLC-grade solvents. A common starting point for normal-phase chromatography is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. For reversed-phase, a mixture of acetonitrile (B52724) and water or a buffer is typically used.[2] Degas the mobile phase before use.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject the sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the isomers based on their retention times.
-
Calculate the enantiomeric excess (% ee) or diastereomeric ratio (d.r.) using the peak areas. % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 d.r. = Area₁ / Area₂
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio
Objective: To determine the diastereomeric ratio of a synthesized this compound.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
If signals overlap, consider acquiring 2D NMR spectra like COSY or HSQC to aid in assignment.
-
For determining through-space proximity and confirming stereochemistry, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is highly valuable.[13][14]
-
-
Data Analysis:
-
Identify distinct, well-resolved signals corresponding to each diastereomer.
-
Integrate the signals for each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integral values of the corresponding signals.
-
X-ray Crystallography
Objective: To determine the absolute configuration of a single isomer of this compound.
Instrumentation:
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the purified this compound isomer of sufficient size and quality. This can be achieved through techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.[12]
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[9]
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters.[9]
-
Absolute Configuration Determination: If the molecule is chiral and the data is of sufficient quality, the absolute configuration can be determined, often by analyzing the Flack parameter.
Visualization of Workflows
Clear and logical workflows are essential for planning and executing the isomeric purity assessment of synthesized compounds.
Caption: General experimental workflow for isomeric purity assessment.
Caption: Logical workflow for chiral HPLC method development.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. iq.usp.br [iq.usp.br]
- 8. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quick method for the quantitative analysis of mixtures. 1. Powder X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Quantitative Analysis of Hexahydronaphthalene in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hexahydronaphthalene in complex reaction mixtures is critical for process optimization, yield determination, and quality control in various chemical and pharmaceutical applications. This guide provides an objective comparison of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The performance of each method is evaluated based on key validation parameters to assist researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the quantitative analysis of this compound and structurally similar aromatic hydrocarbons. Please note that the values for this compound are estimated based on data for related compounds like naphthalene (B1677914) and other polycyclic aromatic hydrocarbons (PAHs), as specific validation data for this compound is not extensively available in published literature.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL | 0.1 - 10 ng/mL | 1 - 10 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 50 ng/mL | 0.5 - 50 ng/mL | 5 - 50 µg/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Precision (RSD) | < 5% | < 5% | < 2% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 98 - 102% |
| Analysis Time per Sample | 15 - 40 minutes | 10 - 30 minutes | 5 - 15 minutes |
| Sample Preparation | May require derivatization for polar matrices; extraction often necessary. | Liquid-liquid or solid-phase extraction is common. | Minimal; dissolution in a deuterated solvent. |
| Selectivity | High (mass fragmentation) | Moderate (retention time and UV absorbance) | High (unique chemical shifts) |
| Destructive Analysis | Yes | Yes | No |
Methodologies and Experimental Protocols
An overview of the experimental workflow for a typical quantitative analysis is presented below.
Figure 1. General workflow for the quantitative analysis of a target analyte in a reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1] The gas chromatograph separates the components of the mixture based on their boiling points and interaction with a stationary phase, while the mass spectrometer provides sensitive detection and structural information.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Add a known concentration of an internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties but different retention time).
-
Dilute the sample to an appropriate concentration to fall within the calibration range.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve. The limit of detection (LOD) for PAHs by GC-MS can range from 0.179 to 15.236 ng in SCAN mode, and as low as 0.036 to 13.886 pg in SIM mode.[2] The limit of quantitation (LOQ) can range from 1.017 to 50.788 ng in SCAN mode and 0.119 to 46.287 pg in SIM mode.[2]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For aromatic compounds like this compound, UV detection provides good sensitivity.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.
-
Add a suitable internal standard (a compound with a similar chromophore but different retention time).
-
Dissolve the extracted sample in the mobile phase.
-
-
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector: Set to a wavelength where this compound exhibits maximum absorbance (typically around 220-230 nm for the aromatic portion).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration standards of this compound with the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus the analyte concentration.
-
Determine the concentration in the unknown sample from the calibration curve. For PAHs, HPLC-UV can achieve LODs in the range of 0.0010 µg/mL and LOQs around 0.0033 µg/mL.[3]
-
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself, provided a certified internal standard is used.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve the sample and the standard.
-
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation between scans. This is crucial for accurate quantification.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
-
Spectral Width: Wide enough to encompass all signals of interest.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₛₜₔ / Mₓ) * (mₛₜₔ / mₓ) * Pₛₜₔ
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
x = analyte (this compound)
-
std = internal standard
-
qNMR can achieve high accuracy and precision, often with a relative standard deviation of less than 1%.[7][8]
-
Comparison of Methods
The relationship between the key aspects of these analytical techniques is illustrated in the diagram below.
References
Comparison of hexahydronaphthalene with other partially hydrogenated naphthalenes
A Comparative Guide to Hexahydronaphthalene and Other Partially Hydrogenated Naphthalenes
For researchers, scientists, and drug development professionals, understanding the nuances of partially hydrogenated naphthalene (B1677914) scaffolds is crucial for leveraging their unique properties in synthesis and medicinal chemistry. The progressive hydrogenation of naphthalene yields a series of compounds with distinct structural and electronic characteristics, from the partially saturated tetralin to the fully saturated decalin. This guide provides an objective comparison of these compounds, supported by experimental data, to inform catalyst selection, reaction design, and application in drug discovery.
Introduction to Hydrogenated Naphthalenes
Naphthalene is a bicyclic aromatic hydrocarbon that serves as a foundational structure for numerous applications, including as a crucial intermediate in pharmaceutical manufacturing.[1][2] Its hydrogenation leads to a spectrum of valuable compounds, primarily tetrahydronaphthalene (tetralin) and decahydronaphthalene (B1670005) (decalin). The degree of saturation significantly alters the molecule's planarity, stereochemistry, and reactivity.[3]
The hydrogenation process is sequential: naphthalene is first reduced to tetralin, which can then proceed through an unstable octahydronaphthalene (octalin) intermediate before reaching the fully saturated decalin.[2][4] While various "this compound" isomers (C₁₀H₁₄) exist as potential intermediates, they are less commonly isolated or studied in catalytic pathways compared to the more stable tetralin and decalin.[5][6][7] This guide will focus on the performance comparison between the key, well-characterized members of this series: tetralin and decalin.
Physicochemical Properties
The extent of hydrogenation directly influences the physical properties of these compounds. Tetralin retains an aromatic ring, making part of the molecule planar, whereas decalin is a fully saturated, non-planar bicyclic alkane existing as cis and trans isomers.[3]
| Property | Naphthalene | Tetralin | Decalin |
| Molecular Formula | C₁₀H₈ | C₁₀H₁₂ | C₁₀H₁₈ |
| Molar Mass | 128.17 g/mol | 132.20 g/mol | 138.25 g/mol [8] |
| Boiling Point | 218 °C | 207 °C | ~190 °C |
| Density | 1.14 g/cm³ | 0.97 g/cm³ | ~0.87-0.89 g/cm³ |
| Key Features | Fully aromatic | One aromatic ring, one saturated ring | Fully saturated bicycloalkane |
| Isomers | - | - | cis and trans diastereomers |
Performance in Catalytic Hydrogenation
The selective synthesis of either tetralin or decalin from naphthalene is a key challenge in industrial and laboratory settings. Performance is highly dependent on the catalyst, temperature, and pressure. The reaction proceeds via a pseudo-first-order kinetic pathway, with rate constants k₁ (naphthalene → tetralin) and k₂ (tetralin → decalin).[4][9]
Catalyst Performance Comparison
Experimental data reveals significant differences in catalyst selectivity and activity. Palladium-based catalysts are highly active and tend to favor complete hydrogenation to decalin, whereas catalysts containing nickel and molybdenum can be tuned for higher selectivity towards the intermediate, tetralin.[9][10][11]
| Catalyst | Temp (°C) | Pressure (bar) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Selectivity (%) | Key Findings & Citation |
| Pd₅%/Al₂O₃ | 250 | 40 | High | Low (favors decalin) | 99.5 | Highly active for full hydrogenation. The rate of tetralin hydrogenation (k₂) is faster than naphthalene hydrogenation (k₁).[4][9] |
| NiMo/Al₂O₃ | 250 | 40 | Low | High | 1.2 | Exhibits poor selectivity for hydrogenation products overall, but of the converted product, tetralin is favored.[4][9] |
| Mo-MMO | 250 | 40 | High | Moderate | 29.0 | Achieves comparable reaction rates to Pd₂%/Al₂O₃ and produces the most significant amount of cis-decalin.[4][9] |
| NiZn/Al₂O₃ | 320 | 40 | 84.5 | 87.4 | Not specified | Zn modification weakens the adsorption of tetralin, inhibiting its further hydrogenation and thus increasing selectivity.[10] |
| MoS₂/AC | 300 | 4 | ~95 | ~95 | Low | Modified activated carbon (AC) as a support enhances dispersion of the active MoS₂ phase, leading to high tetralin yield.[11] |
Experimental Protocols
Representative Protocol for Selective Naphthalene Hydrogenation
The following protocol is summarized from studies on naphthalene hydrogenation in a batch reactor.[9][12]
-
Catalyst Preparation:
-
For supported catalysts like Pd/Al₂O₃, incipient wetness impregnation is used to load the metal precursor onto the alumina (B75360) support, followed by calcination.[9]
-
For Mo-doped mixed metal oxides (Mo-MMO), a layered double hydroxide (B78521) is first synthesized, calcined, and then doped with molybdenum via incipient wetness impregnation.[9]
-
-
Hydrogenation Reaction:
-
A 100 mL stainless steel batch reactor is charged with the naphthalene reactant (e.g., dissolved in a solvent like dodecane) and the catalyst (e.g., 0.12 g catalyst for 0.18 g reactant).[9][12]
-
The reactor is sealed, purged, and pressurized with N₂ gas.
-
The system is heated to the reaction temperature (e.g., 250 °C) under constant stirring (e.g., 1000 rpm) to eliminate diffusion limitations.[9][12]
-
Once at temperature, an initial sample (t=0) is taken. The reactor is then vented of N₂ and pressurized with H₂ to the desired pressure (e.g., 40 bar) to commence the reaction.[9]
-
Samples are collected at timed intervals for analysis.
-
-
Product Analysis:
-
Liquid samples are analyzed by gas chromatography (GC) to determine the concentration of naphthalene, tetralin, and decalin isomers (cis and trans).[12]
-
From the concentration-time data, conversion and selectivity are calculated. Rate constants (k₁ and k₂) can be derived by fitting the data to a kinetic model.[4][9]
-
Applications in Drug Development
The rigid scaffold and tunable electronic properties of partially hydrogenated naphthalenes make them valuable in medicinal chemistry.
-
Tetralin Derivatives: The tetralin core is present in numerous bioactive molecules and approved drugs.[13] Its structure is a key component in compounds designed for anticancer and anticholinesterase activity.[14][15] For example, novel thiazoline-tetralin hybrids have shown potent apoptotic effects against lung carcinoma cell lines.[14][15]
-
Decalin Derivatives: As a saturated bicyclic system, the decalin skeleton is a common motif in natural products, particularly those isolated from fungi.[16][17] These compounds exhibit a wide array of biological activities, including antibiotic, antiviral, and antitumor properties.[17] The stereochemistry of the decalin ring (cis or trans) is often crucial for its biological function.[17]
-
BN Isosterism: In modern drug design, the carbon-carbon bonds in these scaffolds can be replaced with isosteric boron-nitrogen (BN) units, creating polar analogs with potentially novel biological activities and physicochemical properties.[18]
Visualizations
Logical Relationships and Workflows
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3,7,8,8a-Hexahydronaphthalene | C10H14 | CID 13539897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4,5,8-Hexahydronaphthalene | C10H14 | CID 142062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3,5,6,7-Hexahydronaphthalene | C10H14 | CID 13700882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. TETRALIN - Ataman Kimya [atamanchemicals.com]
- 14. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of BN this compound via triallylborane and dialylamine [diposit.ub.edu]
Safety Operating Guide
Proper Disposal of Hexahydronaphthalene: A Guide for Laboratory Professionals
The safe and compliant disposal of hexahydronaphthalene is paramount in any research and development setting. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) for various isomers and derivatives of this compound indicate that it can be a skin, eye, and respiratory irritant.[1][2] Some forms may also be flammable and harmful if swallowed.[3] Therefore, adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][2]
-
Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles.[1] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a laboratory coat.[1] Ensure that skin is thoroughly washed after handling.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Quantitative Safety Data Summary
| Hazard Classification | Precautionary Statement Codes | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritant (H315)[1][2] | P264, P280, P302+P352, P332+P313[1][2] | Chemical-resistant gloves, Lab coat | Flush skin with water for 15 minutes |
| Serious Eye Irritant (H319)[1][2] | P280, P305+P351+P338, P337+P313[1][2] | Safety glasses or goggles, Face shield | Rinse eyes with water for several minutes |
| May Cause Respiratory Irritation (H335)[1][2] | P261, P271, P304+P340, P312[1][2] | Use in a well-ventilated area, Fume hood | Move to fresh air, Seek medical attention |
| Flammable Solid (H228)[3] | P210, P240, P241[3] | Flame-retardant clothing (if necessary) | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish |
| Harmful if Swallowed (H302)[3] | P264, P270, P301+P312+P330 | --- | Do NOT induce vomiting, Rinse mouth, Seek medical attention |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. In-laboratory treatment or neutralization is not advised without specific, validated protocols and approval from your institution's Environmental Health and Safety (EHS) department.
1. Waste Collection:
-
Collect all waste this compound, including contaminated materials like pipette tips, gloves, and paper towels, in a designated and compatible waste container.[4][5]
-
The container must be in good condition, free of leaks, and have a tightly fitting cap.[5]
-
Do not mix this compound with incompatible wastes.[5] It is best practice to collect different solvent wastes in separate containers.[4]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name "this compound".[5]
-
Indicate the approximate concentration and quantity of the waste.[4]
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
Ensure the storage area is well-ventilated and away from sources of ignition if the specific isomer is flammable.
-
Store in a secondary containment bin to prevent spills.[4]
4. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[5]
-
Follow all institutional procedures for waste manifest and pickup scheduling.
Empty Container Disposal:
-
Thoroughly empty the original this compound container.[4]
-
Triple-rinse the container with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.[4][5]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and regulatory compliance.
References
Essential Safety and Logistics for Handling Hexahydronaphthalene
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Hexahydronaphthalene. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Quantitative Data Summary
Limited quantitative data is available for specific isomers of this compound. The following table summarizes available data. It is crucial to note that occupational exposure limits have not been established.
| Property | Value | Isomer |
| Molecular Formula | C₁₀H₁₄ | All isomers |
| Molecular Weight | 134.22 g/mol [1][2][3][4] | All isomers |
| Boiling Point | 193 °C / 379 °F | Not specified |
| Melting Point | -43 °C / -45 °F | Not specified |
| Density | 0.897 g/cm³ at 25 °C / 77 °F | Not specified |
| OSHA PEL | No data available[5][6] | (1S,8aR)-1-Isopropyl-4,7-dimethyl-1,2,3,5,6,8a-hexahydronaphthalene |
| NIOSH REL | No data available[5][6] | (1S,4R,4Ar)-4,7-dimethyl-1-propan-2-yl-1,2,3,4,4a,5-hexahydronaphthalene |
| ACGIH TLV | No data available[5][6] | (1S,4R,4Ar)-4,7-dimethyl-1-propan-2-yl-1,2,3,4,4a,5-hexahydronaphthalene |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following step-by-step protocol outlines the procedures from preparation to storage.
Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for the specific this compound isomer.
-
Engineering Controls: Work in a well-ventilated area.[5][6] Use a chemical fume hood if there is a risk of generating vapors or aerosols. Facilities should be equipped with an eyewash fountain.[5][6]
-
Personal Protective Equipment (PPE): Don the following appropriate PPE:
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[5] A face shield may be necessary if there is a splash hazard.
-
Hand Protection: Wear protective gloves.[5] Nitrile gloves can provide short-term protection against a broad range of chemicals.[1] Always inspect gloves before use.
-
Body Protection: Wear a lab coat and ensure it is buttoned to cover as much skin as possible.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[1] For larger quantities or increased risk of exposure, flame-retardant antistatic protective clothing may be necessary.
-
Handling
-
Avoid Contact: Prevent contact with skin, eyes, and personal clothing.[5][6]
-
Minimize Exposure: Avoid breathing fumes, vapors, or mists.[5][7]
-
Safe Practices:
Storage
-
Location: Keep in a cool, dry, and well-ventilated area.[6][8][9]
-
Incompatibilities: Store away from incompatible substances and oxidizing agents.[6][9]
-
Segregation: Segregate from other hazard classes.[6]
Disposal Plan for this compound
Proper disposal of this compound is crucial to prevent environmental contamination and ensure safety.
Waste Collection
-
Container: Place waste this compound and any contaminated materials into a suitable, labeled disposal container.[5][9]
-
Labeling: Clearly label the waste container with its contents.
-
Segregation: Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
Spill Management
-
Small Spills: For a small spill, absorb the material with an inert absorbent such as sand.[9] Place the absorbed material into a suitable container for disposal.[5][9]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS office immediately.
-
Ventilation: Ensure the area is well-ventilated after a spill.[10]
Final Disposal
-
Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[5][9]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste.[11]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[9]
Experimental Protocols
No specific experimental protocols for this compound were identified in the search results. Researchers should develop detailed, risk-assessed standard operating procedures (SOPs) for any new experimental work involving this chemical.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C10H14 | CID 561877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,7,8,8a-Hexahydronaphthalene | C10H14 | CID 13539897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,5,8,8a-Hexahydronaphthalene | C10H14 | CID 562631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4,5,8-Hexahydronaphthalene | C10H14 | CID 142062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. aksci.com [aksci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. rcrapublic.epa.gov [rcrapublic.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
